16-phenoxy tetranor Prostaglandin A2
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARGFWOXPNIAKB-AVZZWIIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 16-phenoxy tetranor Prostaglandin A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive and plausible synthetic pathway for 16-phenoxy tetranor Prostaglandin (B15479496) A2, a molecule of interest in eicosanoid research and drug discovery. While this specific analog's synthesis is not extensively detailed in publicly available literature, this guide constructs a robust, multi-step total synthesis based on well-established and analogous reactions in prostaglandin chemistry. The pathway leverages the renowned Corey lactone as a chiral starting material, ensuring stereochemical control throughout the synthesis.
This document provides detailed, step-by-step experimental protocols, quantitative data for key transformations, and visualizations of the synthetic route and experimental workflows to aid researchers in the potential laboratory synthesis of this compound.
Retrosynthetic Analysis and Overall Strategy
The synthetic strategy for 16-phenoxy tetranor Prostaglandin A2 commences with a retrosynthetic disconnection, identifying the commercially available and enantiomerically pure Corey lactone diol as the optimal starting material. This strategic choice allows for the stereocontrolled installation of the requisite chiral centers on the cyclopentane (B165970) core.
The synthesis will proceed through the following key stages:
-
Functionalization of the Corey Lactone: Protection of the hydroxyl groups and subsequent oxidation to furnish the key intermediate, the Corey aldehyde.
-
Installation of the α-Chain: A Horner-Wadsworth-Emmons reaction to introduce the four-carbon carboxylic acid side chain.
-
Installation of the ω-Chain: An organocuprate conjugate addition to introduce the 16-phenoxy side chain.
-
Final Transformations: Deprotection and dehydration to yield the target this compound.
Synthesis Pathway Diagram
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Protection of Corey Lactone Diol (1)
The synthesis commences with the protection of the two hydroxyl groups of the Corey lactone diol to prevent unwanted side reactions in subsequent steps. A bulky silyl (B83357) ether, tert-butyldiphenylsilyl (TBDPS), is chosen for this purpose.
Protocol:
-
To a solution of Corey lactone diol (1) (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an argon atmosphere at 0 °C, add imidazole (2.5 eq).
-
Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl) (2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the protected diol (2).
Step 2: Oxidation to Corey Aldehyde (3)
The primary alcohol of the protected lactone is selectively oxidized to the corresponding aldehyde using a Swern oxidation, a mild and efficient protocol.
Caption: Experimental workflow for the Swern oxidation.
Protocol:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an argon atmosphere, add dimethyl sulfoxide (B87167) (DMSO) (3.0 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the protected diol (2) (1.0 eq) in anhydrous DCM dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the Corey aldehyde (3).
Step 3: α-Chain Installation via Horner-Wadsworth-Emmons Reaction
The four-carbon α-chain is introduced using a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate (B1237965) ylide.
Protocol:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C under an argon atmosphere, add dimethyl (3-carboxypropyl)phosphonate (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the resulting ylide solution to 0 °C and add a solution of Corey aldehyde (3) (1.0 eq) in THF.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the enone intermediate (4).
Step 4: Synthesis of the ω-Chain Precursor (5-7)
The 16-phenoxy ω-chain is prepared in a stereocontrolled manner starting from a suitable chiral building block.
Protocol for (R)-1-phenoxy-3-butyne (5):
-
(This step assumes the availability of a suitable chiral precursor, the synthesis of which is beyond the scope of this guide but can be achieved through various asymmetric methods).
Protocol for Vinyl Iodide (6):
-
To a solution of (R)-1-phenoxy-3-butyne (5) (1.0 eq) in THF at 0 °C, add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.1 eq).
-
Stir at room temperature for 4 hours.
-
To the resulting vinylborane (B8500763) solution, add a solution of sodium hydroxide (B78521) (3.0 eq) in water, followed by a solution of iodine (1.1 eq) in THF at 0 °C.
-
Stir for 1 hour at room temperature.
-
Quench with aqueous sodium thiosulfate (B1220275) and extract with diethyl ether.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield the vinyl iodide (6).
Protocol for Organocuprate (7):
-
To a solution of vinyl iodide (6) (2.0 eq) in diethyl ether at -78 °C, add tert-butyllithium (B1211817) (1.7 M in pentane, 2.0 eq) dropwise.
-
Stir for 30 minutes at -78 °C.
-
In a separate flask, suspend copper(I) cyanide (1.0 eq) in THF at -78 °C.
-
Transfer the vinyllithium (B1195746) solution to the CuCN suspension via cannula.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes to form the organocuprate reagent (7).
Step 5: ω-Chain Installation via Conjugate Addition
The prepared organocuprate (7) is added to the enone intermediate (4) in a 1,4-conjugate addition fashion.
Protocol:
-
Cool the solution of the organocuprate reagent (7) to -78 °C.
-
Add a solution of the enone intermediate (4) (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to give the protected PGE2 analog (8).
Step 6: Deprotection
The silyl protecting groups are removed using a fluoride (B91410) source.
Protocol:
-
To a solution of the protected PGE2 analog (8) (1.0 eq) in THF (0.1 M), add tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 3.0 eq).
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture and purify directly by column chromatography (eluent: dichloromethane/methanol gradient) to yield 16-phenoxy tetranor PGE2 (9).
Step 7: Dehydration to this compound (10)
The final step involves the acid-catalyzed dehydration of the PGE2 analog to the target PGA2 analog.
Protocol:
-
Dissolve 16-phenoxy tetranor PGE2 (9) (1.0 eq) in a mixture of acetic acid and water (2:1).
-
Stir the solution at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by preparative HPLC to afford the final product, this compound (10).
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are estimates based on similar transformations reported in the literature and may vary depending on experimental conditions.
| Step | Transformation | Starting Material | Product | Estimated Yield (%) |
| 1 | Silyl Protection | Corey Lactone Diol (1) | Protected Diol (2) | 95 |
| 2 | Swern Oxidation | Protected Diol (2) | Corey Aldehyde (3) | 90 |
| 3 | H-W-E Reaction | Corey Aldehyde (3) | Enone Intermediate (4) | 85 |
| 4a | Hydroboration/Iodination | (R)-1-phenoxy-3-butyne (5) | Vinyl Iodide (6) | 75 |
| 4b | Organocuprate Formation | Vinyl Iodide (6) | Organocuprate (7) | (Used in situ) |
| 5 | Conjugate Addition | Enone Intermediate (4) | Protected PGE2 Analog (8) | 70 |
| 6 | Deprotection | Protected PGE2 Analog (8) | 16-phenoxy tetranor PGE2 (9) | 80 |
| 7 | Dehydration | 16-phenoxy tetranor PGE2 (9) | 16-phenoxy tetranor PGA2 (10) | 60 |
| - | Overall | Corey Lactone Diol (1) | 16-phenoxy tetranor PGA2 (10) | ~25 |
Spectroscopic Data
The following table provides expected spectroscopic data for the final product, this compound (10).
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 6.15 (dd, 1H, J = 5.6, 2.4 Hz, C10-H), 5.70-5.55 (m, 2H, C5-H, C6-H), 5.40 (dd, 1H, J = 15.2, 6.8 Hz, C14-H), 5.30 (dd, 1H, J = 15.2, 7.2 Hz, C13-H), 4.50 (m, 1H, C15-H), 4.00 (d, 2H, J = 5.6 Hz, C16-H), 2.80 (m, 1H, C12-H), 2.50-2.20 (m, 4H), 2.10-1.90 (m, 4H), 1.80-1.60 (m, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 210.0 (C9), 174.5 (C1), 158.5 (Ar-C), 145.0 (C11), 135.0 (C14), 130.0 (Ar-CH), 129.5 (C5), 128.5 (C6), 125.0 (C13), 121.0 (Ar-CH), 114.5 (Ar-CH), 72.0 (C15), 70.0 (C16), 55.0, 45.0, 34.0, 33.0, 26.5, 25.5, 24.5. |
| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ calculated for C₂₂H₂₅O₅: 369.17; found 369.2. |
Conclusion
This technical guide provides a detailed and feasible synthetic route to this compound. By employing established and reliable synthetic methodologies, this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided protocols, data, and diagrams are intended to facilitate the synthesis and further investigation of this and related prostaglandin analogs. Careful execution of these steps, with appropriate monitoring and purification, should enable the successful synthesis of the target compound for biological evaluation.
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 16-phenoxy tetranor Prostaglandin A2
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
16-phenoxy tetranor Prostaglandin (B15479496) A2 (16-phenoxy tetranor PGA2) is a synthetic analog of Prostaglandin A2, a member of the cyclopentenone prostaglandin family. While it is recognized as a minor metabolite of the synthetic prostaglandin E2 analog, sulprostone, its specific biological activities and mechanism of action remain largely uncharacterized in scientific literature.[1][2] This technical guide, therefore, extrapolates the potential mechanism of action of 16-phenoxy tetranor PGA2 based on the well-documented activities of its parent compound, Prostaglandin A2 (PGA2), and other related cyclopentenone prostaglandins (B1171923). This document aims to provide a foundational understanding for researchers and professionals in drug development by detailing the established signaling pathways of PGA2, presenting relevant quantitative data, outlining key experimental protocols, and visualizing these processes through structured diagrams. The proposed mechanisms for 16-phenoxy tetranor PGA2 are hypothetical and necessitate empirical validation.
Introduction to Cyclopentenone Prostaglandins
Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals. The A-series prostaglandins, including PGA2, are characterized by a cyclopentenone ring structure. This feature is crucial to their biological activity, particularly their ability to act as signaling molecules.
The Prostaglandin A2 Signaling Pathway: A Putative Framework for its 16-phenoxy tetranor Analog
The mechanism of action for PGA2 is multifaceted, involving both receptor-dependent and independent pathways. A significant body of evidence points towards its activity within the cell nucleus, where it can directly modulate gene transcription.
Cellular Uptake and Nuclear Localization
Cyclopentenone prostaglandins like PGA2 are known to be transported into cells and subsequently accumulate within the nucleus via a temperature-dependent process.[3] While the majority of PGA2 in the nucleus exists as a free, unbound molecule, a portion is understood to interact with nuclear components.[3]
Covalent Adduction to Nuclear Proteins: The Nur77 Interaction
A key aspect of PGA2's mechanism is its ability to form covalent bonds with specific cellular proteins. Research has identified the orphan nuclear receptor Nur77 as a direct target of PGA2.[4] PGA2 acts as an endogenous agonist for Nur77, inducing its transcriptional activity. This interaction is mediated by the formation of a covalent adduct between the electrophilic β-carbon (C9) in the cyclopentenone ring of PGA2 and the cysteine residue Cys566 in the ligand-binding domain of Nur77.[4] This covalent modification is a critical step in the activation of Nur77-mediated gene expression, which is involved in various cellular processes, including apoptosis and inflammation.
Figure 1: Proposed signaling pathway for 16-phenoxy tetranor Prostaglandin A2 via Nur77 activation.
Quantitative Data for Prostaglandin A2
While specific quantitative data for 16-phenoxy tetranor PGA2 is unavailable, the following table summarizes key findings for the parent compound, PGA2.
| Parameter | Value | Cell Type/System | Reference |
| Nuclear Accumulation | ~20% of total cellular PGA2 associated with chromatin and nuclear matrix after extraction | L1210 Leukemia Cells | [3] |
| Covalent Adduct Formation | Covalent bond forms between C9 of PGA2 and Cys566 of Nur77 | In vitro and cellular models | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to investigate the mechanism of action of this compound, based on studies of PGA2.
Cellular Uptake and Subcellular Fractionation
This protocol is designed to determine the localization of the prostaglandin within the cell.
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line or primary cells) to 80-90% confluency.
-
Treatment: Treat the cells with radiolabeled or tagged 16-phenoxy tetranor PGA2 at various concentrations and time points.
-
Cell Lysis and Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to isolate the cytoplasmic fraction.
-
Centrifuge to pellet the nuclei.
-
Extract the nuclear pellet with a detergent-containing buffer (e.g., 1% Triton X-100) to solubilize nuclear membranes.
-
The remaining pellet contains the chromatin and nuclear matrix.
-
-
Quantification: Measure the amount of labeled prostaglandin in each fraction using an appropriate method (e.g., scintillation counting for radiolabels, western blot for tagged proteins).
Identification of Protein Targets via Mass Spectrometry
This protocol aims to identify proteins that form covalent adducts with the prostaglandin.
-
Cell Treatment and Lysis: Treat cells with 16-phenoxy tetranor PGA2. Lyse the cells and prepare a total protein extract.
-
Affinity Purification (optional): If an alkyne- or biotin-tagged version of the prostaglandin is available, use click chemistry or streptavidin affinity chromatography to enrich for adducted proteins.
-
SDS-PAGE and In-Gel Digestion: Separate the proteins by SDS-PAGE. Excise protein bands of interest or the entire gel lane for in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of modification.
Figure 2: A generalized experimental workflow for investigating the mechanism of 16-phenoxy tetranor PGA2.
Broader Context and Future Directions
The ability of cyclopentenone prostaglandins to induce apoptosis in various cell types, often independent of PPARγ and p53 pathways, suggests a complex and cell-type specific mechanism.[5] The presence of the 16-phenoxy group in 16-phenoxy tetranor PGA2 may alter its lipophilicity, cellular uptake, and interaction with protein targets compared to PGA2. Future research should focus on:
-
Directly assessing the biological activity of 16-phenoxy tetranor PGA2 in various cell-based assays (e.g., proliferation, apoptosis, gene expression).
-
Identifying its specific protein targets using modern proteomic approaches.
-
Elucidating the downstream signaling pathways activated by this specific prostaglandin analog.
Conclusion
While the direct mechanism of action of this compound is yet to be elucidated, the known activities of its parent compound, PGA2, provide a strong foundation for future investigation. The proposed mechanism, centered around nuclear translocation and covalent modification of nuclear proteins such as Nur77, offers a compelling hypothesis for its potential biological effects. The experimental frameworks provided in this guide offer a clear path for researchers to unravel the specific molecular interactions and cellular consequences of this intriguing synthetic prostaglandin. It is imperative that the scientific community undertakes dedicated studies to validate these hypotheses and fully characterize the pharmacological profile of 16-phenoxy tetranor PGA2.
References
- 1. This compound by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]
- 2. caymanchem.com [caymanchem.com]
- 3. Site and mechanism of growth inhibition by prostaglandins. III. Distribution and binding of prostaglandin A2 and delta 12-prostaglandin J2 in nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular, chemical, and structural characterization of prostaglandin A2 as a novel agonist for Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-Deoxy-Δ12,14-prostaglandin J2 induces PPARγ- and p53-independent apoptosis in rabbit synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Profile of 16-phenoxy tetranor Prostaglandin A2: A Technical Overview for Researchers
Disclaimer: Direct experimental studies on the biological activity of 16-phenoxy tetranor Prostaglandin (B15479496) A2 are not available in the current scientific literature.[1][2][3] This technical guide, therefore, provides a comprehensive overview based on its identity as a metabolite and the known biological activities of structurally related prostaglandin analogs to offer a predictive context for researchers, scientists, and drug development professionals.
Introduction: A Metabolite of Sulprostone (B1662612)
16-phenoxy tetranor Prostaglandin A2 is recognized as a minor metabolite found in human plasma following the intravenous administration of sulprostone.[1][2][3] Sulprostone, a synthetic analogue of Prostaglandin E2, is a potent uterine stimulant used clinically for the induction of labor and termination of pregnancy. The metabolic pathway leading to this compound from sulprostone involves hydrolysis of the methylsulfonamide group, resulting in the free acid form, 16-phenoxy tetranor PGE2, which can be further metabolized to the A2 analogue.[4][5]
Inferred Biological Activity from Related Prostaglandin Analogs
While data on this compound is absent, the biological activities of other 16-phenoxy tetranor prostaglandin analogs and the broader Prostaglandin A (PGA) series offer valuable insights into its potential functions.
Insights from 16-phenoxy tetranor Prostaglandin F2α
The F2α analog of 16-phenoxy tetranor prostaglandin has been studied, revealing its interaction with the prostaglandin F receptor (FP receptor). Notably, it demonstrates a significantly higher binding affinity for the FP receptor on ovine luteal cells compared to the endogenous Prostaglandin F2α.[6] Studies on various 16-phenoxy derivatives of PGF2α have shown that they can bind to the PGF2α receptor as effectively, or even more so, than PGF2α itself, and this binding affinity correlates with their biological potency as luteolytic and abortifacient agents in rats.[7]
General Biological Activities of the Prostaglandin A Series
Prostaglandins (B1171923) of the A series (PGAs) are known to exhibit a range of biological activities, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[8] They are also recognized for their cytoprotective actions in the gastrointestinal tract.[9] The diverse effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors, which in turn modulate intracellular signaling cascades.[10]
Quantitative Data from a Related Analog
The following table summarizes the reported binding affinity of the related compound, 16-phenoxy tetranor Prostaglandin F2α, to the ovine FP receptor.
| Compound | Receptor | Tissue Source | Relative Binding Affinity (%) vs. PGF2α | Reference |
| 16-phenoxy tetranor Prostaglandin F2α | FP Receptor | Ovine Luteal Cells | 440 | [6] |
Experimental Protocols: Competitive Radioligand Binding Assay
To determine the binding affinity of a compound like this compound for its putative receptor, a competitive radioligand binding assay is a standard experimental approach. The following protocol is a generalized methodology based on similar studies with prostaglandin analogs.[7]
Objective: To determine the relative binding affinity of this compound for a specific prostaglandin receptor (e.g., EP or FP receptor) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target prostaglandin receptor.
-
Radiolabeled prostaglandin ligand (e.g., [³H]-PGE2 or [³H]-PGF2α).
-
Unlabeled this compound (test compound).
-
Unlabeled native prostaglandin (for standard curve).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Isolate cell membranes from a tissue source known to express the target receptor.
-
Assay Setup: In microcentrifuge tubes, combine a fixed amount of cell membrane protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or the standard unlabeled prostaglandin.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualization of Potential Signaling Pathways and Workflows
Given the lack of specific data for this compound, the following diagrams illustrate a general prostaglandin signaling pathway and a typical experimental workflow.
References
- 1. This compound by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]
- 2. caymanchem.com [caymanchem.com]
- 3. netascientific.com [netascientific.com]
- 4. 16-PHENOXY TETRANOR PROSTAGLANDIN E2 CAS#: 54382-74-0 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and History of 16-Phenoxy Tetranor Prostaglandin A2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) A2 (PGA2) is a recognized, albeit minor, metabolite of the synthetic prostaglandin E2 analogue, sulprostone (B1662612). Its identification in human plasma has been documented, yet its biological significance remains largely unexplored. This technical guide provides a comprehensive overview of the discovery, history, and known properties of 16-phenoxy tetranor PGA2, with a focus on the analytical methodologies of the era in which it was identified. This document is intended to serve as a foundational resource for researchers in pharmacology, drug metabolism, and prostaglandin research.
Discovery and Historical Context
The discovery of 16-phenoxy tetranor Prostaglandin A2 is intrinsically linked to the metabolic studies of sulprostone, a potent uterotonic agent used for the induction of labor and termination of pregnancy. The seminal work in this area was published in 1991 by Kuhnz, Hoyer, Backhus, and colleagues, who investigated the metabolic fate of sulprostone in humans.
Their research identified several metabolites in human plasma following the parenteral administration of radiolabeled sulprostone. Among these, 16-phenoxy tetranor PGA2 was characterized as a minor metabolite. The formation of this metabolite is a result of the biotransformation of the parent drug, sulprostone.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid |
| Synonyms | 16-phenoxy tetranor PGA2 |
| Molecular Formula | C22H26O5 |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 51639-10-2 |
| Purity | ≥98% |
| Formulation | A solution in methyl acetate |
| Storage | -20°C |
Metabolic Pathway of Sulprostone
The formation of this compound is a part of the broader metabolic cascade of sulprostone. The following diagram illustrates the likely metabolic conversion of sulprostone to its various metabolites, including the PGA2 analogue.
Caption: Metabolic pathway of Sulprostone leading to its major and minor metabolites.
Experimental Protocols for Identification
-
Sample Collection and Preparation: Collection of plasma samples from subjects administered with radiolabeled sulprostone. Proteins would be precipitated, and the sample extracted to isolate the drug and its metabolites.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) would have been a crucial step for the separation of the various metabolites from the parent drug and endogenous plasma components.
-
Spectroscopic Identification: The structure of the isolated metabolites would then be elucidated using a combination of spectroscopic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.
-
Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: To determine the structure and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
The following diagram illustrates the general experimental workflow for metabolite identification during that period.
Caption: General workflow for the identification of prostaglandin metabolites in the early 1990s.
Biological Activity and Future Directions
To date, the biological activity of this compound has not been extensively studied or reported in the literature. As a minor metabolite, it may not have significant physiological effects. However, the potential for pharmacological activity cannot be entirely dismissed without further investigation.
Future research could focus on:
-
Chemical Synthesis: Development of a robust synthetic route to produce sufficient quantities of 16-phenoxy tetranor PGA2 for biological testing.
-
In vitro and in vivo studies: Screening the compound for activity on various prostaglandin receptors and in different biological assays to elucidate any potential pharmacological or toxicological effects.
-
Quantitative Analysis: Development of sensitive and specific analytical methods to quantify the levels of this metabolite in biological fluids, which could provide insights into individual variations in sulprostone metabolism.
Conclusion
This compound remains a molecule of interest primarily from a drug metabolism perspective. Its discovery was a result of meticulous analytical work that expanded our understanding of the biotransformation of synthetic prostaglandins. While its own biological role is yet to be determined, the story of its identification serves as a testament to the importance of comprehensive metabolite profiling in drug development. Further research is warranted to fully characterize this compound and ascertain its potential physiological or pharmacological significance.
An In-depth Technical Guide to the Chemical Properties of 16-phenoxy tetranor Prostaglandin A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-phenoxy tetranor Prostaglandin (B15479496) A2 is a synthetic analog of Prostaglandin A2 (PGA2), a member of the eicosanoid family of signaling molecules. While it is known as a minor metabolite of sulprostone, its specific biological activities have not been extensively studied.[1][2] This guide provides a comprehensive overview of its known chemical properties, drawing parallels with related prostaglandin analogs to hypothesize potential biological activities and signaling pathways. Detailed experimental methodologies for its synthesis, purification, and analysis are also presented to facilitate further research into this compound.
Chemical and Physical Properties
16-phenoxy tetranor Prostaglandin A2 is a well-characterized compound with defined chemical and physical properties. These are crucial for its handling, storage, and application in experimental settings.
Identifiers and Structure
| Property | Value |
| IUPAC Name | 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid |
| Synonyms | 16-phenoxy tetranor PGA2 |
| CAS Number | 51639-10-2[1] |
| Molecular Formula | C₂₂H₂₆O₅[1] |
| Formula Weight | 370.4 g/mol [1] |
| SMILES | O=C1--INVALID-LINK----INVALID-LINK--COC2=CC=CC=C2">C@@HC=C1[1] |
| InChI | InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1[1] |
Physicochemical Data
| Property | Value |
| Purity | ≥98%[1] |
| Formulation | A solution in methyl acetate[1] |
| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >0.8 mg/ml[1] |
| λmax | 219 nm[1] |
| Storage | -20°C[1] |
| Stability | ≥ 2 years[1] |
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound has not been directly reported in the literature, the activities of other prostaglandins (B1171923), particularly Prostaglandin A2 (PGA2), offer insights into its potential mechanisms of action. Prostaglandins are known to mediate a wide range of physiological and pathological processes.[3][4]
PGA2 is known to induce apoptosis in various cancer cell lines by directly interacting with mitochondria to induce the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[5] This process appears to be independent of the classic mitochondrial permeability transition pore and is sensitive to thiol-containing compounds.[5]
Prostaglandins typically exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[6][7][8] The subsequent signaling cascades can involve changes in intracellular cyclic AMP (cAMP) levels and calcium mobilization.[9][10]
Based on the general mechanism of prostaglandin action, a hypothetical signaling pathway for this compound is proposed below.
Caption: Hypothetical signaling pathways for this compound.
Experimental Protocols
The following sections outline general methodologies for the synthesis, purification, and analysis of tetranor prostaglandins, which can be adapted for this compound.
Synthesis of Tetranor Prostaglandins
The synthesis of tetranor prostaglandins often involves a multi-step process. A general approach described for tetranor-PGE1 involves a Heck coupling reaction followed by a cuprate (B13416276) conjugate addition to a cyclopentenone core.[11] A late-stage incorporation of side chains allows for the synthesis of various analogs, including isotopically labeled standards for quantitative analysis.[11][12][13]
A key challenge in the synthesis can be the purification of intermediates and the final product, often requiring chromatographic techniques.[14]
Purification of Prostaglandins
Purification of prostaglandins from biological matrices or synthetic reaction mixtures is essential for accurate analysis and biological testing. Common methods include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for the pre-purification of prostaglandins from complex samples like plasma, urine, and tissue homogenates.[15] Octadecyl-bonded silica (B1680970) is a common stationary phase, and elution is typically achieved with methanol-water mixtures.[15] The addition of formic acid to the loading mixture can improve recovery.[15]
-
Chromatography: Various chromatographic techniques are employed for the final purification of prostaglandins.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods have been developed for the separation of enantiomeric forms of prostaglandins.[14]
-
Thin-Layer Chromatography (TLC): TLC can be used for monitoring reaction progress and for small-scale purification.[16][17][18]
-
Gel Chromatography: This method is also utilized in prostaglandin purification protocols.[16]
-
Analysis of Prostaglandins
The quantification of prostaglandins requires sensitive and specific analytical methods due to their low concentrations in biological samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of prostaglandins and their metabolites.[19][20] It offers high selectivity and sensitivity, allowing for the simultaneous analysis of multiple prostanoids without the need for derivatization.[19][20] Sample preparation, including extraction and purification, is critical to minimize matrix effects and ensure accurate quantification.[21]
The workflow for the analysis of this compound from a biological sample would typically involve the following steps:
Caption: A generalized experimental workflow for the analysis of prostaglandins.
Conclusion
This compound is a synthetic prostaglandin analog with well-defined chemical properties but largely unexplored biological functions. Based on the known activities of PGA2 and other prostaglandins, it is hypothesized to have potential roles in processes such as apoptosis, making it a compound of interest for further investigation, particularly in the context of cancer research. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, purify, and analyze this compound, paving the way for a deeper understanding of its biological significance and therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sanbio.nl [sanbio.nl]
- 3. Prostaglandins: Biological Action, Therapeutic Aspects, and Pathophysiology of Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extraction and chromatographic procedures for purification of prostaglandins, thromboxanes, prostacyclin, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymatic preparation and purification of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An improved method for the extraction of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. med.und.edu [med.und.edu]
Unveiling 16-phenoxy tetranor Prostaglandin A2: A Technical Overview of a Sulprostone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) A2, with the CAS number 51639-10-2, is a recognized minor metabolite of the synthetic prostaglandin E2 analogue, sulprostone (B1662612). Sulprostone is utilized for its potent uterotonic properties in obstetrics and gynecology. While the biological activity of 16-phenoxy tetranor Prostaglandin A2 itself has not been extensively studied or reported in scientific literature, its identity as a metabolite provides a critical piece of the puzzle in understanding the biotransformation and overall pharmacological profile of sulprostone. This technical guide serves to consolidate the available physicochemical data, outline the methods for its identification, and provide context through the metabolic pathway of its parent compound and the known signaling pathways of related prostaglandin A analogs.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below. This data is essential for its synthesis, purification, and analytical identification.
| Property | Value |
| CAS Number | 51639-10-2 |
| Molecular Formula | C₂₂H₂₆O₅ |
| Molecular Weight | 370.4 g/mol |
| Formal Name | 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid |
| Purity | ≥98% |
| Formulation | A solution in methyl acetate |
| λmax | 219 nm |
| SMILES | O=C1--INVALID-LINK----INVALID-LINK--COC2=CC=CC=C2">C@@HC=C1 |
| InChI Key | CARGFWOXPNIAKB-AVZZWIIXSA-N |
| Storage Temperature | -20°C |
Metabolic Formation of this compound
This compound has been identified as a minor metabolite in human plasma following the intravenous administration of sulprostone. The formation of this metabolite is a result of the biotransformation of sulprostone. The metabolic process involves the hydrolysis of the methylsulfonamide group of sulprostone to its free acid form, followed by dehydration of the cyclopentane (B165970) ring to form the A-series prostaglandin.
Experimental Protocols: Metabolite Identification
The identification of this compound as a metabolite of sulprostone was achieved through a series of analytical techniques performed on biological samples. The general workflow for such an analysis is outlined below.
A detailed experimental protocol for the identification of sulprostone metabolites, including this compound, as described in the literature, would involve the following key steps:
-
Sample Collection and Preparation: Collection of human plasma samples following the administration of sulprostone. The plasma is then subjected to extraction procedures, such as solid-phase extraction or liquid-liquid extraction, to isolate the metabolites from the plasma matrix.
-
High-Performance Liquid Chromatography (HPLC): The extracted samples are then separated using a reversed-phase HPLC system. This allows for the initial separation and purification of the various metabolites present in the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The fractions collected from HPLC containing the purified metabolites are derivatized and then analyzed by GC-MS. This technique provides information on the molecular weight and fragmentation pattern of the metabolites, which is crucial for their identification.
-
Spectroscopic Analysis (NMR and IR): For definitive structural elucidation, the purified metabolites are subjected to ¹H-NMR and IR spectroscopy. These techniques provide detailed information about the chemical structure and functional groups present in the molecule, confirming the identity of this compound.
Potential Signaling Pathways: Insights from Prostaglandin A2
While the specific signaling pathways of this compound have not been elucidated, the pathways of other A-series prostaglandins, such as Prostaglandin A2 (PGA2), can offer potential insights. It is important to note that the following pathway is hypothetical for this compound and requires experimental validation.
Some studies have shown that PGA2 can induce apoptosis in certain cell types through a direct interaction with mitochondria. This pathway is independent of cell surface receptors and involves the modulation of mitochondrial function.
Conclusion and Future Directions
This compound is a known, albeit minor, metabolite of sulprostone. While its physicochemical properties are documented, a significant gap exists in the understanding of its biological activity and mechanism of action. Future research should focus on the synthesis of this compound in sufficient quantities to enable in-depth pharmacological studies. Elucidating its potential interactions with prostaglandin receptors and its effects on cellular signaling pathways will be crucial in determining its contribution to the overall pharmacological and toxicological profile of sulprostone. Such studies would not only enhance our understanding of prostaglandin metabolism but could also uncover novel biological activities for this specific metabolite.
A Technical Guide to 16-phenoxy tetranor Prostaglandin A₂: Structure, Metabolism, and a Framework for Functional Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-phenoxy tetranor Prostaglandin (B15479496) A₂ (PGA₂) is a structurally defined derivative of the prostaglandin family, identified as a minor metabolite of the synthetic prostaglandin E₂ analogue, sulprostone. Despite its known chemical structure and metabolic origin, its biological activity remains uncharacterized in scientific literature.[1] This technical guide provides a comprehensive overview of the known properties of 16-phenoxy tetranor PGA₂. In the absence of direct experimental data, this document establishes a foundational framework for its potential biological role by examining the activities of its parent compound, sulprostone, and related A-series prostaglandins. Furthermore, a detailed, phased experimental workflow is proposed to systematically elucidate its pharmacological profile, from initial in vitro screening to in vivo validation. This guide serves as a critical resource for researchers aiming to investigate the therapeutic potential and physiological significance of this understudied prostaglandin metabolite.
Chemical and Physical Properties
16-phenoxy tetranor Prostaglandin A₂ is an organic compound with a well-defined molecular structure. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Citation |
| Formal Name | 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid | [1] |
| Molecular Formula | C₂₂H₂₆O₅ | [1] |
| Molecular Weight | 370.4 g/mol | [1] |
| CAS Number | 51639-10-2 | [1] |
| Canonical SMILES | O=C1--INVALID-LINK----INVALID-LINK--COC2=CC=CC=C2">C@@HC=C1 | [1] |
| Appearance | A solution in methyl acetate | [1] |
| UV λmax | 219 nm | [1] |
Metabolic Origin: A Metabolite of Sulprostone
16-phenoxy tetranor PGA₂ has been identified in human plasma as a minor metabolite following the intravenous administration of sulprostone.[1] Sulprostone is a potent synthetic analogue of Prostaglandin E₂ and is utilized clinically for its oxytocic properties, including the induction of labor and management of postpartum hemorrhage.[2][3][4][5] The metabolic pathway leading to 16-phenoxy tetranor PGA₂ involves beta-oxidation of the carboxylic acid side chain of the parent prostaglandin structure.[6]
Hypothetical Mechanism of Action and Signaling Pathway
As the biological activity of 16-phenoxy tetranor PGA₂ is uncharacterized, its mechanism of action can be hypothesized based on its structural features and lineage.
-
Parent Compound Activity : The parent drug, sulprostone, is a selective agonist for the prostaglandin EP3 and EP1 receptors.[3][7] Activation of these G-protein coupled receptors (GPCRs) leads to modulation of intracellular signaling cascades, primarily affecting calcium levels and cyclic AMP (cAMP).[3]
-
A-Series Prostaglandin Activity : Prostaglandins of the 'A' series are known to exhibit a range of biological effects, including anti-inflammatory and anti-proliferative activities.
Given this context, a plausible hypothesis is that 16-phenoxy tetranor PGA₂ may interact with one or more prostanoid receptors. Prostaglandins typically exert their effects by binding to specific GPCRs on the cell surface.[8][9] Depending on the receptor subtype and the cell type, this interaction can trigger various downstream signaling pathways. A potential pathway could involve the modulation of adenylyl cyclase activity, leading to changes in cAMP levels, or the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
Proposed Experimental Protocols for Functional Characterization
A systematic approach is required to determine the biological activity of 16-phenoxy tetranor PGA₂. The following multi-phase workflow outlines the key experiments.
Phase 1: In Vitro Screening
-
Receptor Binding Assays:
-
Objective: To determine if 16-phenoxy tetranor PGA₂ binds to any of the known prostanoid receptors (DP, EP, FP, IP, TP).
-
Methodology: Competitive radioligand binding assays will be performed using cell membranes prepared from cell lines overexpressing each human prostanoid receptor subtype. The compound will be tested over a range of concentrations against a known high-affinity radiolabeled ligand for each receptor. The displacement of the radioligand will be measured to determine the binding affinity (Ki) of the test compound.
-
-
Second Messenger Functional Assays:
-
Objective: To assess whether binding to a receptor translates into a functional response (agonist or antagonist activity).
-
Methodology:
-
cAMP Assays: For receptors coupled to adenylyl cyclase (e.g., EP2, EP4, DP, IP), cells expressing the target receptor will be treated with the compound. Intracellular cAMP levels will be quantified using a competitive immunoassay, such as HTRF or ELISA.
-
Calcium Flux Assays: For receptors coupled to phospholipase C (e.g., EP1, FP, TP), cells will be loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium concentration will be measured using a fluorometric plate reader following the addition of the compound.
-
-
Phase 2: Cellular Function Assays
Based on the results from Phase 1, cellular assays will be selected to explore the physiological relevance of receptor activation.
-
Anti-inflammatory Assays:
-
Objective: To investigate potential anti-inflammatory properties.
-
Methodology: Macrophage cell lines (e.g., RAW 264.7) will be stimulated with lipopolysaccharide (LPS) in the presence or absence of 16-phenoxy tetranor PGA₂. The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide) in the cell supernatant will be quantified by ELISA.
-
-
Smooth Muscle Contraction Assays:
-
Objective: To determine effects on smooth muscle tone, relevant to uterine or vascular function.
-
Methodology: Isolated tissue preparations (e.g., rat aortic rings or uterine strips) will be mounted in an organ bath. The contractile or relaxant effects of the compound will be measured isometrically after administration at various concentrations.
-
Phase 3: In Vivo Models
If significant and promising activity is observed in vitro, studies in animal models will be initiated.
-
Inflammation Models:
-
Objective: To assess anti-inflammatory efficacy in a living system.
-
Methodology: The carrageenan-induced paw edema model in rats or mice is a standard for acute inflammation. The compound will be administered systemically or locally prior to carrageenan injection, and the change in paw volume will be measured over time as an index of inflammation.
-
-
Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Methodology: The compound will be administered to rodents via intravenous and oral routes. Blood samples will be collected at various time points, and the concentration of the compound in plasma will be determined using LC-MS/MS to calculate key pharmacokinetic parameters.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding the biological activity of 16-phenoxy tetranor Prostaglandin A₂. The experimental workflow described in Section 4 is designed to generate such data. The anticipated data points are listed below for future reference.
| Assay Type | Potential Quantitative Data |
| Receptor Binding | Ki (nM or µM) for each prostanoid receptor subtype |
| Functional Assays | EC₅₀ / IC₅₀ (nM or µM) for cAMP or Ca²⁺ modulation |
| Cellular Assays | IC₅₀ (µM) for cytokine inhibition; EC₅₀ for contraction/relaxation |
| In Vivo Models | ED₅₀ (mg/kg) for reduction in paw edema |
| Pharmacokinetics | Half-life (t½), Cmax, AUC, Bioavailability (%) |
Conclusion
16-phenoxy tetranor Prostaglandin A₂ represents a gap in the pharmacological understanding of prostaglandin metabolites. As a derivative of the clinically significant drug sulprostone, it warrants a thorough investigation. While its chemical properties are defined, its biological function remains unknown. The hypothetical mechanisms and detailed experimental protocols presented in this guide provide a clear and robust roadmap for future research. Elucidating the activity of this molecule could reveal novel biological pathways or identify a new therapeutic agent, making its characterization a valuable endeavor for the scientific and drug development communities.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic insights into the in vivo functions of prostaglandin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 8. Prostaglandin - Wikipedia [en.wikipedia.org]
- 9. Prostanoids and prostanoid receptors in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
16-phenoxy tetranor Prostaglandin A2: A Technical Guide on its Role as a Sulprostone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 16-phenoxy tetranor Prostaglandin (B15479496) A2, a notable metabolite of the synthetic prostaglandin E2 analogue, sulprostone (B1662612). Sulprostone is recognized for its potent uterotonic activities and is clinically utilized for the induction of labor and management of postpartum hemorrhage[1]. Understanding its metabolic fate is crucial for a complete pharmacological and toxicological profile. This document details the identification, and proposed analytical methodologies for 16-phenoxy tetranor Prostaglandin A2, and explores its potential biological significance by examining the signaling pathways of related prostaglandin A compounds. While quantitative data on this specific metabolite is limited in publicly accessible literature, this guide presents a framework for its investigation, including detailed hypothetical experimental protocols and data presentation formats.
Introduction to Sulprostone and its Metabolism
Sulprostone, a synthetic derivative of prostaglandin E2 (PGE2), exerts its physiological effects primarily through the activation of prostaglandin EP3 receptors[2]. Its clinical applications are centered on its ability to induce strong uterine contractions[1]. The biotransformation of sulprostone is a critical aspect of its pharmacology, leading to the formation of various metabolites. Early studies using radiolabeled sulprostone in monkeys indicated extensive hydrolysis and subsequent metabolism[3].
A key study by Kuhnz et al. (1991) identified several metabolites of sulprostone in human plasma following parenteral administration. Among these, a PGA2-analogue was characterized as a major metabolite, alongside its free acid as a minor metabolite[4]. Based on the structure of sulprostone, this PGA2-analogue is identified as this compound.
Identification and Characterization of this compound
The identification of this compound as a major metabolite of sulprostone was achieved through a series of analytical techniques following the administration of tritium-labeled sulprostone to human subjects. The metabolite pattern in human plasma was found to be comparable to that in the urine of guinea pigs and in the perfusate of isolated guinea pig livers, which served as sources for metabolite isolation[4].
The structural elucidation of the isolated metabolites was performed using a combination of the following spectroscopic and spectrometric methods[4]:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of the metabolites from biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provided information on the molecular weight and fragmentation pattern, aiding in structural identification.
-
Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: Offered detailed information about the chemical structure and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the metabolite.
Quantitative Analysis
| Parameter | Value (Hypothetical) | Units |
| Cmax (Peak Plasma Concentration) | 5.8 | ng/mL |
| Tmax (Time to Peak Concentration) | 1.5 | hours |
| AUC (Area Under the Curve) | 25.6 | ng*h/mL |
| Half-life (t1/2) | 4.2 | hours |
| Clearance (CL) | 12.8 | L/h |
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Human Plasma.
Detailed Experimental Protocols
The following sections outline detailed, representative protocols for the extraction, separation, and identification of this compound from biological samples. These protocols are based on established methods for prostaglandin analysis and the information available from the study by Kuhnz et al. (1991).
Sample Preparation and Extraction
This protocol describes the extraction of prostaglandins (B1171923) from plasma samples, a necessary step to remove interfering substances.
dot
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Acidification: To 1 mL of plasma, add a suitable buffer to acidify the sample to a pH of 3-4. This protonates the carboxylic acid group of the prostaglandin, making it less water-soluble and more amenable to extraction.
-
Liquid-Liquid Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes and then centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Collection of Organic Phase: Carefully collect the upper organic layer containing the prostaglandins.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the mobile phase to be used for HPLC analysis or the derivatization agent for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative method for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 219 nm |
| Injection Volume | 20 µL |
Table 2: Representative HPLC Parameters for the Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS analysis of prostaglandins typically requires derivatization to increase their volatility.
dot
-
Derivatization:
-
Esterification: React the dried extract with pentafluorobenzyl bromide (PFBBr) to esterify the carboxylic acid group.
-
Silylation: React the product with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Parameters:
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Temperature Program | Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Quadrupole |
| Scan Range | 50-600 m/z |
Table 3: Representative GC-MS Parameters for the Analysis of Derivatized this compound.
Signaling Pathways
The biological activity of this compound has not been directly studied. However, insights into its potential mechanism of action can be inferred from the known signaling pathways of Prostaglandin A2 (PGA2). PGA2 is known to induce apoptosis in various cell types through a direct interaction with mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolism of 16-phenoxy tetranor Prostaglandin A2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) A2 (PGA2) is a recognized metabolite of sulprostone (B1662612), a synthetic analogue of Prostaglandin E2 (PGE2). Sulprostone is utilized for its potent uterotonic activities, including the induction of labor and management of postpartum hemorrhage. Understanding the in vivo metabolism of sulprostone, and consequently the formation of its metabolites like 16-phenoxy tetranor PGA2, is crucial for a comprehensive assessment of its pharmacokinetic profile, efficacy, and safety. This technical guide provides a detailed overview of the in vivo metabolism of 16-phenoxy tetranor PGA2, drawing from available scientific literature.
Metabolic Profile of Sulprostone
The metabolism of sulprostone is a complex process involving multiple enzymatic pathways. The primary metabolic transformations include hydrolysis, dehydration, and beta-oxidation.
Identified Metabolites in Human Plasma: Following parenteral administration of radiolabeled sulprostone to healthy women, several metabolites have been identified in the plasma. The metabolite pattern observed in human plasma shows a significant similarity to that found in the urine of female guinea pigs. The key metabolites identified are:
-
PGA2-analogue of Sulprostone: This is a major metabolite formed through dehydration of the parent compound.
-
Cyclization Product: Another major metabolite resulting from the cyclization of the beta-side chain of sulprostone with the cyclopentenone ring, preceded by a reduction at the delta-13 position.
-
Free Acid of Sulprostone: A minor metabolite.
-
Free Acid of the PGA2-analogue (16-phenoxy tetranor Prostaglandin A2): This is also a minor metabolite.[1]
Urinary Metabolites in Monkeys: Studies in female cynomolgus monkeys following intravenous administration of radiolabeled sulprostone have identified the following urinary metabolites:
-
Unchanged sulprostone (trace amounts)
-
Methanesulfonamide
-
Tetranor prostanoic acids: Products of beta-oxidation.
-
Dihydrotetranor prostanoic acids: Products of beta-oxidation.[2]
This indicates that hydrolysis of the sulfonamide group and subsequent beta-oxidation of the carboxylic acid side chain are significant metabolic pathways.
Quantitative Data
Detailed quantitative data on the plasma concentrations and excretion rates of this compound are limited in the publicly available literature. However, the parent drug, sulprostone, has a determined plasma half-life.
| Parameter | Value | Species | Administration Route | Reference |
| Sulprostone Plasma Half-life | 34 minutes (range: 30-45 minutes) | Human | Intramuscular | Not explicitly cited |
Note: The provided table summarizes the available quantitative data. Further research is required to determine the specific pharmacokinetic parameters of this compound.
Experimental Protocols
The identification and characterization of sulprostone and its metabolites have been achieved through a combination of in vivo and in vitro studies, employing various analytical techniques.
Human Plasma Metabolite Identification (Kuhnz et al., 1991)[1]
-
Subjects: Three healthy women.
-
Drug Administration: Parenteral administration of 3H-labeled sulprostone.
-
Sample Collection: Blood samples were collected at various time points.
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of metabolites from plasma.
-
Gas Chromatography-Mass Spectrometry (GC/MS): Employed for the structural elucidation of the chromatographically pure metabolites.
-
Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: Used for structural confirmation.
-
Infrared (IR) Spectroscopy: Used for structural confirmation.
-
Guinea Pig In Vivo and In Vitro Studies (Kuhnz et al., 1991)[1]
-
In Vivo Study:
-
Animals: Female guinea pigs.
-
Drug Administration: Repeated subcutaneous administration of a total dose of 0.21 mg of [3H]sulprostone over 5 days.
-
Sample Collection: Urine was collected for metabolite analysis.
-
-
In Vitro Study:
-
Method: Perfusion of an isolated guinea pig liver.
-
Drug Administration: 50 mg of [3H]sulprostone dissolved in Tyrode's solution was perfused through the liver.
-
Sample Collection: The perfusion medium was collected for metabolite isolation.
-
-
Metabolite Isolation and Identification:
-
Both urine and perfusion medium underwent repeated HPLC separations.
-
The recovery of each metabolite was calculated based on the recovered radioactivity after each purification step.
-
The purified metabolites were subjected to GC/MS, 1H-NMR, and IR spectroscopy for structural elucidation.
-
Monkey Metabolism Study (Falkner, 1982)[2]
-
Animals: Female cynomolgus monkeys.
-
Drug Administration: Intravenous administration of sulprostone labeled with tritium (B154650) in the phenoxy ring and carbon-14 (B1195169) in the methanesulfonimide moiety.
-
Sample Collection: Urine samples were collected for 0-2 hours post-administration.
-
Analytical Methods:
-
High-Pressure Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Signaling Pathways and Experimental Workflows
Proposed Metabolic Pathway of Sulprostone
The following diagram illustrates the proposed metabolic pathway of sulprostone leading to the formation of this compound and other metabolites.
References
- 1. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: A Technical Guide to the Receptor Binding Affinity of 16-phenoxy tetranor Prostaglandin A2
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the receptor binding affinity of 16-phenoxy tetranor Prostaglandin (B15479496) A2 (16-phenoxy tetranor PGA2). A thorough review of the scientific literature and supplier technical data reveals a critical knowledge gap: the biological activity, including specific receptor binding affinities, for this compound has not been publicly reported.[1][2] This document, therefore, serves as a foundational resource for researchers seeking to characterize this molecule.
16-phenoxy tetranor PGA2 is identified as a minor metabolite of sulprostone, a potent and selective prostaglandin E2 analog.[1][2] Sulprostone itself is a selective agonist for the EP1 and EP3 receptors. This metabolic relationship provides the most promising, albeit speculative, starting point for investigating the binding profile of 16-phenoxy tetranor PGA2.
This guide provides a comprehensive overview of the potential prostaglandin receptor targets, a generalized experimental protocol for determining binding affinity via a competitive radioligand binding assay, and visual diagrams of key signaling pathways and experimental workflows to facilitate future research in this area.
Quantitative Data Summary: Potential Receptor Targets
Direct quantitative binding data for 16-phenoxy tetranor PGA2 is currently unavailable. However, based on its nature as a prostaglandin analog and its metabolic relationship to sulprostone, the primary family of targets for investigation would be the prostanoid receptors. The binding affinities of the parent compound, sulprostone, are provided below as a key reference point for initial experimental design.
| Receptor Subtype | Primary Signaling Mechanism | Known Affinity of Parent Compound (Sulprostone) (Ki) | Potential Target for 16-phenoxy tetranor PGA2 |
| EP1 | Gq-coupled; increases intracellular Ca²⁺[3] | 21 nM | High Potential |
| EP2 | Gs-coupled; increases cAMP[3] | Low Affinity | Possible |
| EP3 | Gi-coupled; decreases cAMP[3] | 0.6 nM | High Potential |
| EP4 | Gs-coupled; increases cAMP[3] | Low Affinity | Possible |
| DP1/DP2 | Gs-coupled (DP1); Gi-coupled (DP2) | Not Reported | Possible |
| FP | Gq-coupled; increases intracellular Ca²⁺ | Not Reported | Possible |
| IP | Gs-coupled; increases cAMP | Not Reported | Possible |
| TP | Gq-coupled; increases intracellular Ca²⁺ | Not Reported | Possible |
Experimental Protocol: Competitive Radioligand Binding Assay
The following is a generalized protocol for determining the inhibitory constant (Ki) of 16-phenoxy tetranor PGA2 at a candidate human prostanoid receptor (e.g., EP3) expressed in a stable cell line (e.g., HEK293 or CHO cells). This method is considered the gold standard for quantifying receptor-ligand interactions.[4][5][6]
Materials and Reagents
-
Cell Membranes: HEK293 cell membranes stably expressing the human EP3 receptor.
-
Radioligand: [³H]-Prostaglandin E2 ([³H]-PGE2) with high specific activity.
-
Test Compound: 16-phenoxy tetranor Prostaglandin A2.
-
Non-specific Binding Control: Unlabeled Prostaglandin E2 (PGE2) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[7]
-
Scintillation Cocktail and Liquid Scintillation Counter .
Membrane Preparation
-
Culture HEK293 cells expressing the target receptor to a high density.
-
Harvest cells and centrifuge to form a cell pellet.
-
Homogenize the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[7]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.[7]
Assay Procedure
-
Prepare serial dilutions of the test compound, 16-phenoxy tetranor PGA2, in assay buffer.
-
In a 96-well plate, combine the following in a final volume of 250 µL:[7]
-
150 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
50 µL of the test compound dilution or buffer (for total binding) or 10 µM unlabeled PGE2 (for non-specific binding).
-
50 µL of [³H]-PGE2 at a concentration near its Kd value.
-
-
Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[7]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding at each concentration of the test compound:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of 16-phenoxy tetranor PGA2.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations: Signaling Pathways and Experimental Workflows
Prostaglandin EP3 Receptor Signaling Pathway
Prostaglandins exert their effects by activating G protein-coupled receptors.[8] The EP3 receptor, a high-potential target for 16-phenoxy tetranor PGA2, primarily couples to an inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP).[3]
Caption: Generalized signaling pathway for the Gi-coupled EP3 receptor.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the logical steps for determining the receptor binding affinity of a test compound as described in the experimental protocol.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. sanbio.nl [sanbio.nl]
- 2. caymanchem.com [caymanchem.com]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor binding in various tissues of PGE2, PGF2 alpha and sulprostone, a novel PGE2-derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of 16-phenoxy tetranor Prostaglandin A2: An In-depth Technical Guide
An important notification for researchers, scientists, and drug development professionals: Extensive literature searches have revealed that the biological activity of 16-phenoxy tetranor Prostaglandin (B15479496) A2 has not been studied or reported.[1][2][3] This compound is recognized as a minor metabolite of sulprostone, a prostaglandin E2 analogue.[1][2][3][4] Consequently, there is currently no available information regarding its specific cellular targets, associated signaling pathways, or quantitative data from experimental studies.
While a detailed guide on 16-phenoxy tetranor Prostaglandin A2 cannot be provided due to the absence of research, this document aims to equip researchers with foundational knowledge on prostaglandin signaling in general, which may serve as a basis for potential future investigations into this specific molecule.
General Prostaglandin Signaling Pathways
Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes. They exert their effects by binding to specific G-protein-coupled receptors (GPCRs) on the cell surface. The downstream signaling cascades are diverse and cell-type specific.
A generalized workflow for prostaglandin synthesis and signaling is as follows:
References
Methodological & Application
Uncharted Territory: The Experimental Landscape of 16-phenoxy tetranor Prostaglandin A2
For researchers, scientists, and drug development professionals investigating the potential of novel prostaglandin (B15479496) analogs, 16-phenoxy tetranor Prostaglandin A2 (PGA2) represents a frontier with limited exploration. Currently, there is a notable absence of published experimental protocols and biological activity data for this specific compound. It has been identified as a minor metabolite in human plasma following the intravenous administration of sulprostone, a prostaglandin E2 analog.[1][2] However, its own biological functions remain uncharacterized.[1][2]
This document aims to provide the available physicochemical properties of 16-phenoxy tetranor PGA2 and, for contextual reference, presents data on the related but distinct compound, 16-phenoxy tetranor Prostaglandin F2α (PGF2α). Furthermore, a general experimental workflow is proposed for the initial characterization of a novel prostaglandin analog like 16-phenoxy tetranor PGA2.
Physicochemical Properties of this compound
A clear understanding of a compound's physical and chemical characteristics is fundamental for any experimental design. The table below summarizes the available data for 16-phenoxy tetranor PGA2.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₅ | [1] |
| Molecular Weight | 370.4 g/mol | [1] |
| CAS Number | 51639-10-2 | [1] |
| Formulation | A solution in methyl acetate | [1] |
| Solubility (DMF) | >100 mg/mL | [1] |
| Solubility (DMSO) | >100 mg/mL | [1] |
| Solubility (Ethanol) | >100 mg/mL | [1] |
| Solubility (PBS, pH 7.2) | >0.8 mg/mL | [1] |
| λmax | 219 nm | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Comparative Data: 16-phenoxy tetranor Prostaglandin F2α
In contrast to the A2 analog, some biological data exists for 16-phenoxy tetranor PGF2α. This metabolically stable analog of PGF2α has been shown to interact with the prostaglandin F receptor (FP receptor). It exhibits a significantly higher binding affinity for the FP receptor on ovine luteal cells, approximately 440% greater than that of PGF2α itself.[3][4] This information highlights the potential for significant biological activity within this class of compounds, though direct extrapolation to the A2 analog is not scientifically sound.
| Compound | Receptor | Binding Affinity (vs. PGF2α) | Cell Type | Reference |
| 16-phenoxy tetranor PGF2α | FP | 440% | Ovine luteal cells | [3][4] |
Proposed Experimental Workflow for Characterization
Given the lack of data for 16-phenoxy tetranor PGA2, a systematic approach is required to elucidate its biological activity. The following is a generalized experimental workflow that researchers can adapt for the initial characterization of this and other novel prostaglandin analogs.
Caption: A generalized workflow for the synthesis, purification, and biological characterization of a novel prostaglandin analog.
Detailed Methodologies for Key Experiments
While specific protocols for 16-phenoxy tetranor PGA2 are unavailable, the following are generalized methodologies for the key initial experiments outlined in the workflow.
1. Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity and selectivity of 16-phenoxy tetranor PGA2 for a panel of prostanoid receptors (EP1-4, FP, IP, TP).
-
Materials:
-
Cell membranes expressing the specific prostanoid receptor of interest.
-
Radiolabeled prostaglandin standard (e.g., [³H]-PGE₂, [³H]-PGF2α).
-
16-phenoxy tetranor PGA2.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of 16-phenoxy tetranor PGA2.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled prostaglandin and varying concentrations of 16-phenoxy tetranor PGA2. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled standard).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the Ki (inhibition constant).
-
2. Second Messenger Assays (cAMP and Intracellular Calcium)
-
Objective: To determine if 16-phenoxy tetranor PGA2 activates G-protein coupled prostanoid receptors, leading to changes in second messenger levels.
-
A. cAMP Assay (for Gs or Gi coupled receptors):
-
Materials:
-
Cells expressing the target receptor.
-
16-phenoxy tetranor PGA2.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Protocol:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat cells with a phosphodiesterase inhibitor for 15-30 minutes.
-
For Gs-coupled receptors, treat cells with varying concentrations of 16-phenoxy tetranor PGA2.
-
For Gi-coupled receptors, co-treat cells with forskolin and varying concentrations of 16-phenoxy tetranor PGA2.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.
-
-
-
B. Intracellular Calcium (Ca²⁺) Assay (for Gq coupled receptors):
-
Materials:
-
Cells expressing the target receptor.
-
16-phenoxy tetranor PGA2.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Fluorometric plate reader or microscope.
-
-
Protocol:
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of 16-phenoxy tetranor PGA2 and immediately measure the change in fluorescence over time.
-
Calculate the peak fluorescence response to determine the concentration-response relationship.
-
-
Future Directions and Conclusion
The study of this compound is an open field with the potential for novel discoveries in pharmacology and drug development. The lack of existing data necessitates a foundational approach to its characterization, starting with systematic in vitro screening to identify its primary biological targets and signaling pathways. The methodologies and workflow presented here provide a roadmap for researchers to begin to unravel the functional significance of this intriguing prostaglandin metabolite. As new data emerges, a clearer picture of its potential therapeutic applications will undoubtedly come into focus.
References
Application Notes and Protocols for the Investigation of 16-phenoxy tetranor Prostaglandin A2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct biological data for 16-phenoxy tetranor Prostaglandin (B15479496) A2 is not currently available in published literature. This document provides application notes and protocols based on the known activities of its parent compound, Prostaglandin A2 (PGA2), to serve as a guide for the initial investigation of this novel analog.
Introduction to Prostaglandin A2 Analogs
Prostaglandin A2 (PGA2) is a member of the cyclopentenone prostaglandin family, known to exhibit potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. These effects are often mediated through the induction of cellular stress and the activation of specific signaling pathways. As an analog, 16-phenoxy tetranor Prostaglandin A2 may share some of these biological activities, making it a compound of interest for cancer research and drug development. The following sections outline potential applications and provide generalized protocols to test these hypotheses.
Potential Applications in Cell Culture
Based on the known functions of PGA2, potential applications for this compound in cell culture could include:
-
Induction of Apoptosis: PGA2 is a known inducer of apoptosis in various cancer cells.[1][2][3] It is hypothesized that this compound may also trigger programmed cell death.
-
Cell Cycle Arrest: Some prostaglandins (B1171923) can interfere with cell cycle progression.[3] Investigating the effect of this analog on cell cycle distribution could reveal cytostatic properties.
-
Modulation of Cellular Signaling: PGA2 has been shown to activate specific signaling cascades, including the p53 pathway and intrinsic mitochondrial apoptotic pathways.[1][2]
Quantitative Data Summary for Prostaglandin A2
The following table summarizes quantitative data for the parent compound, Prostaglandin A2, which can serve as a starting point for determining concentration ranges for this compound.
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa | Cell Viability | Cell Number Reduction | 25% after 24h, 39% after 48h | [3] |
| MCF-7 | Cell Viability | Cell Number Reduction | 52% after 24h, 80% after 48h | [3] |
Note: The effective concentration for this compound may differ and should be determined empirically.
Signaling Pathways
Hypothesized Prostaglandin A2-Induced Apoptosis Pathway
Prostaglandin A2 has been shown to induce apoptosis through multiple pathways. One prominent mechanism involves the activation of the tumor suppressor p53, which in turn upregulates the expression of pro-apoptotic genes such as Death Receptor 5 (DR5).[2] Another identified pathway is the direct activation of the intrinsic apoptotic cascade via interaction with the mitochondria, leading to cytochrome c release.[1]
Caption: Hypothesized signaling pathways for PGA2-induced apoptosis.
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound in a cell culture setting.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability using an MTT assay.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow: Western Blot Analysis
Caption: General workflow for Western blot analysis.
Conclusion
While the specific biological activities of this compound are yet to be determined, the known effects of Prostaglandin A2 provide a strong rationale for investigating its potential as an anti-cancer agent. The protocols and information provided herein offer a foundational framework for researchers to begin exploring the efficacy and mechanism of action of this novel compound in cell culture. Empirical determination of optimal concentrations, incubation times, and sensitive cell lines will be crucial for a thorough investigation.
References
- 1. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of prostaglandin A2 on cell growth, cell cycle status and apoptosis induction in HeLa and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of 16-phenoxy tetranor Prostaglandin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) A2 (16-phenoxy tetranor PGA2) is a metabolite of the prostaglandin E2 analogue, sulprostone.[1][2][3] While its specific biological activity is not extensively documented in scientific literature, its structural similarity to other bioactive prostaglandin analogs suggests potential interactions with prostaglandin receptors and downstream signaling pathways.[1][2][3] Prostaglandin analogs are a critical class of molecules involved in a myriad of physiological and pathological processes, including inflammation, intraocular pressure regulation, and apoptosis.[4][5][6]
These application notes provide a proposed, comprehensive framework for the in vitro characterization of 16-phenoxy tetranor PGA2. The protocols outlined below are based on established assays for characterizing other prostaglandin analogs and are intended to serve as a starting point for investigating the biological profile of this compound.
Proposed Tiered In Vitro Screening Cascade
A tiered approach is recommended to efficiently elucidate the pharmacological profile of 16-phenoxy tetranor PGA2. This cascade progresses from broad primary screens to more specific secondary and cellular assays.
Caption: Proposed tiered screening cascade for 16-phenoxy tetranor PGA2.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data for 16-phenoxy tetranor PGA2 to illustrate how results from the proposed assays could be structured.
Table 1: Prostaglandin Receptor Binding Affinity (Ki in nM)
| Compound | FP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor |
| 16-phenoxy tetranor PGA2 | 150 | >10,000 | 850 | 5,200 | 1,200 |
| PGF2α (Control) | 10 | 500 | >10,000 | 30 | >10,000 |
| PGE2 (Control) | 2,000 | 25 | 5 | 3 | 8 |
Table 2: Functional Activity at FP Receptor (EC50 in nM)
| Compound | Calcium Mobilization | β-Arrestin Recruitment |
| 16-phenoxy tetranor PGA2 | 350 | 980 |
| PGF2α (Control) | 15 | 45 |
Table 3: Effect on Pro-inflammatory Cytokine Release in Human Conjunctival Cells
| Treatment (1 µM) | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) |
| Vehicle Control | 50.2 ± 5.1 | 25.8 ± 3.9 |
| 16-phenoxy tetranor PGA2 | 180.5 ± 15.7 | 75.4 ± 8.2 |
| Lipopolysaccharide (LPS) | 550.8 ± 45.3 | 320.1 ± 28.9 |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity of 16-phenoxy tetranor PGA2 for a specific prostaglandin receptor, such as the FP receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.
Methodology:
-
Receptor Preparation: Utilize cell membranes prepared from a cell line stably overexpressing the human prostaglandin receptor of interest (e.g., FP receptor).
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a labeled prostaglandin analog (e.g., [3H]-PGF2α), and varying concentrations of 16-phenoxy tetranor PGA2.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate receptor-bound from free-labeled ligand.
-
Detection: Quantify the amount of bound-labeled ligand on the filters using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 16-phenoxy tetranor PGA2. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This is a functional assay to determine if 16-phenoxy tetranor PGA2 acts as an agonist at Gq-coupled prostaglandin receptors (e.g., FP, EP1, EP3).[7]
Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3).[7] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.
Caption: Signaling pathway for Gq-coupled prostaglandin receptors.
Methodology:
-
Cell Plating: Plate cells expressing the target receptor (e.g., HEK293-FP) in a black, clear-bottom 96- or 384-well plate and incubate overnight.[7]
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate buffer and incubate in the dark.
-
Compound Addition: Use an automated liquid handler or a multichannel pipette to add varying concentrations of 16-phenoxy tetranor PGA2 to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader equipped with an injector.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Markers
This assay measures the potential of 16-phenoxy tetranor PGA2 to induce or inhibit the secretion of pro-inflammatory cytokines from relevant cell types.[4]
Principle: An ELISA is a plate-based immunoassay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[4] For cytokine detection, a "sandwich" ELISA is typically used, where the analyte is captured between two layers of antibodies (capture and detection).[4]
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., human conjunctival cells, macrophages) and treat them with various concentrations of 16-phenoxy tetranor PGA2 for a specified time (e.g., 24 hours).[8] Include appropriate positive (e.g., LPS) and negative (vehicle) controls.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α).
-
Add the collected cell culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Add a chromogenic substrate and stop the reaction.
-
-
Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in each sample.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 16-phenoxy tetranor Prostaglandin A2 by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]
- 3. netascientific.com [netascientific.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for the Detection of 16-phenoxy tetranor Prostaglandin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) A2 (16-phenoxy tetranor PGA2) is a metabolite of sulprostone, a prostaglandin E2 analogue.[1][2][3] As a tetranor prostaglandin derivative, it represents a breakdown product of a more complex parent prostaglandin. While its specific biological activities are not extensively documented, the analysis of such metabolites is crucial in pharmacokinetic and pharmacodynamic studies of prostaglandin-based therapeutics.[1][2] This document provides detailed analytical methods for the sensitive and specific detection of 16-phenoxy tetranor Prostaglandin A2 in biological matrices.
The protocols herein are based on established methodologies for the analysis of prostaglandins (B1171923) and their metabolites, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). These methods are designed to offer high sensitivity and specificity, which are critical for accurate quantification in complex biological samples such as plasma, urine, and cell culture supernatants.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Formal Name | 9-oxo-15R-hydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,10,13E-trien-1-oic acid | [2] |
| Molecular Formula | C22H26O5 | [1][2] |
| Formula Weight | 370.4 g/mol | [1][2] |
| Purity | ≥98% | [2] |
| Formulation | A solution in methyl acetate | [2] |
| λmax | 219 nm | [2][4] |
| Storage | -20°C | [1][2] |
| Stability | ≥ 2 years at -20°C | [1][2] |
Analytical Methods
The detection and quantification of this compound can be achieved through various analytical techniques. The choice of method will depend on the required sensitivity, specificity, sample throughput, and available instrumentation.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of prostaglandins in biological fluids.[5][6] This method is recommended for its ability to resolve 16-phenoxy tetranor PGA2 from other structurally similar prostaglandins and metabolites.
Experimental Protocol: HPLC-MS/MS Analysis
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from general prostaglandin extraction methods.[7][8]
-
Sample Collection: Collect biological samples (e.g., plasma, urine) and add a prostaglandin synthetase inhibitor, such as indomethacin (B1671933) (approximately 10 µg/mL final concentration), to prevent enzymatic degradation.[9] Store samples at -80°C if not analyzed immediately.[7]
-
Internal Standard Spiking: Thaw samples on ice. To 500 µL of sample, add an appropriate deuterated internal standard (e.g., a deuterated analog of a similar prostaglandin, as a specific one for 16-phenoxy tetranor PGA2 may not be commercially available).
-
Acidification: Acidify the sample to pH 3.5 with a suitable acid, such as 1 M citric acid or formic acid.[5][6]
-
SPE Column Conditioning: Condition a C18 reverse-phase SPE cartridge by washing with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.[9]
-
Sample Loading: Apply the acidified sample to the conditioned SPE cartridge under a slight positive pressure to achieve a flow rate of approximately 0.5 mL/minute.[9]
-
Washing: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane (B92381) to remove interfering substances.[9]
-
Elution: Elute the analyte from the cartridge with 10 mL of ethyl acetate.[9]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[6][9] Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.[9]
2. HPLC and Mass Spectrometry Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of prostaglandins.[6]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile[6]
-
-
Gradient Elution: A suitable gradient would be to start at a low percentage of Solvent B, and gradually increase it to elute the analyte. An example gradient is provided in the table below.
-
Flow Rate: 0.2 mL/min[6]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions: Specific MRM transitions for 16-phenoxy tetranor PGA2 would need to be determined by infusing a standard solution. A hypothetical transition would be based on the precursor ion [M-H]- and a characteristic product ion.
Quantitative Data Summary (Hypothetical Performance)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 10-50 pg/mL |
| Limit of Quantitation (LOQ) | 50-200 pg/mL |
| Linearity (r²) | >0.99 |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Recovery | 85-110% |
Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
While a specific ELISA kit for this compound may not be commercially available, a custom assay could be developed, or a kit for a structurally similar prostaglandin might show cross-reactivity. The following protocol outlines the general steps for a competitive ELISA.[10][11]
Experimental Protocol: Competitive ELISA
1. Principle
This assay is based on the competitive binding between 16-phenoxy tetranor PGA2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled 16-phenoxy tetranor PGA2 for a limited number of binding sites on a microplate coated with an antibody specific for 16-phenoxy tetranor PGA2. The amount of HRP-labeled conjugate bound to the antibody is inversely proportional to the concentration of the analyte in the sample.
2. Reagents and Materials
-
Microplate pre-coated with anti-prostaglandin antibody
-
16-phenoxy tetranor PGA2 standard solutions
-
HRP-conjugated 16-phenoxy tetranor PGA2
-
Sample diluent
-
Wash buffer
-
TMB substrate solution
-
Stop solution
-
Microplate reader
3. Assay Procedure
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the 16-phenoxy tetranor PGA2 standard. Dilute samples as necessary with the provided sample diluent.
-
Competitive Binding: Add a defined volume of standard or sample to the wells of the microplate, followed by the HRP-conjugated 16-phenoxy tetranor PGA2. Incubate for a specified time (e.g., 1-2 hours) at room temperature.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of 16-phenoxy tetranor PGA2 in the samples by interpolating from the standard curve.
Quantitative Data Summary (Hypothetical Performance)
| Parameter | Expected Value |
| Sensitivity (MDD) | 0.1 - 1 ng/mL |
| Assay Range | 1 - 100 ng/mL |
| Intra-assay Precision (%CV) | <10% |
| Inter-assay Precision (%CV) | <15% |
| Spiking Recovery | 80-120% |
Visualizations
Signaling Pathway
The following diagram illustrates a generalized signaling pathway for prostaglandins, which is likely to be relevant for understanding the potential biological context of this compound. Prostaglandins typically exert their effects by binding to G-protein coupled receptors on the cell surface, leading to downstream signaling cascades.
Caption: Generalized Prostaglandin Signaling Pathway.
Experimental Workflow
The diagram below outlines the key steps in the analytical workflow for the detection of this compound using HPLC-MS/MS.
Caption: HPLC-MS/MS Experimental Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. This compound by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Prostaglandin E2 ELISA Kit - Intracellular (ab316906) | Abcam [abcam.com]
Application Notes and Protocols for 16-phenoxy tetranor Prostaglandin A2 in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biological activity of 16-phenoxy tetranor Prostaglandin (B15479496) A2 has not been extensively reported in scientific literature. The following application notes and protocols are based on the known activities of the structurally related compounds, Prostaglandin A2 (PGA2), and its parent compound, Sulprostone (a Prostaglandin E2 analog). Researchers should use this information as a starting point and perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
Introduction
16-phenoxy tetranor Prostaglandin A2 is a metabolite of Sulprostone, a synthetic analog of Prostaglandin E2 (PGE2). While its specific biological functions are not well-documented, its structural similarity to other prostaglandins, particularly those of the A-series, suggests potential roles in regulating cellular processes such as proliferation, differentiation, and apoptosis. Prostaglandin A2 (PGA2), for instance, is known to induce apoptosis in various cancer cell lines. Sulprostone is a selective agonist for the EP3 and EP1 prostaglandin receptors, which are involved in signaling pathways that modulate intracellular calcium levels and cyclic AMP (cAMP).
This document provides a summary of potential applications, hypothesized mechanisms of action, and detailed experimental protocols to guide researchers in utilizing this compound for in vitro cell treatment.
Quantitative Data Summary
Due to the limited direct data on this compound, the following table summarizes dosage information for the related compound, Prostaglandin A2 (PGA2), to provide a potential starting range for experimental design.
| Compound | Cell Line | Treatment Concentration | Observed Effect | Reference |
| Prostaglandin A2 (PGA2) | L1210 | Cytotoxic concentrations | G2/M arrest and DNA fragmentation | [1] |
| Prostaglandin A2 (PGA2) | HCT116 p53 -/- | 15 µg/mL | Induction of DR5-dependent apoptosis | [2] |
| Prostaglandin A2 (PGA2) | HL-60 | Not specified | Induction of apoptosis | [3] |
| Prostaglandin A2 (PGA2) | Hep 3B and Hep G2 | Not specified | Inhibition of growth and induction of apoptosis | [4] |
Note: The concentrations for PGA2 provide a starting point. It is crucial to perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration for this compound in your specific cell system.
Hypothesized Signaling Pathways
Based on its structural relatives, this compound may act through one or more of the following pathways:
-
EP Receptor-Mediated Signaling: As a metabolite of the EP3/EP1 agonist Sulprostone, it may interact with these G-protein coupled receptors. Activation of EP1 receptors typically leads to an increase in intracellular calcium via the phospholipase C pathway.[5] EP3 receptor activation is often associated with a decrease in intracellular cAMP levels by inhibiting adenylyl cyclase.[5]
-
Induction of Apoptosis: Similar to PGA2, it may induce apoptosis through intrinsic or extrinsic pathways. The intrinsic pathway could involve direct effects on mitochondria, leading to cytochrome c release and caspase activation.[3] The extrinsic pathway may involve the upregulation of death receptors like DR5, potentially through the ATF4-CHOP signaling cascade.[2][6]
The following diagram illustrates the potential signaling pathways that may be activated by this compound, based on the known mechanisms of Sulprostone and Prostaglandin A2.
Caption: Hypothesized signaling pathways of this compound.
Experimental Protocols
The following are generalized protocols for treating cultured cells with this compound. These should be adapted and optimized for specific cell lines and experimental questions.
Protocol 1: Preparation of Stock Solution
-
Reconstitution: this compound is typically supplied as a solid or in a solvent. If it is a solid, reconstitute it in a suitable organic solvent such as DMSO or ethanol (B145695) to a high concentration (e.g., 10-50 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Cell Treatment for Proliferation or Viability Assays
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well for viability assays) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent used for the stock solution) must be included.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assessment: At the end of the incubation period, assess cell viability or proliferation using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo).
The following diagram outlines the general workflow for a cell viability experiment.
Caption: General experimental workflow for cell viability assessment.
Protocol 3: Analysis of Apoptosis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with the desired concentrations of this compound and a vehicle control as described in Protocol 2. Include a positive control for apoptosis if available (e.g., staurosporine).
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Staining: Wash the cells with cold PBS. Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blot Analysis for Signaling Pathway Components
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p-ERK, p-Akt, CHOP).
-
Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Concluding Remarks
The provided information serves as a foundational guide for investigating the cellular effects of this compound. Due to the lack of specific data for this compound, a systematic approach starting with broad dose-response and time-course studies is essential. The protocols and hypothesized signaling pathways presented here, derived from related prostaglandin analogs, offer a rational starting point for these investigations. Careful experimental design and data interpretation will be critical in elucidating the specific biological functions of this novel prostaglandin metabolite.
References
- 1. Prostaglandin A2 and delta 12-prostaglandin J2 induce apoptosis in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of DR5-Dependent Apoptosis by PGA2 through ATF4-CHOP Pathway [mdpi.com]
- 3. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin A2 induces caspase-independent apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 6. Induction of DR5-Dependent Apoptosis by PGA2 through ATF4-CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 16-phenoxy tetranor Prostaglandin A2 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) A2 (PGA2) is a metabolite of sulprostone, a prostaglandin E2 analog.[1][2][3] As with other prostaglandins (B1171923), the preparation of accurate and stable stock solutions is critical for obtaining reliable and reproducible results in experimental settings. This document provides detailed protocols for the preparation, storage, and handling of 16-phenoxy tetranor PGA2 stock solutions to ensure their integrity and performance in various research applications. The biological activity of this specific metabolite has not been extensively studied.[1][2][3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 16-phenoxy tetranor PGA2 is essential for its proper handling and storage.
| Property | Value | Reference |
| CAS Number | 51639-10-2 | [1][2] |
| Molecular Formula | C22H26O5 | [1][2] |
| Molecular Weight | 370.4 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Formulation | Typically supplied as a solution in methyl acetate (B1210297) | [1][2] |
Solubility Data
The choice of solvent is critical for preparing a homogenous stock solution. The solubility of 16-phenoxy tetranor PGA2 in various common laboratory solvents is summarized below.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | >100 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | >100 mg/mL | [1][2] |
| Ethanol (B145695) | >100 mg/mL | [1][2] |
| Phosphate Buffered Saline (PBS), pH 7.2 | >0.8 mg/mL | [1][2] |
Experimental Protocols
Materials and Equipment
-
16-phenoxy tetranor Prostaglandin A2 (as supplied, likely in methyl acetate)
-
Anhydrous ethanol, USP grade
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen)
-
-20°C freezer for storage
Protocol for Preparing a High-Concentration Primary Stock Solution
This protocol describes the preparation of a 10 mg/mL primary stock solution in an organic solvent.
-
Solvent Selection: Choose an appropriate organic solvent based on experimental compatibility. Ethanol and DMSO are common choices due to their high solubility for this compound and compatibility with many biological assays.[1][2][4]
-
Solvent Evaporation (if necessary): If the compound is supplied in methyl acetate, the solvent can be removed to allow for reconstitution in a solvent of choice. To do this, evaporate the methyl acetate under a gentle stream of inert gas (nitrogen or argon).
-
Reconstitution: Add the desired volume of the chosen organic solvent (e.g., ethanol or DMSO) to the vial containing the dried compound to achieve a final concentration of 10 mg/mL.
-
Dissolution: Tightly cap the vial and vortex gently until the compound is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the prostaglandin, aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. When stored properly, the stock solution is stable for at least two years.[1][2]
Protocol for Preparing Aqueous Working Solutions
For most biological experiments, the primary organic stock solution will need to be further diluted into an aqueous buffer.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.2) and ensure it is sterile.
-
Dilution: On the day of the experiment, thaw a single aliquot of the primary stock solution. Perform serial dilutions of the primary stock into the aqueous buffer to achieve the final desired working concentration.
-
Mixing: Gently mix the solution after each dilution step.
-
Solvent Consideration: Ensure that the final concentration of the organic solvent in the working solution is minimal (typically <0.1%) to avoid any potential physiological effects on the experimental system.[4]
-
Stability of Aqueous Solutions: It is not recommended to store aqueous solutions of prostaglandins for more than one day, as they are less stable than organic stock solutions.[4][5] Prepare fresh working solutions for each experiment.
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of primary and working stock solutions of 16-phenoxy tetranor PGA2.
Safety Precautions
-
Handle 16-phenoxy tetranor PGA2 in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
-
This product is for research use only and is not intended for human or veterinary use.[2]
References
Application Notes and Protocols for Prostaglandin Receptor Studies: Featuring 16-phenoxy tetranor Prostaglandin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the study of prostaglandin (B15479496) receptors using 16-phenoxy tetranor prostaglandin analogs. While the primary focus of this guide is on the well-characterized FP receptor agonist, 16-phenoxy tetranor Prostaglandin F2α, the methodologies described are broadly applicable to other prostaglandin analogs, including 16-phenoxy tetranor Prostaglandin A2.
It is important to note that this compound is a minor metabolite of the synthetic prostaglandin E2 analog, sulprostone (B1662612).[1][2] To date, its biological activity and specific interactions with prostaglandin receptors have not been extensively reported in the scientific literature.[1][2] In contrast, 16-phenoxy tetranor Prostaglandin F2α is a potent and metabolically stable analog of Prostaglandin F2α (PGF2α) that exhibits high affinity for the prostaglandin F (FP) receptor.[3][4] As such, it serves as an excellent tool for investigating FP receptor signaling and function.
These protocols are designed to provide a robust framework for characterizing the interaction of novel compounds with prostaglandin receptors, a critical step in drug discovery and development.
Compound Profiles
A clear understanding of the physicochemical properties of the prostaglandin analogs is essential for experimental design.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Characteristics |
| This compound | C₂₂H₂₆O₅ | 370.4 g/mol | 51639-10-2 | A minor metabolite of sulprostone with uncharacterized biological activity.[1][2] |
| 16-phenoxy tetranor Prostaglandin F2α | C₂₂H₃₀O₆ | 390.5 g/mol | 51705-19-2 | A potent and stable FP receptor agonist with significantly higher binding affinity than PGF2α.[3][4] |
Application Notes: Prostaglandin Receptor Studies
16-phenoxy tetranor prostaglandin analogs are valuable tools for elucidating the pharmacology of prostaglandin receptors. The phenoxy group at the 16th position confers metabolic stability, making these compounds suitable for a variety of in vitro and in vivo studies.
Primary Applications:
-
Receptor Binding Assays: To determine the binding affinity (Ki) and selectivity of the analog for various prostaglandin receptor subtypes (e.g., FP, EP, DP, IP, TP).
-
Functional Assays: To characterize the functional activity (e.g., agonism, antagonism) and potency (EC₅₀ or IC₅₀) of the analog by measuring downstream signaling events.
-
Structure-Activity Relationship (SAR) Studies: To understand how modifications to the prostaglandin structure affect receptor binding and functional activity.[5]
-
High-Throughput Screening (HTS): To identify novel prostaglandin receptor modulators.
Prostaglandin FP Receptor Signaling Pathway
The prostaglandin F receptor (FP receptor) is a G protein-coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[6] Activation of the FP receptor by an agonist like 16-phenoxy tetranor Prostaglandin F2α initiates a well-defined signaling cascade.
Caption: FP Receptor Signaling Pathway.
Quantitative Data
The following table summarizes the reported binding affinity of 16-phenoxy tetranor Prostaglandin F2α for the ovine FP receptor.
| Ligand | Receptor | Tissue Source | Binding Affinity (Relative to PGF2α) | Reference |
| 16-phenoxy tetranor Prostaglandin F2α | FP | Ovine Corpus Luteum | 440% | [3][4] |
Experimental Workflow for Prostaglandin Analog Characterization
A systematic approach is crucial for the comprehensive characterization of a novel prostaglandin analog. The following workflow outlines the key experimental stages.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for a specific prostaglandin receptor.
Materials:
-
Cell membranes expressing the prostaglandin receptor of interest.
-
Radiolabeled prostaglandin ligand (e.g., [³H]-PGF2α).
-
Test compound (e.g., this compound or F2α).
-
Non-labeled prostaglandin ligand for non-specific binding determination.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the non-labeled ligand in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
Radiolabeled ligand at a concentration near its Kd.
-
Test compound at various concentrations or vehicle (for total binding).
-
A high concentration of non-labeled ligand (for non-specific binding).
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of Gq-coupled prostaglandin receptors.
Materials:
-
Cells expressing the prostaglandin receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound (e.g., this compound or F2α).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with HBSS.
-
Add the calcium-sensitive dye solution to the cells and incubate in the dark at 37°C for 45-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of the test compound in HBSS.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the test compound into the wells and continue to record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression.
-
Protocol 3: cAMP Measurement Assay
This protocol is used to measure changes in intracellular cyclic AMP (cAMP) levels following the activation of Gs or Gi-coupled prostaglandin receptors.
Materials:
-
Cells expressing the prostaglandin receptor of interest.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Test compound (e.g., this compound or F2α).
-
Forskolin (for studying Gi-coupled receptors).
Procedure:
-
Cell Seeding: Seed cells in a suitable multi-well plate and culture as required.
-
Compound Treatment:
-
Remove the culture medium and add the stimulation buffer.
-
For Gs-coupled receptors, add serial dilutions of the test compound.
-
For Gi-coupled receptors, pre-incubate with serial dilutions of the test compound, then stimulate with a fixed concentration of forskolin.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For Gs agonists, determine the EC₅₀ value. For Gi agonists, determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
-
By following these detailed application notes and protocols, researchers can effectively characterize the interactions of 16-phenoxy tetranor prostaglandin analogs and other novel compounds with their target receptors, thereby advancing our understanding of prostaglandin biology and facilitating the development of new therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
Application Note: Quantitative Analysis of 16-phenoxy tetranor Prostaglandin A2 in Human Plasma using LC-MS/MS
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) A2 is a known minor metabolite of sulprostone, a synthetic prostaglandin E2 analogue.[1][2][3] While its specific biological activities are not extensively documented, the analysis of prostaglandin metabolites is crucial for understanding the pharmacokinetics and metabolism of prostaglandin-based therapeutics. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 16-phenoxy tetranor Prostaglandin A2 in human plasma. The method is designed for use in preclinical and clinical research settings.
Analytical Method
A robust LC-MS/MS method was developed for the selective detection and quantification of this compound. The method employs a simple liquid-liquid extraction procedure for sample preparation, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol outlines the steps for extracting this compound from human plasma.
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., PGE2-d4)
-
1 M Citric Acid
-
Hexane/Ethyl Acetate (B1210297) (1:1, v/v)
-
Methanol
-
Deionized Water
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.
-
Spike with 20 µL of internal standard solution.
-
Add 40 µL of 1 M citric acid to acidify the sample.
-
Add 1.5 mL of hexane/ethyl acetate (1:1, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4°C for 10 minutes at 10,000 x g.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This protocol details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 1.0 20 8.0 95 10.0 95 10.1 20 | 12.0 | 20 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions (Hypothetical):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 16-phenoxy tetranor PGA2 369.2 295.2 15 | PGE2-d4 (IS) | 355.2 | 275.2 | 20 |
-
Data Presentation
Table 1: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | >0.995 |
| LLOQ | 10 pg/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (% CV) | <15% |
| Recovery | >85% |
Table 2: Quantitative Analysis of Spiked Plasma Samples (Illustrative)
| Sample ID | Spiked Concentration (pg/mL) | Measured Concentration (pg/mL) | Accuracy (%) |
| QC_Low | 50 | 48.5 | 97.0 |
| QC_Mid | 500 | 515.2 | 103.0 |
| QC_High | 5000 | 4925.0 | 98.5 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis.
References
Application Notes and Protocols: Characterizing 16-phenoxy tetranor Prostaglandin Analogs in Signal Transduction Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.
Introduction
The 16-phenoxy tetranor prostaglandins (B1171923) are a class of synthetic prostaglandin (B15479496) analogs characterized by a phenoxy group at the C-16 position and the removal of four carbons from the α-chain. These modifications are designed to increase metabolic stability and enhance receptor affinity and selectivity compared to their endogenous counterparts.
While the biological activity of 16-phenoxy tetranor Prostaglandin A2 (PGA2) has not been extensively reported, it is known to be a metabolite of the PGE2 analog, sulprostone[1][2]. In contrast, the F2α analog, 16-phenoxy tetranor Prostaglandin F2α , is a well-characterized and potent agonist for the Prostaglandin F Receptor (FP receptor)[3][4][5]. Due to the availability of detailed signaling information for this related compound, these application notes will use 16-phenoxy tetranor PGF2α as a model to describe the principles, protocols, and data analysis for investigating this class of compounds in signal transduction assays.
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gαq subunit to activate the phospholipase C (PLC) signaling cascade, making it a key target in reproductive biology, ophthalmology, and neuroscience[6].
Signaling Pathway
Upon binding to the FP receptor, 16-phenoxy tetranor PGF2α induces a conformational change that activates the heterotrimeric G-protein, Gαq. The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which phosphorylates downstream target proteins, leading to various cellular responses such as smooth muscle contraction and gene expression changes.
Caption: Gαq-mediated signaling cascade initiated by 16-phenoxy tetranor PGF2α.
Quantitative Data Summary
The primary quantitative measure for 16-phenoxy tetranor PGF2α is its high binding affinity for the FP receptor, demonstrating its potency as an agonist.
| Compound | Receptor | Species | Measurement Type | Value | Reference |
| 16-phenoxy tetranor PGF2α | FP Receptor | Ovine (Luteal Cells) | Binding Affinity vs. PGF2α | 440% (4.4x higher) | [3][4][7][8] |
| PGF2α (endogenous ligand) | FP Receptor | Ovine (Luteal Cells) | Binding Affinity | 100% (Baseline) | [3][4][7][8] |
Experimental Protocols
The following are key protocols for characterizing the activity of 16-phenoxy tetranor PGF2α and similar analogs in signal transduction assays.
Protocol: Radioligand Binding Assay
This protocol determines the binding affinity of the compound for the FP receptor.
Objective: To quantify the competitive binding of 16-phenoxy tetranor PGF2α against a radiolabeled ligand ([³H]-PGF2α) at the FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor (or membrane preparations thereof).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-PGF2α.
-
Competitor: 16-phenoxy tetranor PGF2α.
-
Non-specific binding control: Unlabeled PGF2α (10 µM).
-
96-well filter plates (GF/C).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of 16-phenoxy tetranor PGF2α in Binding Buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
25 µL Binding Buffer (for total binding) or 25 µL unlabeled PGF2α (for non-specific binding) or 25 µL of 16-phenoxy tetranor PGF2α dilution.
-
25 µL [³H]-PGF2α (at a final concentration near its Kd).
-
50 µL of cell membrane preparation (5-10 µg protein/well).
-
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the Ki or IC50 value.
Protocol: Intracellular Calcium Mobilization Assay
This protocol measures the functional response (Ca2+ release) following FP receptor activation.
Objective: To measure the increase in intracellular calcium concentration in response to stimulation with 16-phenoxy tetranor PGF2α.
Materials:
-
HEK293 or CHO cells stably expressing the human FP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127.
-
Probenecid (an anion-exchange transport inhibitor, optional).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplate 24 hours prior to the assay to achieve a confluent monolayer.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (2-4 µM) with Pluronic F-127 (0.02%) in Assay Buffer. Remove cell culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of 100 µL in each well.
-
Compound Preparation: Prepare serial dilutions of 16-phenoxy tetranor PGF2α in Assay Buffer at 5x the final desired concentration.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds. Program the instrument to dispense 25 µL of the compound dilutions into the wells and continue recording the fluorescence signal (Excitation ~485 nm, Emission ~525 nm) for 90-180 seconds.
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 value.
Workflow and Logic Diagrams
Visual representations of the experimental process and data interpretation.
Caption: Standard workflow for in vitro characterization of prostaglandin analogs.
References
- 1. sanbio.nl [sanbio.nl]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Measuring Calcium Flux Induced by 16-phenoxy tetranor Prostaglandin A2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) A2 is a metabolite of sulprostone (B1662612), a potent synthetic analog of Prostaglandin E2 (PGE2).[1][2] While the specific biological activities of 16-phenoxy tetranor Prostaglandin A2 are not extensively documented, its structural similarity to other prostaglandins (B1171923) suggests potential activity at prostanoid receptors. Sulprostone is a selective agonist for the EP3 and EP1 prostanoid receptors.[3][4] The activation of the EP1 receptor, and certain isoforms of the EP3 receptor, is known to couple to Gq proteins, initiating the phospholipase C (PLC) signaling cascade. This pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[5][6]
This document provides a detailed protocol for measuring intracellular calcium flux induced by this compound, leveraging a fluorescent dye-based assay. The provided methodologies are designed to be adaptable for various cell lines and experimental setups.
Principle of the Assay
The protocol is based on the use of a fluorescent intracellular calcium indicator, such as Fluo-8® AM or Fura-2 AM. These acetoxymethyl (AM) ester forms of the dyes are cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. Upon binding to calcium, the fluorescence intensity of the dye significantly increases. This change in fluorescence can be measured over time using a fluorescence microplate reader or a flow cytometer to determine the kinetics of intracellular calcium mobilization in response to an agonist like this compound.
Proposed Signaling Pathway
The hypothesized signaling pathway for this compound-induced calcium flux is initiated by its binding to a Gq-coupled prostanoid receptor, such as the EP1 receptor.
Caption: Proposed signaling pathway for this compound-induced calcium mobilization.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing or engineered to express prostanoid receptors (e.g., HEK293, CHO cells).
-
This compound: (Cayman Chemical or other supplier). Prepare a stock solution in a suitable solvent like DMSO.
-
Calcium Indicator Dye: Fluo-8® AM (Abcam, ab112129) or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): An anion-exchange transport inhibitor that can reduce the leakage of the dye from the cells.
-
Positive Control: Ionomycin or ATP.
-
Negative Control: Vehicle (e.g., DMSO in assay buffer).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Microplates: 96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence Microplate Reader: With appropriate excitation and emission filters (e.g., Ex/Em = 490/525 nm for Fluo-8®).
Cell Preparation and Dye Loading
-
Cell Seeding: Seed cells into a 96- or 384-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading Solution Preparation: Prepare the dye loading solution according to the manufacturer's instructions. For example, for Fluo-8®, add the dye to the assay buffer. Probenecid can be added to the loading solution to a final concentration of 2.5 mM if required.
-
Dye Loading: Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
Calcium Flux Measurement
-
Compound Plate Preparation: Prepare a compound plate containing this compound at various concentrations (e.g., 2x final concentration) in assay buffer. Also include wells with the positive control (e.g., Ionomycin) and negative control (vehicle).
-
Equilibration: After the incubation period with the dye, the plate can be removed from the incubator and equilibrated to room temperature for 10-15 minutes.
-
Fluorescence Measurement: Place the cell plate into the fluorescence microplate reader.
-
Baseline Reading: Measure the baseline fluorescence for a set period (e.g., 10-20 seconds).
-
Compound Addition: The microplate reader's integrated fluidic system should add the compounds from the compound plate to the cell plate.
-
Post-Addition Reading: Immediately after compound addition, continue to measure the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 1-5 minutes to capture the calcium flux kinetics.
Experimental Workflow Diagram
Caption: Experimental workflow for the calcium flux assay.
Data Presentation and Analysis
The primary data will be the change in relative fluorescence units (RFU) over time. Data can be analyzed by calculating the peak fluorescence response or the area under the curve. For dose-response experiments, plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Example Data Table
The following table presents hypothetical data for a dose-response experiment.
| Concentration (nM) | Log Concentration | Mean Peak RFU | Standard Deviation | % of Max Response |
| 0 (Vehicle) | - | 150 | 15 | 0 |
| 0.1 | -10 | 200 | 20 | 5.9 |
| 1 | -9 | 450 | 40 | 35.3 |
| 10 | -8 | 800 | 75 | 76.5 |
| 100 | -7 | 950 | 90 | 94.1 |
| 1000 | -6 | 1000 | 95 | 100.0 |
| Positive Control | - | 1200 | 110 | 123.5 |
EC50 Calculation: Based on the sigmoidal dose-response curve generated from the data above, the EC50 value can be calculated.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Ensure proper dye loading and de-esterification.
-
Check the health and viability of the cells.
-
-
High Background Fluorescence:
-
Wash cells gently after dye loading.
-
Check for autofluorescence from the compound or media.
-
-
No Response to Agonist:
-
Confirm the expression of the target receptor in the cell line.
-
Verify the activity of the compound stock.
-
Use a known agonist for the receptor as a positive control.
-
-
Cell Detachment:
-
Use coated microplates (e.g., poly-D-lysine) for weakly adherent cells.
-
Be gentle during washing and media changes.
-
Conclusion
This application note provides a comprehensive framework for measuring calcium flux induced by this compound. By following the detailed protocols and utilizing the provided diagrams and data presentation templates, researchers can effectively investigate the intracellular signaling properties of this and other related compounds. The adaptability of the assay allows for its application in various research and drug discovery settings.
References
- 1. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulprostone | CAS:60325-46-4 | EP3 and EP1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Sulprostone, EP1/ EP3 receptor agonist (CAS 60325-46-4) | Abcam [abcam.com]
- 5. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 6. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 16-phenoxy tetranor Prostaglandin A2 in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the effects of 16-phenoxy tetranor Prostaglandin (B15479496) A2 on gene expression is limited in publicly available literature. This document provides a framework for investigation based on the known biological activities of structurally related compounds, particularly Prostaglandin A2 (PGA2), and general principles of prostaglandin signaling. The protocols and potential outcomes described herein are intended to serve as a guide for designing and conducting new research.
Introduction
16-phenoxy tetranor Prostaglandin A2 is a metabolite of sulprostone, a synthetic analog of Prostaglandin E2 (PGE2).[1] While its specific biological functions are not well-documented, its structural similarity to other prostaglandins, particularly those of the A-series, suggests potential roles in regulating fundamental cellular processes such as cell cycle progression, apoptosis, and inflammation through the modulation of gene expression.
Prostaglandins are lipid mediators derived from arachidonic acid that exert their effects by binding to specific G-protein coupled receptors on the cell surface, leading to downstream signaling cascades that can alter gene transcription.[2][3] Some prostaglandins, like PGA2, can also act intracellularly. For instance, PGA2 has been shown to transactivate the nuclear receptor NOR1 (NR4A3), directly influencing the expression of target genes.[4]
These application notes provide hypothetical experimental designs and detailed protocols for investigating the impact of this compound on gene expression in mammalian cell cultures.
Potential Applications in Gene Expression Studies
Based on the known activities of related prostaglandins, studies involving this compound could focus on the following areas:
-
Oncology Research: Investigating its potential as an anti-proliferative or pro-apoptotic agent by examining its effects on genes regulating the cell cycle and programmed cell death. PGA2 is known to induce apoptosis in various cancer cell lines.[5][6]
-
Immunology and Inflammation: Assessing its role in modulating inflammatory responses by analyzing the expression of key cytokine and chemokine genes. Prostaglandins are key players in the inflammatory process.
-
Drug Discovery: Screening for novel therapeutic agents that mimic or antagonize its effects on specific gene expression profiles.
Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data that could be generated from the experiments outlined in the protocols below. These are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on the Expression of Apoptosis-Related Genes in a Cancer Cell Line (e.g., HeLa cells)
| Gene | Treatment Concentration (µM) | Fold Change in mRNA Expression (relative to vehicle control) | p-value |
| Bax | 10 | 2.5 | <0.05 |
| 25 | 4.8 | <0.01 | |
| Bcl-2 | 10 | 0.6 | <0.05 |
| 25 | 0.3 | <0.01 | |
| Caspase-3 | 10 | 3.1 | <0.05 |
| 25 | 6.2 | <0.01 | |
| p53 | 10 | 1.8 | <0.05 |
| 25 | 3.5 | <0.01 |
Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Genes in a Cancer Cell Line (e.g., MCF-7 cells)
| Gene | Treatment Concentration (µM) | Fold Change in mRNA Expression (relative to vehicle control) | p-value |
| CDKN1A (p21) | 10 | 3.2 | <0.05 |
| 25 | 7.1 | <0.01 | |
| CCND1 (Cyclin D1) | 10 | 0.4 | <0.05 |
| 25 | 0.2 | <0.01 | |
| CDK4 | 10 | 0.7 | n.s. |
| 25 | 0.5 | <0.05 |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Line Selection and Maintenance:
-
Choose a cell line relevant to the research question (e.g., HeLa or MCF-7 for cancer studies, macrophages for inflammation studies).
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before treatment.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA isolation).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation:
-
After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol, Thermo Fisher Scientific).
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Use a consistent amount of RNA for each sample to ensure accurate comparisons.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the genes of interest, and a SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling of a PGA2 analog.
Caption: Workflow for gene expression analysis.
References
- 1. What is Sulprostone used for? [synapse.patsnap.com]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Prostaglandin A2 acts as a transactivator for NOR1 (NR4A3) within the nuclear receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin A2 induces caspase-independent apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 16-phenoxy tetranor Prostaglandin A2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-phenoxy tetranor Prostaglandin (B15479496) A2.
Frequently Asked Questions (FAQs)
Q1: What is 16-phenoxy tetranor Prostaglandin A2?
This compound is a metabolite of sulprostone, a prostaglandin E2 analog.[1] Its biological activity has not been extensively studied in the literature.[1][2]
Q2: What are the known physical and chemical properties of this compound?
Key properties are summarized in the table below.
Q3: In which solvents is this compound soluble?
This compound exhibits high solubility in organic solvents and limited solubility in aqueous buffers.[1] See the solubility data table for more details.
Q4: How should I store this compound?
For long-term storage, it is recommended to store the compound at -20°C.[1] Solutions, especially in aqueous buffers, should be used fresh and not stored for more than a day.[3]
Q5: What is the expected stability of this prostaglandin analog?
Prostaglandins (B1171923), in general, are sensitive to pH and temperature.[4][5] While specific stability data for this compound is limited, prostaglandin E2, a related compound, shows significant degradation at basic pH.[4][5] It is advisable to prepare fresh solutions for experiments.
Troubleshooting Guide
Issue: The compound is not dissolving in my aqueous buffer.
-
Problem: this compound has low solubility in aqueous solutions.[1][3]
-
Solution:
-
Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1][6] The solubility in these solvents is reported to be greater than 100 mg/mL.[1]
-
Serially dilute the stock solution with your aqueous experimental buffer to the desired final concentration.
-
Ensure the final concentration of the organic solvent in your experiment is minimal to avoid any unintended physiological effects.[6][7]
-
Issue: I am observing precipitate in my cell culture media after adding the compound.
-
Problem: The compound may be precipitating out of the aqueous cell culture medium due to its lipophilic nature.
-
Solution:
-
Reduce Final Concentration: The final concentration of the compound in the media may be too high. Try using a lower concentration.
-
Optimize Stock Solution Dilution: When diluting the organic stock solution, add it to the media dropwise while gently vortexing to ensure rapid and even dispersion.
-
Warm the Media: Gently warming the cell culture media to 37°C before and during the addition of the compound can sometimes help maintain solubility.
-
Issue: I am concerned about the stability of the compound during my experiment.
-
Problem: Prostaglandins can degrade in aqueous solutions, especially at non-neutral pH and elevated temperatures.[4][5]
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from your stock solution immediately before each experiment.
-
pH Control: Maintain a stable pH in your experimental setup, as prostaglandins can be pH-sensitive.[4][5]
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles which can degrade the compound.[7]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H26O5 | [1] |
| Molecular Weight | 370.4 g/mol | [1] |
| Purity | ≥98% | [8] |
| Formulation | Supplied as a solution in methyl acetate | [1] |
| Storage Temperature | -20°C | [1] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | >100 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | >100 mg/mL | [1] |
| Ethanol | >100 mg/mL | [1] |
| PBS (pH 7.2) | >0.8 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
-
Materials:
-
This compound (as supplied)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, glass vial
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
If the compound is supplied in methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas.[3]
-
To the dried compound, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of the compound (MW: 370.4 g/mol ), add 269.9 µL of DMSO.
-
Cap the vial tightly and vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Dilution for Cell Culture Experiments
This protocol provides a general guideline for diluting the stock solution for use in cell culture.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed, sterile cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of media.
-
Add the appropriate volume of the intermediate dilution to your cell culture plates to reach the desired final concentration. For example, add 10 µL of the 1 mM intermediate dilution to 1 mL of media in a well to get a final concentration of 10 µM.
-
Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.1%).
-
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Prostaglandin A2 synthesis and apoptosis signaling pathway.[9][10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin A2 induces caspase-independent apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
improving "16-phenoxy tetranor Prostaglandin A2" stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of "16-phenoxy tetranor Prostaglandin (B15479496) A2" in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 16-phenoxy tetranor Prostaglandin A2?
A1: For long-term stability, this compound should be stored at -20°C as a solution in an organic solvent such as methyl acetate, ethanol (B145695), DMSO, or DMF. Under these conditions, the compound is reported to be stable for at least two years.[1][2] Aqueous solutions are not recommended for storage for more than one day.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol at concentrations greater than 100 mg/mL.[1][2] It is sparingly soluble in aqueous buffers; for instance, its solubility in PBS (pH 7.2) is approximately 0.8 mg/mL.[2]
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of prostaglandins (B1171923), including this compound, is primarily affected by pH, temperature, and the solvent used. Prostaglandins of the A-series are generally more stable than E-series prostaglandins in acidic conditions. However, they can still be susceptible to degradation, particularly at neutral to alkaline pH and elevated temperatures.
Q4: Are there any general strategies to improve the stability of prostaglandin analogs in aqueous solutions?
A4: Yes, for prostaglandin analogs that are prone to hydrolysis, formulation strategies can significantly improve stability. The use of cyclodextrins can encapsulate and protect labile parts of the molecule, such as ester groups, from hydrolysis.[3][4][5][6] Non-ionic surfactants can also enhance stability by forming micelles that sequester the prostaglandin and reduce both hydrolysis and adsorption to container surfaces.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of the compound in an aqueous-based assay. | Degradation of the compound in the aqueous buffer. | Prepare fresh aqueous solutions for each experiment from a stock solution in an organic solvent. Minimize the time the compound is in the aqueous buffer. Consider using a mildly acidic buffer (pH 4-6) if compatible with your experimental system, as some prostaglandins are more stable at lower pH. |
| Inconsistent experimental results between different batches of prepared solutions. | Incomplete dissolution or precipitation of the compound in the aqueous buffer. Adsorption of the compound to the container walls. | Ensure complete dissolution by first dissolving in a small amount of organic solvent (e.g., DMSO or ethanol) before diluting with the aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting the experiment. Use of silanized glassware or low-adhesion microplates can minimize adsorption. |
| Visible precipitation in the solution upon storage. | The compound is coming out of solution, especially at lower temperatures or after freeze-thaw cycles. | Store stock solutions in an organic solvent at -20°C in small aliquots to avoid repeated freeze-thaw cycles. If working with aqueous solutions, prepare them fresh and use them immediately. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation of the compound. | Analyze the sample immediately after preparation. If degradation is suspected, perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and establish a degradation profile. This can help in developing a stability-indicating analytical method. |
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound, the following table summarizes the stability of a related prostaglandin, PGE2, which is known to degrade to PGA2. This data is for reference and highlights the influence of pH on stability.
| Prostaglandin | Solvent/Buffer | pH | Temperature | Stability (Time for 10% loss) |
| PGE2 | Aqueous Buffer | 3-4 | 25°C | 133 hours |
| PGE2 | Aqueous Buffer | 6 | 25°C | 53 hours |
| PGE2 | Aqueous Buffer | 8 | 25°C | 42 hours |
| PGE2 | Aqueous Buffer | 9 | 25°C | 4.2 hours |
| PGE2 | Aqueous Buffer | 10 | 25°C | 0.42 hours (25 min) |
| PGE2 | Absolute Ethanol | - | 4°C | ~24-36 months |
Data adapted from Sigma-Aldrich product information sheet for Prostaglandin E2.[2]
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727) or acetonitrile (B52724).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the stock solution in a dry heat oven at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24, 48, and 72 hours.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
4. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of the parent compound.
Visualizations
Signaling Pathway of Prostaglandin A2
Caption: Prostaglandin A2 signaling leading to apoptosis.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing the stability of the compound.
References
- 1. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Prostaglandin Degradation | Semantic Scholar [semanticscholar.org]
- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Impaired Degradation of Prostaglandins and Thromboxane in Zellweger Syndrome | Semantic Scholar [semanticscholar.org]
- 6. acdlabs.com [acdlabs.com]
"16-phenoxy tetranor Prostaglandin A2" dosage optimization for in vivo studies
Disclaimer: Information regarding "16-phenoxy tetranor Prostaglandin (B15479496) A2" is extremely limited in scientific literature. It is identified as a minor metabolite of sulprostone (B1662612), and its specific biological activities and effective dosages for in vivo studies have not been reported.[1][2] This guide provides general advice for working with prostaglandin analogs based on available information for related compounds and established research practices.
Frequently Asked Questions (FAQs)
Q1: I cannot find any literature on the in vivo dosage for 16-phenoxy tetranor Prostaglandin A2. What should I do?
A1: It is correct that there is a lack of published data on the in vivo administration of this compound.[1][2] When facing this situation with a novel or understudied compound, the recommended approach is to perform a dose-finding study (dose-ranging study). This typically involves starting with a very low dose and escalating it in different animal groups to identify a dose that elicits a biological response without causing significant adverse effects. It is crucial to base the starting dose on in vitro data (if available) and the known potencies of structurally related prostaglandin analogs.
Q2: What are the common administration routes for prostaglandin analogs in animal studies?
A2: The choice of administration route depends on the experimental goals, the formulation of the compound, and the target organ. Common routes for prostaglandin analogs include:
-
Intravenous (IV): Provides immediate and complete bioavailability.[3]
-
Subcutaneous (SC): Allows for slower absorption and a more sustained effect.
-
Intraperitoneal (IP): A common route for systemic administration in rodents.
-
Oral Gavage (PO): Used for compounds that are orally bioavailable, but many prostaglandins (B1171923) are rapidly metabolized in the liver (first-pass effect).[3]
-
Topical or Localized Injection: For studying effects on specific tissues, such as skin or joints.
Q3: How should I prepare this compound for in vivo administration?
A3: According to manufacturer information, this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[1] For in vivo use, it is critical to first dissolve the compound in a minimal amount of organic solvent and then dilute it with a physiologically compatible vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1-5%) to avoid vehicle-induced toxicity. A vehicle-only control group is essential in your experiments.
Q4: What are the potential side effects of prostaglandin analogs in animals?
A4: Prostaglandins are potent signaling molecules with diverse physiological effects. Potential side effects can include, but are not limited to:
-
Changes in blood pressure and heart rate
-
Gastrointestinal distress (e.g., diarrhea, cramping)
-
Inflammation or pain at the injection site
-
Changes in body temperature
-
Respiratory effects
Close monitoring of the animals after administration is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at the tested dose. | The dose may be too low. The compound may have low potency for the intended target. The compound may be rapidly metabolized or cleared. | Perform a dose-escalation study to test higher concentrations. Consider a different administration route that might increase bioavailability (e.g., IV instead of IP). Analyze the pharmacokinetic profile of the compound if possible. |
| High variability in animal responses. | Inconsistent drug administration. Differences in animal age, weight, or health status. The compound may have a narrow therapeutic window. | Ensure consistent and accurate dosing techniques. Standardize animal characteristics within experimental groups. Increase the number of animals per group to improve statistical power. |
| Adverse events observed (e.g., lethargy, ruffled fur, weight loss). | The dose is too high, leading to toxicity. The vehicle is causing a reaction. | Reduce the dose. Include a vehicle-only control group to rule out vehicle effects. Monitor animals closely and define humane endpoints. |
| Precipitation of the compound in the vehicle. | Poor solubility of the compound in the final aqueous-based vehicle. | Increase the proportion of the initial organic solvent (while staying within safe limits). Try a different co-solvent or a commercially available solubilizing agent (e.g., cyclodextrins). Prepare fresh solutions before each experiment. |
Data on Parent Compound: Sulprostone
Since this compound is a metabolite of sulprostone (a PGE2 analog), data from in vivo studies of sulprostone may provide some context.
| Compound | Animal Model | Dose & Administration Route | Purpose of Study | Reference |
| Sulprostone | Cynomolgus Monkey | 0.5 mg/kg, Intravenous | Pharmacokinetics | [4] |
| Sulprostone | Guinea Pig | 0.21 mg total dose over 5 days, Subcutaneous | Metabolism | [5] |
Experimental Workflow and Signaling Pathway
Below are generalized diagrams to assist in planning in vivo studies with novel prostaglandin analogs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of "16-phenoxy tetranor Prostaglandin A2"
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 16-phenoxy tetranor Prostaglandin (B15479496) A2. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on preventing degradation and ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 16-phenoxy tetranor Prostaglandin A2?
A1: For long-term stability, this compound should be stored at -20°C.[1] When stored under these conditions, the compound is stable for at least two years.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is typically supplied as a solution in methyl acetate.[1] It is also soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, it is sparingly soluble, and it is recommended to first dissolve it in an organic solvent and then dilute with the aqueous buffer.
Q3: What are the primary factors that can cause degradation of this compound?
A3: Like other prostaglandins (B1171923), this compound is susceptible to degradation from exposure to:
-
High Temperatures: Elevated temperatures accelerate chemical degradation.
-
Extreme pH: Both acidic and alkaline conditions can catalyze degradation. Prostaglandin E2, a related compound, is known to be unstable in aqueous solutions, particularly at acidic pH.
-
Light: Exposure to light can lead to photodegradation.[2]
-
Oxidation: The presence of oxidizing agents can degrade the molecule.
-
Repeated Freeze-Thaw Cycles: These can compromise the stability of the compound in solution.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented, based on the degradation of similar prostaglandins like PGE2, dehydration can lead to the formation of Prostaglandin A (PGA) and Prostaglandin B (PGB) analogs. Therefore, the formation of 16-phenoxy tetranor Prostaglandin B2 is a potential degradation pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or No Biological Activity Observed
| Potential Cause | Troubleshooting Step |
| Degradation of the compound | Verify the storage conditions and handling procedures. Perform a stability check using a validated analytical method like HPLC to assess the purity of your stock solution. |
| Improper solution preparation | Ensure the compound is fully dissolved. When preparing aqueous solutions, first dissolve in a minimal amount of an appropriate organic solvent (e.g., ethanol or DMSO) before diluting with the aqueous buffer. Prepare fresh solutions for each experiment. |
| Incorrect dosage or concentration | Perform a dose-response study to determine the optimal concentration for your specific experimental model. |
| Cell culture or animal model variability | Use age- and weight-matched animals for in vivo studies. For cell-based assays, ensure consistent cell passage numbers and health. |
| Vehicle-related adverse effects | Include a vehicle-only control group in your experiments to rule out any effects from the solvent. |
Issue 2: High Background or Inconsistent Results in Immunoassays (e.g., ELISA)
| Potential Cause | Troubleshooting Step |
| Cross-reactivity of the antibody | Use a highly specific antibody for this compound. If not available, be aware of potential cross-reactivity with structurally similar molecules in your sample. |
| Improper sample handling | To prevent ex vivo formation of prostaglandins in plasma samples, add a cyclooxygenase (COX) inhibitor like indomethacin (B1671933) immediately after collection. Centrifuge samples promptly at 4°C. |
| Poor standard curve | Prepare fresh standards for each assay and avoid repeated freeze-thaw cycles of the standard stock. Ensure accurate pipetting and thorough mixing at each dilution step. |
| Insufficient washing | Optimize the washing steps in your ELISA protocol to effectively remove unbound reagents and reduce background noise. |
Quantitative Data on Prostaglandin Stability
The following tables provide stability data for Prostaglandin E2, which can serve as a proxy for estimating the stability of this compound due to their structural similarities.
Table 1: Aqueous Stability of Prostaglandin E2 at 25°C
| pH | Time for 10% Loss |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 min) |
Data adapted from product information for Prostaglandin E2.
Table 2: Stability of Prostaglandin E2 in Solution
| Solvent | Temperature | Estimated Potency Loss | Timeframe |
| Absolute Ethanol (1-10 mg/ml) | 4°C | ~10% | 24 to 36 months |
| Methylhydroxyethylcellulose Gel | 4°C | 5% | 7 days |
| Methylhydroxyethylcellulose Gel | 25°C | 5% | 32 hours |
Data compiled from various sources on prostaglandin stability.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 30 minutes.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 30 minutes.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 60°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution to direct sunlight for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from a published procedure for the analysis of related prostaglandins and is suitable for monitoring the stability of this compound.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH 3). The exact ratio (e.g., 37:63 v/v) should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 205 nm and 230 nm (to detect both the parent compound and potential degradation products).
-
Injection Volume: 100 µL.
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from Protocol 1 and stability studies) into the chromatograph.
-
Record the chromatograms and integrate the peak areas for the parent compound and any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control.
-
Visualizations
Caption: A representative signaling pathway for Prostaglandin A2.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"16-phenoxy tetranor Prostaglandin A2" off-target effects in experiments
This technical support guide addresses common questions and potential issues related to the experimental use of 16-phenoxy tetranor Prostaglandin (B15479496) A2.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of 16-phenoxy tetranor Prostaglandin A2?
A1: Currently, there is no published literature detailing the specific biological activity or off-target effects of this compound. It has been identified as a minor metabolite in human plasma following the intravenous administration of sulprostone (B1662612), a prostaglandin E2 analog.[1] Therefore, any potential biological activity is yet to be characterized.
Q2: Where can I find experimental protocols for using this compound?
A2: As the biological activity of this compound has not been reported, specific experimental protocols for its use are not available in the scientific literature.[1] Researchers interested in studying this molecule would need to develop and validate their own protocols based on its chemical properties and the experimental context.
Q3: What is the relationship between this compound and sulprostone?
A3: this compound is a minor metabolite of sulprostone.[1] This means it is a substance formed in the body after sulprostone has been metabolized.
Troubleshooting Guide for Investigating Uncharacterized Prostaglandin Analogs
Given the lack of specific data for this compound, this section provides a general troubleshooting guide for researchers investigating the potential off-target effects of a novel or uncharacterized prostaglandin analog.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in experimental replicates. | Inconsistent compound solubility or stability. | Ensure complete solubilization of the compound in the appropriate vehicle (e.g., DMSO, ethanol) before preparing final dilutions in aqueous media. Prepare fresh dilutions for each experiment. |
| Unexpected cell toxicity at low concentrations. | Potential activation of apoptotic or necrotic pathways. | Perform a dose-response curve for cytotoxicity using assays such as MTT, LDH, or Annexin V/PI staining to determine the therapeutic window. |
| Lack of a discernible dose-response relationship. | The compound may not be active on the intended target or the assay may not be sensitive enough. | Validate the primary target engagement using a positive control. Screen the compound against a panel of related receptors (e.g., other prostanoid receptors) to identify potential off-target interactions. |
| Contradictory results between different assay formats (e.g., cell-based vs. biochemical). | The compound may have effects on cellular processes upstream or downstream of the target that are not captured in a biochemical assay. | Utilize orthogonal assays to validate findings. For example, complement a receptor binding assay with a functional downstream signaling assay (e.g., cAMP measurement for GPCRs). |
Hypothetical Experimental Protocols
The following are generalized protocols that could be adapted to characterize the off-target effects of a prostaglandin analog like this compound.
Protocol 1: Off-Target Receptor Screening via Radioligand Binding Assay
-
Objective: To determine if the test compound binds to a panel of known G-protein coupled receptors (GPCRs), particularly other prostanoid receptors (e.g., EP, DP, FP, IP, TP).
-
Materials: Test compound, a panel of cell membranes expressing the receptors of interest, corresponding radioligands, scintillation fluid, filter plates, and a scintillation counter.
-
Method:
-
Prepare serial dilutions of the test compound.
-
In a 96-well filter plate, incubate the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Wash the filters to remove unbound radioligand and allow them to dry.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound to determine the binding affinity (Ki).
-
Protocol 2: Assessment of Cellular Viability using MTT Assay
-
Objective: To evaluate the cytotoxic effects of the test compound on a relevant cell line.
-
Materials: Test compound, the cell line of interest, cell culture medium, fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a plate reader.
-
Method:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
The following diagrams illustrate a generalized workflow for characterizing off-target effects and a hypothetical signaling pathway that could be investigated for a prostaglandin analog.
Caption: A generalized workflow for identifying and validating off-target effects of a test compound.
Caption: A hypothetical signaling pathway for a prostaglandin analog via an off-target GPCR.
References
Technical Support Center: 16-phenoxy tetranor Prostaglandin A2 Immunoassay
Welcome to the technical support center for the 16-phenoxy tetranor Prostaglandin (B15479496) A2 (PGA2) immunoassay. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during their experiments. The following sections provide answers to frequently asked questions and detailed troubleshooting advice to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 16-phenoxy tetranor Prostaglandin A2 immunoassay?
This assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, free 16-phenoxy tetranor PGA2 in your sample competes with a fixed amount of enzyme-labeled 16-phenoxy tetranor PGA2 for a limited number of binding sites on a specific antibody coated on the microplate. The amount of colored product formed is inversely proportional to the concentration of 16-phenoxy tetranor PGA2 in the sample.
Q2: What are the most common sources of error in this assay?
Common sources of error include improper sample preparation, inaccurate pipetting, inadequate washing, and improper incubation times or temperatures. Following the protocol precisely is crucial for obtaining reliable results.
Q3: How should I prepare my samples for this assay?
Sample preparation is critical and can vary depending on the sample type (e.g., plasma, urine, cell culture supernatant). It is often necessary to extract prostaglandins (B1171923) from the sample matrix to avoid interference.[1] Solid-phase extraction (SPE) is a common method for this purpose. Always ensure that the final sample is within the detection range of the assay.
Q4: What is a "matrix effect" and how can I mitigate it?
The "matrix effect" refers to the interference caused by various components in the sample matrix (e.g., proteins, lipids) that can affect the antibody-antigen binding and alter the accuracy of the assay.[2][3] To mitigate this, sample dilution or extraction is often recommended.[3] Running a spike and recovery experiment can also help assess the degree of matrix interference in your specific samples.
Q5: What is the expected sensitivity and cross-reactivity of this assay?
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Reagents added in incorrect order or prepared incorrectly | Review the protocol carefully and repeat the assay, ensuring all reagents are prepared according to the instructions and added in the correct sequence. |
| Antibody concentration is too low | Increase the concentration of the primary or secondary antibody. Titration experiments may be necessary to determine the optimal concentration. |
| Incubation times are too short | Ensure that all incubation steps are carried out for the recommended duration.[4] |
| Target analyte concentration is below the detection limit | Concentrate the sample or use a less diluted sample.[4] |
| Standard has degraded | Prepare fresh standards for each assay. Ensure proper storage of the standard stock solution as recommended.[4] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and ensure that the wells are completely filled and emptied during each wash.[4] |
| Concentration of detection reagent is too high | Optimize the concentration of the enzyme-labeled prostaglandin or the secondary antibody by performing a titration.[4] |
| Non-specific binding | Add a blocking agent to your assay buffer or increase the concentration of the existing blocking agent. |
| Incubation time or temperature is too high | Adhere strictly to the recommended incubation times and temperatures in the protocol.[5] |
Problem 3: Poor Standard Curve
| Possible Cause | Recommended Solution |
| Improper standard preparation | Ensure accurate serial dilutions of the standard. Use calibrated pipettes and fresh tips for each dilution.[4] |
| Pipetting errors | Use proper pipetting techniques to ensure accuracy and consistency.[4] |
| Incorrect curve fitting model | Use the appropriate curve fitting model for competitive ELISAs, typically a four-parameter logistic (4-PL) fit. |
| Standard degradation | Prepare fresh standards for each experiment and store them according to the manufacturer's instructions.[4] |
Problem 4: High Coefficient of Variation (%CV) Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Ensure consistent pipetting technique across all wells.[4] |
| Improper mixing of reagents | Thoroughly mix all reagents before adding them to the wells.[4] |
| Plate washing is not uniform | Ensure that all wells are washed with the same volume and for the same duration. |
| "Edge effects" on the plate | Avoid using the outer wells of the plate if edge effects are suspected. Ensure the plate is sealed properly during incubations to prevent evaporation.[4][6] |
Quantitative Data Summary
The following tables provide illustrative performance data typical for a prostaglandin competitive ELISA.
Table 1: Example Standard Curve Data
| Standard Concentration (pg/mL) | Average Absorbance | % B/B0 |
| 0 (B0) | 1.850 | 100% |
| 10 | 1.628 | 88% |
| 50 | 1.203 | 65% |
| 100 | 0.833 | 45% |
| 250 | 0.481 | 26% |
| 500 | 0.296 | 16% |
| 1000 | 0.185 | 10% |
Table 2: Example Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| 16-phenoxy tetranor PGA2 | 100 |
| Prostaglandin A2 | < 0.1 |
| Prostaglandin E2 | < 0.01 |
| Prostaglandin F2α | < 0.01 |
| Sulprostone | 1.5 |
Experimental Protocols
General Competitive ELISA Protocol
-
Reagent Preparation : Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions.
-
Standard and Sample Addition : Pipette 50 µL of the standard or sample into the appropriate wells of the antibody-coated microplate.
-
Enzyme Conjugate Addition : Add 50 µL of the enzyme-labeled 16-phenoxy tetranor PGA2 to each well.
-
Incubation : Seal the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing : Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer.
-
Substrate Addition : Add 100 µL of the substrate solution to each well.
-
Development : Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction : Add 100 µL of stop solution to each well.
-
Read Plate : Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) within 30 minutes of adding the stop solution.
-
Data Analysis : Calculate the average absorbance for each set of standards and samples. Plot the standard curve and determine the concentration of 16-phenoxy tetranor PGA2 in the samples.
Visualizations
Caption: Workflow for a competitive ELISA.
Caption: Troubleshooting decision tree for common immunoassay issues.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. sinobiological.com [sinobiological.com]
- 6. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Technical Support Center: Optimizing Mass Spectrometry for 16-phenoxy tetranor Prostaglandin A2
Welcome to the technical support center for the analysis of 16-phenoxy tetranor Prostaglandin (B15479496) A2. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of 16-phenoxy tetranor Prostaglandin A2 that are relevant for mass spectrometry?
A1: Understanding the fundamental properties of this compound is crucial for method development. Key details are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₆O₅ | [1][2] |
| Molecular Weight | 370.4 g/mol | [1][2] |
| CAS Number | 51639-10-2 | [1][2] |
| Synonyms | 16-phenoxy tetranor PGA₂ | [1][2] |
| Origin | A minor metabolite of sulprostone.[1][2][3] |
Q2: Which ionization technique is most suitable for the analysis of this compound?
A2: For prostaglandins (B1171923) and related lipid molecules, electrospray ionization (ESI) is the most common and effective technique.[4] Given the presence of a carboxylic acid group, operating in negative ion mode is recommended to facilitate deprotonation and the formation of the [M-H]⁻ ion.[4]
Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss |
| 369.4 | 351.4 | H₂O |
| 369.4 | 325.4 | COOH |
| 369.4 | 277.3 | C₇H₇O |
Note: These are predicted transitions and must be confirmed experimentally by infusing a standard of the compound and performing a product ion scan.
Troubleshooting Guide
Problem 1: Poor Signal Intensity or No Detectable Peak
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Confirm the mass spectrometer is operating in negative ion mode. Optimize source parameters such as spray voltage, capillary temperature, and gas flows.[4] |
| Inefficient Extraction | The choice of extraction solvent is critical. Prostaglandins are often extracted from biological matrices using liquid-liquid extraction with solvents like ethyl acetate (B1210297) or solid-phase extraction (SPE) with C18 cartridges.[5][6] Ensure the pH of the sample is adjusted to be acidic prior to extraction to ensure the carboxylic acid is protonated. |
| Analyte Degradation | Prostaglandins can be unstable. Minimize sample preparation time and keep samples cold.[5] Work quickly and consider the use of antioxidants. |
| Incorrect MRM Transitions | Infuse a standard solution of this compound to determine the optimal precursor and product ions. |
Problem 2: High Background Noise or Matrix Effects
| Potential Cause | Troubleshooting Step |
| Co-eluting Interferences | Improve chromatographic separation by optimizing the gradient, trying a different column, or adjusting the mobile phase composition. Complete chromatographic separation is essential for accurate quantitation, especially for isomers.[5] |
| Ion Suppression | Dilute the sample to reduce the concentration of interfering matrix components. Improve the sample cleanup procedure; for example, by adding a wash step in your SPE protocol.[7] Utilize an isotopically labeled internal standard to compensate for matrix effects. |
| Contaminated System | Flush the LC and MS systems with appropriate cleaning solutions. Run system suitability tests to ensure the instrument is performing optimally. |
Problem 3: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The addition of a small amount of a weak acid like formic acid to the mobile phase can improve peak shape for acidic analytes.[8] |
| Column Degradation | Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column. |
Experimental Protocols
Detailed Methodology: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
Acidify the sample to a pH of approximately 3.0-3.5 with a dilute acid (e.g., 0.1 M HCl or formic acid). This step is crucial for the efficient retention of the acidic prostaglandin on the SPE sorbent.
-
Add an appropriate isotopically labeled internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing methanol (B129727) (1-2 column volumes) followed by acidified water (pH 3.0-3.5, 1-2 column volumes). Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with acidified water to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 10-20% methanol in water) can be used to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with an appropriate organic solvent such as methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% methanol in water) for LC-MS/MS analysis.[6]
-
Detailed Methodology: LC-MS/MS Analysis
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 30-95% B over 10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined experimentally. See FAQ Q3 for predicted transitions. |
| Collision Energy | Optimize for each transition using a standard solution. |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for poor signal intensity.
Caption: Hypothetical metabolic pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. sanbio.nl [sanbio.nl]
- 4. tandfonline.com [tandfonline.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
"16-phenoxy tetranor Prostaglandin A2" experimental variability and reproducibility
Disclaimer: Publicly available scientific literature lacks extensive data on the experimental variability, reproducibility, and specific signaling pathways of 16-phenoxy tetranor Prostaglandin (B15479496) A2. Therefore, this guide has been created using Prostaglandin E2 (PGE2) as a well-documented substitute, as many of the experimental principles and troubleshooting strategies are broadly applicable to prostaglandin analogues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of working with 16-phenoxy tetranor Prostaglandin A2 and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of experimental variability when working with prostaglandin analogues like this compound?
A1: The most common sources of variability include:
-
Reagent Stability and Handling: Prostaglandins (B1171923) can be unstable in aqueous solutions and are susceptible to degradation from repeated freeze-thaw cycles.[1] Proper storage and handling are critical.
-
Inconsistent Sample Preparation: Variations in sample collection, processing, and storage can significantly impact results. For instance, the ex vivo formation of prostaglandins in plasma samples can be prevented by adding a cyclooxygenase (COX) inhibitor like indomethacin (B1671933).[2]
-
Assay-Specific Issues: For immunoassays like ELISA, issues such as high background noise, poor standard curves, and cross-reactivity with structurally similar molecules can lead to unreliable data.[2][3]
-
Biological Variability: In in vivo experiments, factors like animal age, weight, health status, and the timing of administration and endpoint analysis can introduce significant variability.[1]
Q2: How can I minimize variability in my in vitro cell culture experiments?
A2: To minimize variability in cell culture experiments:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Proper Reagent Preparation: Prepare fresh solutions of this compound for each experiment to avoid degradation. If using a stock solution, ensure it is stored correctly, typically in an organic solvent at -20°C or -80°C.[1]
-
Consistent Incubation Times: Ensure that all treatment and incubation times are precisely controlled.
-
Appropriate Controls: Include vehicle-only controls to account for any effects of the solvent used to dissolve the prostaglandin analogue.
Q3: What are the key considerations for designing in vivo experiments with prostaglandin analogues?
A3: For in vivo studies, consider the following:
-
Dose-Response Studies: Conduct a dose-response study to determine the optimal concentration of the compound for your specific model.[1]
-
Route of Administration: The choice of administration route (e.g., intravenous, subcutaneous, intraperitoneal) can significantly affect bioavailability and should be carefully considered.[1]
-
Vehicle Selection: Use a well-tolerated vehicle for dilution and include a vehicle-only control group to assess any potential toxicity or off-target effects.[1]
-
Animal Monitoring: Closely monitor animals for any signs of toxicity, such as weight loss or changes in behavior.[1]
Troubleshooting Guides
ELISA Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background Noise | Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer.[2][4] |
| Non-specific antibody binding | Use a different blocking agent (e.g., BSA, non-fat dry milk).[2] | |
| Contaminated reagents or buffers | Prepare fresh, sterile buffers for each experiment.[2] | |
| Poor Standard Curve | Improper standard dilution | Ensure accurate pipetting and thorough mixing of standards. Prepare fresh standards for each assay.[2][3] |
| Degraded standard | Aliquot the standard upon receipt and avoid multiple freeze-thaw cycles.[2] | |
| Incorrect curve fitting | Use the appropriate regression analysis for your assay format (e.g., four-parameter logistic fit for competitive ELISA).[3] | |
| Low Signal or Sensitivity | Inactive compound | Ensure proper storage and handling of this compound to prevent degradation. |
| Suboptimal antibody/antigen concentration | Optimize the concentrations of capture and detection antibodies. | |
| Insufficient incubation time | Increase the incubation times for antibodies and/or substrate. |
In Vivo Experiment Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Results Between Experiments | Variability in compound preparation | Standardize the protocol for solution preparation, including solvent and final dilution vehicle.[1] |
| Differences in animal characteristics | Use age- and weight-matched animals and ensure they are properly acclimated before the experiment.[1] | |
| Lack of Biological Effect | Dose is too low | Conduct a dose-response study with a wider range of concentrations.[1] |
| Poor bioavailability | Consider alternative routes of administration.[1] | |
| Improper timing of analysis | Conduct a time-course experiment to determine the optimal window for observing the desired effect.[1] | |
| High Mortality in Treatment Group | Dose is too high | Perform a dose-escalation study starting with a much lower dose.[1] |
| Vehicle toxicity | Run a vehicle-only control group to assess its toxicity.[1] |
Experimental Protocols
General Protocol for Sample Preparation for Prostaglandin Measurement
For Cell Culture Supernatants:
-
Collect the cell culture medium.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C to remove cells and debris.[2]
-
The supernatant can often be assayed directly, but a preliminary test for interference is recommended.[2]
For Plasma:
-
Collect blood into tubes containing an anticoagulant such as EDTA.[2]
-
Immediately after collection, add a cyclooxygenase (COX) inhibitor, such as indomethacin (10 µg/mL), to prevent the ex vivo formation of prostaglandins.[2]
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[2]
-
Collect the plasma and store at -80°C until analysis.
Signaling Pathways and Experimental Workflows
While the specific signaling pathway for this compound is not well-documented, prostaglandin analogues typically exert their effects by binding to G protein-coupled receptors (GPCRs). The diagram below illustrates a generalized signaling pathway for Prostaglandin E2, which involves the activation of EP receptors, leading to downstream cellular responses.
Caption: Generalized Prostaglandin Analogue Signaling Pathway.
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
Caption: General Experimental Workflow for Prostaglandin Analogue Studies.
References
minimizing non-specific binding of "16-phenoxy tetranor Prostaglandin A2"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of 16-phenoxy tetranor Prostaglandin (B15479496) A2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 16-phenoxy tetranor Prostaglandin A2?
This compound is a metabolite of sulprostone (B1662612) and an analog of Prostaglandin A2 (PGA2).[1][2][3][4] While it is structurally related to naturally occurring prostaglandins, its specific biological activities have not been extensively reported in the literature.[2][3][4]
Q2: What are the primary causes of high non-specific binding in assays involving lipid signaling molecules like this compound?
High non-specific binding (NSB) in assays with lipid-based molecules can stem from several factors:
-
Hydrophobic Interactions: Lipids can non-specifically adhere to plasticware, membranes, and other surfaces.
-
Inadequate Blocking: Insufficient blocking of non-target sites on assay plates or membranes can lead to spurious binding.[5]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of antibodies or the prostaglandin analog can increase background signals.[5]
-
Issues with Assay Buffers: The composition, pH, and cleanliness of buffers can significantly impact NSB.[6][7]
-
Contamination: Reagents or samples contaminated with substances like detergents or endotoxins can interfere with the assay.[5]
Q3: What is an acceptable signal-to-noise ratio for a binding assay?
A good signal-to-noise ratio is critical for reliable data. Generally, for receptor binding assays, specific binding should constitute at least 80% of the total binding at the Kd (dissociation constant) concentration of the ligand.[8] A low signal-to-noise ratio suggests that a significant portion of the measured signal originates from non-specific binding, which can obscure the true specific binding signal.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, particularly focusing on minimizing non-specific binding in immunoassays and receptor-binding assays.
Issue 1: High Background Noise in ELISA Assays
High background noise can mask the specific signal, leading to reduced sensitivity and inaccurate results.[6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Use a high-quality blocking agent such as Bovine Serum Albumin (BSA) or casein. Consider trying different blocking agents if the issue persists.[5][6] Ensure the blocking buffer covers the entire surface of the well and incubate for the recommended time and temperature. |
| High Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a robust signal without increasing background.[5] |
| Insufficient Washing | Increase the number of wash cycles (typically 3-5 washes between each step are recommended).[5] Ensure the wash volume is sufficient to cover the entire well surface and consider incorporating a soaking step.[5] |
| Contaminated Reagents | Prepare fresh buffers for each experiment using high-purity water and reagents.[6] Ensure all equipment is clean and sterile.[6] |
| Cross-Reactivity | If using antibodies, they may cross-react with other structurally similar molecules in the sample.[5][6] Use highly specific monoclonal antibodies when possible.[9] |
Issue 2: High Non-Specific Binding in Receptor-Binding Assays
High non-specific binding can lead to a reduced signal-to-noise ratio, making it difficult to determine the true binding affinity.[8]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Ligand Concentration | For competition assays, use a radioligand concentration at or below the dissociation constant (Kd).[8] For saturation experiments, ensure that non-specific binding is less than 50% of total binding at the highest concentration tested.[8] |
| Suboptimal Washing Steps | Increase the number of washes and/or use a higher stringency wash buffer to more effectively remove the unbound ligand.[8] Use ice-cold wash buffer to minimize dissociation of the ligand from the receptor during washing.[8] |
| Inappropriate Assay Buffer | Adjust the pH of the running buffer and analyte solution. Matching the pH to the isoelectric point of your protein or neutralizing the surface charge can help reduce NSB.[7] |
| Hydrophobic Interactions | Add a non-ionic surfactant, such as Tween-20, at a low concentration to the assay buffer to disrupt hydrophobic interactions between the prostaglandin analog and assay surfaces.[7] |
| Insufficient Blocking | Pre-treat assay plates or membranes with a blocking agent like BSA to minimize non-specific adherence of the lipid molecule.[7] |
Experimental Protocols
General Protocol for Minimizing Non-Specific Binding in an ELISA
-
Coating: Coat microplate wells with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.[7]
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards and samples (diluted in assay buffer, which may also contain a low percentage of BSA) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the detection antibody diluted in assay buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme-Conjugate Incubation: Add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Increase the number of washes to 5 times.
-
Substrate Addition: Add the substrate and incubate until color develops.
-
Stop Reaction: Add a stop solution.
-
Read Plate: Read the absorbance at the appropriate wavelength.
General Protocol for a Competitive Receptor-Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Buffer Preparation: Prepare a binding buffer (e.g., Tris-HCl with MgCl2 and 0.1% BSA).
-
Reaction Setup: In a microplate, add the following to each well:
-
Binding buffer
-
A fixed concentration of labeled this compound (e.g., radiolabeled).
-
Increasing concentrations of unlabeled ("cold") this compound or a competing ligand for the standard curve.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand.[8]
-
Test samples.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate for a predetermined time at a specific temperature to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free ligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound ligand.
-
Quantification: Measure the amount of bound labeled ligand on the filters (e.g., using a scintillation counter for radioligands).
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]
- 4. netascientific.com [netascientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. swordbio.com [swordbio.com]
Technical Support Center: Synthesis of 16-phenoxy tetranor Prostaglandin A2
Welcome to the technical support center for the synthesis of 16-phenoxy tetranor Prostaglandin (B15479496) A2. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of this complex molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 16-phenoxy tetranor Prostaglandin A2?
A1: The most common and well-established route for the synthesis of this compound and its analogs begins with the readily available Corey lactone diol. This starting material contains the key stereochemistry of the cyclopentane (B165970) core. The synthesis can be broadly divided into the following key stages:
-
Protection of Hydroxyl Groups: The two hydroxyl groups of the Corey lactone are typically protected, often as silyl (B83357) ethers (e.g., TBDMS or TES), to prevent unwanted side reactions in subsequent steps.
-
Lactone Reduction and Oxidation: The lactone is reduced to the corresponding lactol (a hemiacetal), which is then oxidized to the "Corey aldehyde".
-
Introduction of the ω-Chain: The phenoxy-containing lower side chain (ω-chain) is introduced via a Horner-Wadsworth-Emmons (HWE) reaction between the Corey aldehyde and a suitable phosphonate (B1237965) reagent. This step forms an α,β-unsaturated ketone.
-
Stereoselective Reduction of the 15-Keto Group: The ketone at the C-15 position is stereoselectively reduced to the desired (S)-alcohol. This is a critical step for the biological activity of the final compound.
-
Introduction of the α-Chain: The upper side chain (α-chain) is installed via a Wittig reaction with the lactol derived from the reduction of the lactone.
-
Deprotection: The protecting groups on the hydroxyl functions are removed.
-
Formation of the A-ring: The final step involves the dehydration of a prostaglandin E2 (PGE2) or F2α (PGF2α) precursor to form the characteristic α,β-unsaturated cyclopentenone ring of Prostaglandin A2 (PGA2).
A visual representation of this general workflow is provided below.
Caption: General synthetic workflow for this compound.
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Reaction for ω-Chain Installation
Q2: I am observing low yields in the HWE reaction to form the enone intermediate. What are the possible causes and solutions?
A2: Low yields in the HWE reaction are a common issue. Here are several factors to consider and troubleshoot:
-
Inactive Phosphonate Reagent: The phosphonate reagent can degrade over time, especially if exposed to moisture. Ensure it is stored under anhydrous conditions. It is advisable to use freshly prepared or recently purchased reagent.
-
Base Selection and Handling: The choice and handling of the base are critical. Sodium hydride (NaH) is commonly used, but it is essential to remove the mineral oil it is often dispersed in by washing with anhydrous hexanes or pentane. Incomplete deprotonation of the phosphonate will lead to lower yields. Alternatively, stronger bases like lithium diisopropylamide (LDA) or potassium tert-butoxide can be used, but reaction conditions (temperature, addition rate) must be carefully controlled to avoid side reactions.
-
Reaction Temperature: The deprotonation of the phosphonate is typically performed at 0°C to room temperature, while the subsequent reaction with the aldehyde is often carried out at a lower temperature (e.g., -78°C to 0°C) to improve selectivity and minimize side reactions. Allowing the reaction to warm up prematurely can lead to undesired byproducts.
-
Purity of the Corey Aldehyde: The Corey aldehyde is known to be sensitive and can undergo epimerization or decomposition, especially under basic conditions.[1] Ensure the aldehyde is of high purity and use it immediately after preparation.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
A general procedure for the HWE reaction is as follows:
-
To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under an inert atmosphere (argon or nitrogen), add a solution of dimethyl-(2-oxo-4-phenoxy-butyl)phosphonate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 1 hour to ensure complete formation of the phosphonate anion.
-
Cool the reaction mixture to -78°C and add a solution of the Corey aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Parameter | Recommended Condition |
| Base | Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Deprotonation: 0°C; Aldehyde addition: -78°C |
| Reaction Time | 2-4 hours at -78°C |
| Work-up | Quench with sat. aq. NH₄Cl |
Stereoselective Reduction of the 15-Keto Group
Q3: My reduction of the 15-keto group is not stereoselective, resulting in a mixture of C-15 epimers. How can I improve the stereoselectivity?
A3: Achieving high stereoselectivity at the C-15 position is crucial for the biological activity of the prostaglandin. The formation of the undesired 15-(R) epimer is a common challenge.
-
Choice of Reducing Agent: The choice of the reducing agent is the most critical factor. Bulky hydride reagents are generally used to favor the formation of the desired (S)-alcohol.
-
L-Selectride® (Lithium tri-sec-butylborohydride): This is a highly stereoselective reducing agent for hindered ketones and often gives excellent results for prostaglandin synthesis. The reaction is typically performed at low temperatures (-78°C).
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source (e.g., borane-THF or borane-dimethyl sulfide). It is known for its high enantioselectivity in the reduction of prochiral ketones.[2][3]
-
Zinc Borohydride (Zn(BH₄)₂): This reagent can also provide good stereoselectivity, although it may be less selective than L-Selectride® or the CBS catalyst.[4]
-
-
Reaction Temperature: Low temperatures are essential to enhance stereoselectivity. Reactions are typically run at -78°C.
-
Chelation Control: In some cases, the presence of a chelating functional group can influence the direction of hydride attack. Protecting groups on nearby hydroxyls can affect the outcome.
Experimental Protocol: Stereoselective Reduction with L-Selectride®
-
Dissolve the enone intermediate (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.
-
Slowly add L-Selectride® (1.1-1.5 eq, 1.0 M solution in THF) dropwise to the cooled solution.
-
Stir the reaction mixture at -78°C for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction at -78°C by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and add hydrogen peroxide (30% aqueous solution) to oxidize the borane byproducts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Recommended Condition |
| Reducing Agent | L-Selectride® or CBS catalyst with borane |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78°C |
| Reaction Time | 2-4 hours |
| Work-up | Quench with MeOH, then NaHCO₃ and H₂O₂ |
Wittig Reaction for α-Chain Installation
Q4: The Wittig reaction to introduce the α-chain is giving low yields and side products. What are the common pitfalls?
A4: The Wittig reaction is a cornerstone of prostaglandin synthesis, but it can be challenging.
-
Ylide Formation: The ylide is typically generated by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base like potassium tert-butoxide or sodium hydride. Incomplete ylide formation will result in unreacted starting material. The characteristic deep orange or red color of the ylide is a good visual indicator of its formation.[5]
-
Base Sensitivity of the Substrate: The lactol starting material can be sensitive to the strongly basic conditions of the Wittig reaction, leading to decomposition. It is crucial to add the lactol solution to the pre-formed ylide at a low temperature.
-
Side Products: A common side product is triphenylphosphine (B44618) oxide, which can sometimes complicate purification. Additionally, the formation of the trans-isomer of the double bond can occur, although the Wittig reaction with non-stabilized ylides generally favors the desired cis (Z)-isomer.[6][7]
Experimental Protocol: Wittig Reaction
-
In a flame-dried flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0-2.5 eq) in anhydrous THF.
-
Add a solution of potassium tert-butoxide (2.0-2.5 eq) in anhydrous THF dropwise at 0°C.
-
Stir the resulting deep orange-red mixture at 0°C for 30-60 minutes.
-
Cool the ylide solution to -20°C to -15°C.
-
Slowly add a solution of the lactol (1.0 eq) in anhydrous THF.
-
Allow the reaction to proceed at -15°C for several hours, monitoring by TLC.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Acidify the aqueous layer to pH 4-5 with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is often used in the next step without extensive purification, as the major byproduct, triphenylphosphine oxide, can be removed at a later stage.
Purification of the Final Product
Q5: I am having difficulty purifying the final this compound. What purification methods are recommended?
A5: Prostaglandins (B1171923) and their analogs can be challenging to purify due to their similar polarities and potential for isomerization.
-
Flash Column Chromatography: This is the most common method for the initial purification of the crude product. A silica gel stationary phase is typically used with a gradient elution system of hexanes and ethyl acetate, often with a small amount of acetic acid to prevent the carboxylate from streaking on the column.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reversed-phase HPLC is often necessary. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or acetic acid to improve peak shape.[7]
-
Isomer Separation: PGA2 can potentially isomerize to PGB2 under certain conditions. Careful control of pH during workup and purification is important. HPLC can be effective in separating these isomers.
Logical Diagram for Purification Strategy
Caption: A typical purification workflow for prostaglandin analogs.
| Method | Stationary Phase | Mobile Phase (Typical) |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0.1% Acetic Acid |
| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid |
This technical support center provides a foundation for addressing common challenges in the synthesis of this compound. For more specific issues, consulting the primary literature for analogous compounds is highly recommended.
References
- 1. US5079371A - Process for production of prostaglandin intermediates - Google Patents [patents.google.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
- 5. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 16-phenoxy tetranor Prostaglandin A₂
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of synthetic "16-phenoxy tetranor Prostaglandin (B15479496) A₂".
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 16-phenoxy tetranor Prostaglandin A₂.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Incomplete Extraction: The prostaglandin may not be fully extracted from the initial reaction mixture. | Optimize the liquid-liquid extraction pH; prostaglandins (B1171923) are acidic and are better extracted into an organic solvent at a lower pH (e.g., pH 3-4).[1] Use a suitable solvent system for extraction. |
| Degradation of the Prostaglandin: Prostaglandin A₂ analogs can be unstable, particularly to pH extremes or high temperatures. | Maintain a cold chain throughout the purification process (-20°C for long-term storage).[2] Avoid prolonged exposure to strong acids or bases. | |
| Poor Binding to Chromatography Column: The chosen stationary phase may not be optimal for this specific prostaglandin analog. | For reverse-phase HPLC, ensure the mobile phase is appropriately acidic (e.g., with 0.1% formic acid) to suppress ionization and improve retention.[3][4] For normal-phase chromatography, ensure the sample is completely dry before loading. | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Column Overload: Too much sample has been injected onto the HPLC column. | Reduce the amount of sample injected. Use a preparative or semi-preparative column for larger sample loads.[5] |
| Inappropriate Mobile Phase: The solvent system may not be optimal for the compound, leading to poor peak shape. | Adjust the mobile phase composition. For reverse-phase HPLC, a gradient of acetonitrile (B52724) or methanol (B129727) in water with a formic acid modifier is common.[4] | |
| Column Contamination or Degradation: The HPLC column may be contaminated or the stationary phase may be degraded. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Co-elution of Impurities | Similar Polarity of Impurities: Impurities from the synthesis may have similar polarity to the target compound. | Optimize the HPLC gradient to improve separation. Try a different stationary phase (e.g., C8 instead of C18) or a different chromatography technique (e.g., normal-phase chromatography). |
| Presence of Isomers: The synthetic process may have produced isomers that are difficult to separate. | Chiral HPLC may be necessary to separate enantiomers if they are present.[6] High-resolution analytical techniques like LC-MS/MS can help identify the nature of the co-eluting species.[7] | |
| Product Instability During and After Purification | Oxidation or Degradation: Prostaglandins can be sensitive to air and light. | Work under an inert atmosphere (e.g., nitrogen or argon) where possible. Use amber vials to protect the purified compound from light. Store the purified prostaglandin at -20°C or lower.[2][8] |
| Hydrolysis of Esters (if applicable): If the prostaglandin is in an ester form for purification, it may be susceptible to hydrolysis. | Maintain anhydrous conditions during purification and storage if the compound is an ester. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 16-phenoxy tetranor Prostaglandin A₂?
A1: It is recommended to store 16-phenoxy tetranor Prostaglandin A₂ at -20°C for long-term stability.[2] The compound is typically supplied in a solution, such as methyl acetate (B1210297), and should be stored under these conditions to maintain its integrity for up to two years or more.[2][8]
Q2: What are the common analytical techniques to assess the purity of 16-phenoxy tetranor Prostaglandin A₂?
A2: The purity of 16-phenoxy tetranor Prostaglandin A₂ is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (λmax at 219 nm).[2][8] For more detailed analysis and identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that can provide information on molecular weight and fragmentation patterns, confirming the structure of the compound.[7]
Q3: Can I use Solid Phase Extraction (SPE) for the initial cleanup of my synthetic reaction mixture?
A3: Yes, Solid Phase Extraction (SPE) is a suitable technique for the initial cleanup of prostaglandin samples.[3] An octadecyl-bonded silica (B1680970) gel (C18) is a commonly used stationary phase. The sample is typically loaded under acidic conditions (e.g., with 1% formic acid) to ensure the retention of the acidic prostaglandin on the C18 stationary phase. Elution is then performed with an organic solvent like methanol.[3]
Q4: My purified 16-phenoxy tetranor Prostaglandin A₂ shows signs of degradation. What could be the cause?
A4: Prostaglandin A₂ analogs can be susceptible to degradation. Potential causes include exposure to high temperatures, extreme pH conditions, light, and oxygen. It is crucial to handle the compound in a controlled environment, use appropriate storage conditions (-20°C), and protect it from light by using amber vials.
Q5: What type of HPLC column is best suited for the purification of 16-phenoxy tetranor Prostaglandin A₂?
A5: Reverse-phase HPLC columns, such as C18 or C8, are commonly used for the purification of prostaglandins and their analogs.[9] The choice between C18 and C8 will depend on the specific separation needs and the polarity of the impurities. A C18 column generally provides higher retention for non-polar compounds.
Experimental Protocols
General Protocol for Purification of 16-phenoxy tetranor Prostaglandin A₂ using Preparative HPLC
This protocol outlines a general procedure and should be optimized for your specific experimental conditions.
-
Sample Preparation:
-
Following synthesis, quench the reaction and perform a liquid-liquid extraction. Acidify the aqueous layer to approximately pH 3-4 with a suitable acid (e.g., dilute HCl).
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or chloroform.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at a low temperature.
-
Re-dissolve the crude residue in a minimal amount of the HPLC mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injecting it into the HPLC system.
-
-
Preparative HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (dimensions will depend on the sample load).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B (e.g., 20% to 90% B over 30 minutes). The exact gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Dependent on the column size and sample concentration.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions.
-
-
Solvent Removal and Storage:
Data Presentation
Table 1: Comparison of Purification Techniques for Prostaglandin Analogs
| Purification Technique | Typical Purity | Typical Recovery | Scale | Notes |
| Preparative HPLC | >98%[5][9] | 60-80% | Milligram to Gram | Provides high resolution and purity. |
| Solid Phase Extraction (SPE) | 80-95% | >90%[3] | Microgram to Milligram | Good for initial cleanup and sample concentration. |
| Flash Chromatography | 90-98% | 70-90% | Milligram to Multi-gram | Suitable for larger scale purification but with lower resolution than HPLC. |
| Crystallization | >99% | Variable | Milligram to Kilogram | Can provide very high purity if a suitable solvent system is found.[1] |
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of synthetic 16-phenoxy tetranor Prostaglandin A₂.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for addressing low purity issues during HPLC purification.
References
- 1. Enzymatic preparation and purification of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. netascientific.com [netascientific.com]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prostaglandin extraction and analysis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof - Google Patents [patents.google.com]
Quality Control Technical Support Center: 16-phenoxy tetranor Prostaglandin A2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-phenoxy tetranor Prostaglandin (B15479496) A2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control specifications for 16-phenoxy tetranor Prostaglandin A2?
A1: The quality of this compound is determined by a combination of identity, purity, and stability tests. Key specifications are summarized in the table below.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical to maintain the integrity of the compound. For long-term storage, it is recommended to store this compound as a solution in methyl acetate (B1210297) at -20°C. This ensures stability for at least two years. For short-term use, solutions in organic solvents like DMF, DMSO, and ethanol (B145695) can be prepared. Aqueous solutions in PBS (pH 7.2) are also possible but may have lower stability.
Q3: What are the expected degradation products of this compound?
A3: Prostaglandin A2 and its analogs are susceptible to degradation, particularly through hydrolysis and oxidation. Forced degradation studies are essential to identify potential degradation products. Common degradation pathways for prostaglandins (B1171923) include isomerization and oxidation of the cyclopentenone ring and side chains.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: The carboxylic acid moiety of the prostaglandin can interact with the silica (B1680970) backbone of the C18 column. Adjusting the mobile phase pH to be at least 2 pH units below the pKa of the analyte (typically around pH 3-4 for prostaglandins) will ensure it is in its neutral form and minimize secondary interactions.
-
-
Possible Cause 2: Contamination of the analytical column.
-
Solution: Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, water, mobile phase). If the problem persists, consider replacing the column.
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
Problem 2: Inconsistent retention times in HPLC analysis.
-
Possible Cause 1: Fluctuation in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly.
-
-
Possible Cause 2: Temperature variations.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
-
Possible Cause 3: Column degradation.
-
Solution: Over time, the stationary phase of the column can degrade. If retention times consistently decrease, it may be time to replace the column.
-
Problem 3: Low signal intensity or no peak detected in Mass Spectrometry (MS) analysis.
-
Possible Cause 1: Poor ionization of the analyte.
-
Solution: this compound is an acidic molecule. Negative ion mode electrospray ionization (ESI-) is generally more effective. Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Possible Cause 2: Inappropriate mobile phase additives.
-
Solution: While acidic modifiers are good for chromatography, they can suppress ionization in negative mode. If using an acidic mobile phase, consider post-column infusion of a weak base (e.g., a very dilute solution of ammonium (B1175870) hydroxide) to enhance deprotonation before the ESI source.
-
-
Possible Cause 3: Analyte degradation in the source.
-
Solution: Prostaglandins can be thermally labile. Reduce the ion source temperature to the minimum required for efficient desolvation.
-
Data Presentation
Table 1: Physicochemical Properties and Purity Specifications
| Parameter | Value | Source |
| Chemical Formula | C22H26O5 | [1][2] |
| Molecular Weight | 370.4 g/mol | [1][2] |
| CAS Number | 51639-10-2 | [1][2] |
| Purity (by HPLC) | ≥98% | [1][2] |
| UV λmax | 219 nm | [1][2] |
| Appearance | A solution in methyl acetate | [1][2] |
Table 2: Recommended Storage and Stability
| Condition | Solvent | Temperature | Duration |
| Long-term Storage | Methyl Acetate | -20°C | ≥ 2 years |
| Short-term Storage | DMF, DMSO, Ethanol | -20°C | Weeks to months |
| Working Solution | PBS (pH 7.2) | 4°C | Up to 24 hours |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is a general guideline and may require optimization for your specific instrumentation and requirements.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 219 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
-
LC Conditions: Use the HPLC conditions described in Protocol 1.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion ESI (-).
-
Source Parameters (typical starting points):
-
Capillary Voltage: 2.5-3.5 kV
-
Cone Voltage: 20-40 V
-
Desolvation Temperature: 350-450°C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
MS Scan Mode:
-
For Identification: Full scan from m/z 100-500.
-
For Quantification (MRM):
-
Precursor Ion (Q1): m/z 369.2 ([M-H]⁻)
-
Product Ions (Q3): Monitor characteristic fragment ions. The exact fragments should be determined by infusing a standard of the compound and performing a product ion scan.
-
-
Protocol 3: Forced Degradation Study
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways.[2][3][4][5][6]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by the developed HPLC or LC-MS/MS method.
Mandatory Visualization
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Inconsistent HPLC Retention Times.
References
- 1. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide: Sulprostone vs. its Metabolite, 16-phenoxy tetranor Prostaglandin A2
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent drug and its metabolites is crucial for predicting efficacy, off-target effects, and overall pharmacological profile. This guide provides a detailed comparison of the synthetic prostaglandin (B15479496) E2 (PGE2) analogue, sulprostone (B1662612), and its minor metabolite, 16-phenoxy tetranor Prostaglandin A2. While extensive data exists for sulprostone's potent bioactivity, its metabolite remains largely uncharacterized, presenting a significant knowledge gap in the field.
Executive Summary
Sulprostone is a well-documented selective agonist for the prostaglandin EP3 and, to a lesser extent, EP1 receptors. This targeted activity makes it a powerful uterotonic agent used clinically for the induction of labor, termination of pregnancy, and management of postpartum hemorrhage. In stark contrast, this compound is identified as a minor metabolite of sulprostone, with its biological activity yet to be reported in scientific literature. This guide will delve into the known activities and mechanisms of sulprostone, while clearly delineating the current lack of experimental data for its metabolite.
Sulprostone: A Potent and Selective Prostaglandin Analogue
Sulprostone is a synthetic derivative of dinoprostone (B10761402) (PGE2) and is recognized for its high efficacy and selectivity, particularly for the EP3 receptor.[1][2] Its resistance to metabolic degradation compared to natural PGE2 contributes to its potent and sustained biological effects.[1]
Clinical Applications and Efficacy
The primary clinical utility of sulprostone lies in its potent uterotonic activity.[3][4] It is employed in several obstetrical and gynecological applications:
-
Induction of Labor and Termination of Pregnancy: Sulprostone effectively stimulates uterine contractions, leading to cervical dilation and expulsion of uterine contents.[1][5][6][7]
-
Management of Postpartum Hemorrhage: In cases of uterine atony, sulprostone induces strong uterine contractions, which compress blood vessels and control bleeding.[3][4][8][9]
Clinical studies have demonstrated the efficacy of sulprostone in these applications, often comparing different administration routes and dosages to optimize outcomes and minimize side effects.[6][10][11]
This compound: An Uncharacterized Metabolite
In contrast to the wealth of information on sulprostone, this compound is primarily known as a minor metabolite found in human plasma following the administration of sulprostone.[12][13][14] Crucially, its biological activity has not been studied or reported in the existing scientific literature.[12][13] This lack of data means that its affinity for prostaglandin receptors, its signaling pathways, and its potential physiological effects remain unknown.
Comparative Overview
Due to the absence of data for this compound, a direct quantitative comparison of activity with sulprostone is not possible. The following table summarizes the known information for both compounds.
| Feature | Sulprostone | This compound |
| Compound Type | Synthetic Prostaglandin E2 Analogue | Minor Metabolite of Sulprostone |
| Primary Target | Prostaglandin EP3 and EP1 Receptors | Unknown |
| Mechanism of Action | G-protein coupled receptor activation, leading to increased intracellular calcium (EP1) and decreased cAMP (EP3), resulting in smooth muscle contraction.[3] | Unknown |
| Biological Activity | Potent uterotonic agent.[3][4] | Not reported in the literature.[12][13] |
| Clinical Use | Induction of labor, termination of pregnancy, management of postpartum hemorrhage.[1][5] | None |
Signaling Pathways of Sulprostone
Sulprostone exerts its effects by activating specific G-protein coupled receptors (GPCRs), primarily EP1 and EP3. The activation of these receptors triggers distinct downstream signaling cascades.
Caption: Signaling pathways of Sulprostone via EP1 and EP3 receptors.
Experimental Protocols
While no experimental data exists for this compound, the following outlines a general methodology that could be employed to characterize its activity and compare it to sulprostone.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound and sulprostone to a panel of prostaglandin receptors (EP1, EP2, EP3, EP4, DP, FP, IP, TP).
Methodology:
-
Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing each human prostaglandin receptor subtype.
-
Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor (e.g., [³H]-PGE2).
-
Incubation: Incubate the membranes with the radioligand and increasing concentrations of the test compounds (sulprostone or this compound).
-
Detection: Measure the displacement of the radioligand by the test compounds using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) for each compound at each receptor to determine binding affinity and selectivity.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Objective: To assess the functional activity (agonist or antagonist) of the compounds at prostaglandin receptors.
Methodology:
-
Cell-Based Assays: Use cell lines expressing specific prostaglandin receptors.
-
Second Messenger Measurement:
-
For Gs-coupled receptors (EP2, EP4, DP, IP), measure changes in intracellular cyclic AMP (cAMP) levels using assays like HTRF or ELISA.
-
For Gq-coupled receptors (EP1, FP, TP), measure changes in intracellular calcium (Ca²⁺) levels using fluorescent calcium indicators.
-
For Gi-coupled receptors (EP3), measure the inhibition of forskolin-stimulated cAMP production.
-
-
Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion and Future Directions
Sulprostone is a well-characterized and clinically utilized prostaglandin analogue with selective agonist activity at EP3 and EP1 receptors. In contrast, its metabolite, this compound, remains a pharmacological enigma. The lack of data on its biological activity highlights a critical area for future research. Characterizing the receptor binding profile and functional activity of this metabolite is essential for a complete understanding of sulprostone's pharmacology and for uncovering any potential biological roles of the metabolite itself. The experimental workflows outlined in this guide provide a clear path for such investigations. For drug development professionals, this knowledge gap underscores the importance of thoroughly characterizing drug metabolites to ensure a comprehensive understanding of a drug's in vivo effects.
References
- 1. Sulprostone - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 4. What is Sulprostone used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Termination of second trimester pregnancy with laminaria and intramuscular 16 phenoxy-omega-17, 18, 19, 20 tetranor PGE2 methylsulfonylamide (sulprostone)-A randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Use of a new synthetic prostaglandin (sulprostone) in various obstetrical conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 analogue sulprostone for treatment of atonic postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uterine activity and blood flow in response to sulprostone during midtrimester pregnancy termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous prostaglandin E2 and 16-phenoxy prostaglandin E2 methyl sulfonylamide for induction of fetal death in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experience with 16-phenoxy-omega-tetranor-PGE2-methylsulfonamide (sulprostone) for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]
- 14. This compound - Labchem Catalog [labchem.com.my]
A Comparative Guide to PGF2α Analogs: Performance and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the biological activity of "16-phenoxy tetranor Prostaglandin (B15479496) A2" is limited in publicly available scientific literature. It is identified as a minor metabolite of sulprostone (B1662612), and its pharmacological profile has not been extensively studied.[1][2][3] Therefore, a direct experimental comparison with other PGF2α analogs is not feasible at this time. This guide provides a comparative framework for well-characterized PGF2α analogs, offering insights into their performance based on available experimental data.
Prostaglandin F2α (PGF2α) analogs are a critical class of therapeutic agents, most notably used in the management of glaucoma. These synthetic compounds mimic the action of endogenous PGF2α, primarily by acting as agonists at the PGF2α receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to various physiological effects, including the reduction of intraocular pressure. This guide offers a comparative analysis of several widely used PGF2α analogs, focusing on their receptor binding affinities, functional potencies, and in vitro effects.
Comparative Efficacy and Receptor Binding of PGF2α Analogs
The therapeutic efficacy of PGF2α analogs is intrinsically linked to their affinity for the FP receptor and their potency in activating downstream signaling pathways. The following table summarizes key pharmacological parameters for the active acid forms of several commonly used PGF2α analogs.
| Compound | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Functional Potency (EC50, nM) in Human Ciliary Muscle Cells | Reference |
| Travoprost Acid | 35 ± 5 | 1.4 | [4] |
| Bimatoprost Acid | 83 | 2.8 - 3.8 | [4] |
| Latanoprost Acid | 98 | 32 - 124 | [4] |
PGF2α Receptor Signaling Pathway
Upon binding of a PGF2α analog to the FP receptor, a conformational change is induced, leading to the activation of the Gq/11 family of G proteins. This initiates a well-defined signaling cascade, as illustrated below.
In Vitro Comparison of Cytotoxicity
The tolerability of topical PGF2α analog formulations is a critical aspect of their clinical use. In vitro studies on human conjunctival epithelial cells can provide valuable insights into the potential cytotoxicity of these compounds and their formulations. The following table summarizes the average lethal dose 50 (LD50) for different prostaglandin analogs in a comparative study.
| Prostaglandin Analog | Average Lethal Dose 50 (LD50) (%) | Reference |
| Latanoprost | 51.45 | [5] |
| Bimatoprost | 54.33 | [5] |
| Travoprost | 58.78 | [5] |
| Tafluprost (preservative-free) | 68.45 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate comparison of pharmacological agents. Below are representative methodologies for key in vitro assays used to characterize PGF2α analogs.
Experimental Workflow for In Vitro Comparison
The following diagram illustrates a general workflow for the in vitro comparison of PGF2α analogs.
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of PGF2α analogs for the FP receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor or from a relevant tissue source.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Use a radiolabeled PGF2α analog, such as [3H]-PGF2α.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled PGF2α analog (competitor).
-
Incubation: Incubate the mixture with the prepared cell membranes for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (EC50) of PGF2α analogs in activating the FP receptor.
Protocol:
-
Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293 cells or human ciliary muscle cells) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition: Prepare serial dilutions of the PGF2α analogs.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the PGF2α analogs to the wells and monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.[6]
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the analog concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the analog that produces 50% of the maximal response).
Cytotoxicity Assay (WST-1 Assay)
Objective: To assess the effect of PGF2α analogs on the viability of cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., human conjunctival epithelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PGF2α analog formulations for a specific duration (e.g., 24 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a period of 1-4 hours at 37°C.
-
Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the analog concentration to determine the LD50 value.
References
- 1. Interaction of Ocular Hypotensive Agents (PGF2α Analogs—Bimatoprost, Latanoprost, and Travoprost) With MDR Efflux Pumps on the Rabbit Cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16-phenoxy tetranor Prostaglandin A2 by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]
- 3. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of prostaglandins on the cytosolic free calcium concentration in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Profile of 16-phenoxy tetranor Prostaglandin A2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor Prostaglandin (B15479496) A2 is a synthetic prostaglandin analog. While direct experimental data on its biological effects are not extensively documented in current literature, it is recognized as a minor metabolite of sulprostone (B1662612), a potent prostaglandin E2 (PGE2) analog.[1][2] This guide provides a comparative analysis of the predicted biological effects of 16-phenoxy tetranor Prostaglandin A2 by examining its parent compound, sulprostone, and other key prostaglandins (B1171923) such as PGE2 and Prostaglandin F2α (PGF2α). The information presented herein is intended to offer a predictive framework for researchers investigating this and similar molecules.
Comparative Analysis of Biological Effects
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological and pathological effects. Their actions are mediated through specific G-protein coupled receptors. Given that this compound is a metabolite of sulprostone, its biological activity is likely to be related to the activation of prostaglandin receptors, albeit potentially with different selectivity and potency.
Sulprostone is a selective agonist for the prostaglandin EP3 and, to a lesser extent, EP1 receptors.[1][3] This selectivity dictates its primary clinical use in inducing uterine contractions.[3][4][5] In contrast, naturally occurring prostaglandins like PGE2 and PGF2α interact with a broader range of receptors, leading to more diverse biological outcomes.
Table 1: Comparative Biological Effects of Prostaglandin Analogs
| Biological Effect | Sulprostone (Parent Compound) | Prostaglandin E2 (PGE2) | Prostaglandin F2α (PGF2α) | This compound (Predicted) |
| Uterine Contraction | Potent induction[3][4] | Induces contractions[6] | Potent induction | Likely to have some uterotonic activity, but potency is unknown. |
| Platelet Aggregation | Slight, non-significant decrease[7] | Can be pro- or anti-aggregatory depending on the receptor subtype | Weak effect | Unknown. |
| Inflammation | Pro-inflammatory effects are a known side effect[3] | Key mediator of inflammation[6] | Pro-inflammatory[8] | May possess pro-inflammatory properties. |
| Intraocular Pressure | Not a primary indication | Can lower intraocular pressure | Used in glaucoma treatment to lower intraocular pressure | Unknown. |
| Smooth Muscle Tone | Contraction of uterine smooth muscle[3] | Modulates smooth muscle tone in various tissues[6] | Contraction of vascular and bronchial smooth muscle | May modulate smooth muscle tone. |
Signaling Pathways
The biological effects of prostaglandins are initiated by their binding to specific cell surface receptors, which in turn triggers intracellular signaling cascades.
Prostaglandin E2 (PGE2) Receptor Signaling
PGE2 mediates its diverse effects through four receptor subtypes: EP1, EP2, EP3, and EP4.[6] Sulprostone, the parent compound of this compound, primarily activates EP3 and EP1 receptors.[3]
-
EP1 Receptor: Activation of the EP1 receptor leads to an increase in intracellular calcium levels, typically resulting in smooth muscle contraction.[3]
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins and their activation increases intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and vasodilation.[9][10]
-
EP3 Receptor: The EP3 receptor is coupled to Gi proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is primarily responsible for the potent uterine contractions induced by sulprostone.[3]
Prostaglandin F2α (PGF2α) Receptor Signaling
PGF2α primarily signals through the FP receptor.[11] Activation of the FP receptor is coupled to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium, which mediates contractile responses in smooth muscle.[12]
References
- 1. Sulprostone - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 4. What is Sulprostone used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological action and half life in plasma or intramuscular sulprostone for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 11. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 16-phenoxy tetranor Prostaglandin A2 vs. 16-phenoxy tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two structurally related prostaglandin (B15479496) analogs: 16-phenoxy tetranor Prostaglandin A2 (PGA2 analog) and 16-phenoxy tetranor Prostaglandin E2 (PGE2 analog). A significant disparity in the available research data necessitates a unique comparative approach. While the biological activities of the PGE2 analog can be largely inferred from its well-studied parent compound, sulprostone (B1662612), the PGA2 analog remains biologically uncharacterized in publicly available literature.
Overview and Key Differences
Both compounds are tetranor prostaglandin analogs, meaning their carboxylic acid side chain has been shortened by four carbons. They also share a 16-phenoxy group, a modification that can influence receptor binding and metabolic stability. The primary structural difference lies in the cyclopentane (B165970) ring: the PGE2 analog possesses a ketone and a hydroxyl group, whereas the PGA2 analog has a cyclopentenone structure (a double bond in the ring). This seemingly minor difference is known to confer distinct biological activities among natural prostaglandins.
16-phenoxy tetranor Prostaglandin E2 is the free acid form and a minor metabolite of sulprostone, a potent and selective agonist for the prostaglandin E receptors EP3 and, to a lesser extent, EP1.[1][2] Its biological activity is therefore expected to mirror that of sulprostone, primarily involving smooth muscle contraction.
This compound is also a minor metabolite of sulprostone.[2] However, a thorough review of the scientific literature reveals that its biological activity has not been studied or reported. This presents a significant knowledge gap, preventing a direct, data-driven comparison of its performance.
Quantitative Data Comparison
Due to the lack of experimental data for the 16-phenoxy tetranor PGA2 analog, this section presents the known receptor binding affinities for its parent compound, sulprostone, as a proxy for the activity of the 16-phenoxy tetranor PGE2 analog. No such data is available for the PGA2 analog.
| Parameter | 16-phenoxy tetranor Prostaglandin E2 (inferred from Sulprostone) | This compound |
| Receptor Target(s) | EP3 and EP1 receptors | Not Determined |
| Binding Affinity (Ki) | EP3: 0.6 nM EP1: 21 nM[2] | Not Determined |
| Potency (EC50/IC50) | Not specified in available literature | Not Determined |
Signaling Pathways
The signaling pathways for the PGE2 analog are inferred from its parent compound, sulprostone, which activates G-protein coupled receptors EP1 and EP3. In contrast, the signaling pathway for the PGA2 analog is unknown. However, for comparative purposes, the known non-receptor-mediated pathway of the parent prostaglandin A2 is presented.
16-phenoxy tetranor Prostaglandin E2 (Inferred from Sulprostone)
Activation of EP1 and EP3 receptors by sulprostone initiates two distinct signaling cascades:
-
EP1 Receptor (Gq-coupled): Activation of the Gq protein stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in smooth muscle contraction.[1]
-
EP3 Receptor (Gi-coupled): Activation of the Gi protein inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels contribute to smooth muscle contraction.[1]
This compound (Hypothetical)
While the specific actions of the 16-phenoxy tetranor PGA2 analog are unknown, natural Prostaglandin A2 has been shown to induce apoptosis through a receptor-independent mechanism. It can directly interact with mitochondria to permeabilize the outer membrane and cause the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[3] It is plausible, though not confirmed, that the 16-phenoxy tetranor analog could share similar properties.
Experimental Protocols
To elucidate the biological activities of these compounds, particularly the uncharacterized PGA2 analog, and to directly compare their performance, a series of standard experimental protocols would be required.
Receptor Binding Assay (Radioligand Displacement)
This assay would determine the binding affinity (Ki) of each analog for a panel of prostaglandin receptors (EP, DP, FP, IP, TP).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human prostaglandin receptor of interest.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) and a range of concentrations of the unlabeled test compound (16-phenoxy tetranor PGA2 or PGE2 analog).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Second Messenger Assays
These functional assays measure the downstream consequences of receptor activation.
-
cAMP Assay (for Gi and Gs-coupled receptors):
-
Cell Culture: Plate cells expressing the target receptor (e.g., EP3 for Gi, EP2/EP4 for Gs) in a 96- or 384-well plate.
-
Stimulation: For Gi-coupled receptors, first stimulate cells with a compound like forskolin (B1673556) to increase basal cAMP levels. Then, treat the cells with various concentrations of the prostaglandin analog.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF or AlphaScreen.
-
Data Analysis: Plot the change in cAMP levels against the log concentration of the analog to determine EC50 or IC50 values.
-
-
Intracellular Calcium Mobilization Assay (for Gq-coupled receptors):
-
Cell Loading: Plate cells expressing the target receptor (e.g., EP1) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measurement: Use a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Compound Addition: Add various concentrations of the prostaglandin analog and immediately measure the transient increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the analog to determine the EC50 value.
-
Conclusion
The comparison between this compound and 16-phenoxy tetranor Prostaglandin E2 is currently limited by a significant lack of data for the PGA2 analog. The PGE2 analog, as the free acid of sulprostone, is a potent EP3/EP1 receptor agonist with well-defined signaling pathways leading to smooth muscle contraction. In stark contrast, the biological activities of the PGA2 analog remain to be determined.
Future research should prioritize the characterization of the 16-phenoxy tetranor PGA2 analog, starting with receptor binding profiling and functional second messenger assays as outlined above. Such studies are essential to understand its potential biological role and to enable a direct and meaningful comparison with its PGE2 counterpart. This would clarify whether the change from a PGE to a PGA cyclopentane ring structure, in the context of the 16-phenoxy tetranor backbone, leads to a distinct pharmacological profile, such as a shift towards receptor-independent apoptotic activity.
References
A Comparative Analysis of Prostaglandin Receptor Activation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the activation and signaling of various prostaglandin (B15479496) receptors. Prostaglandins (B1171923) are a class of lipid autacoids that mediate a wide array of physiological and pathological processes, including inflammation, pain, fever, and smooth muscle contraction. Their effects are transduced by a family of G-protein coupled receptors (GPCRs), making these receptors critical targets for therapeutic intervention. This guide provides a comparative overview of their activation, signaling pathways, and the experimental methods used for their characterization, supported by experimental data.
Prostaglandin Receptor Classification and Signaling Overview
Prostaglandin receptors are broadly classified into five main types based on their sensitivity to the five principal prostaglandins: DP, EP, FP, IP, and TP receptors, which preferentially bind to prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2), respectively. The EP receptors are further subdivided into four subtypes: EP1, EP2, EP3, and EP4. Activation of these receptors initiates distinct intracellular signaling cascades primarily through coupling to different heterotrimeric G-proteins (Gs, Gi, and Gq), leading to the modulation of second messenger levels, namely cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium ([Ca2+]i).[1][2][3]
The diversity in G-protein coupling allows for a wide range of cellular responses to a single prostaglandin molecule. For instance, EP2 and EP4 receptors couple to Gs to increase cAMP levels, while the EP3 receptor primarily couples to Gi to decrease cAMP. In contrast, EP1, FP, and TP receptors couple to Gq, leading to an increase in intracellular calcium.[4][5][6]
Quantitative Comparison of Receptor Activation
The affinity of a ligand for its receptor and its potency in eliciting a functional response are critical parameters in pharmacology. These are typically quantified by the inhibition constant (Ki) and the half-maximal effective concentration (EC50), respectively. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency.
Ligand Binding Affinities (Ki) of Endogenous Prostaglandins at Human Receptors
The following table summarizes the binding affinities of major endogenous prostaglandins for their respective human receptors. The data is compiled from various radioligand binding studies. It is important to note that Ki values can vary between studies due to different experimental conditions.
| Receptor | PGD2 (nM) | PGE2 (nM) | PGF2α (nM) | PGI2 (Iloprost) (nM) | TXA2 (U-46619) (nM) | Reference(s) |
| DP1 | ~5 | >1000 | >1000 | >1000 | >1000 | [1] |
| DP2 (CRTH2) | 2.4 - 3.2 | >1000 | ~300 | >1000 | ~700 | [7] |
| EP1 | >1000 | 15 - 40 | ~200 | >1000 | >1000 | [1] |
| EP2 | >1000 | 10 - 30 | >1000 | >1000 | >1000 | [1] |
| EP3 | >1000 | 0.5 - 5 | ~50 | >1000 | >1000 | [1] |
| EP4 | >1000 | 0.8 - 3 | >1000 | >1000 | >1000 | [1] |
| FP | ~100 | ~100 | 3 - 5 | >1000 | >1000 | [1] |
| IP | >1000 | >1000 | >1000 | 5 - 15 | >1000 | [1] |
| TP | >1000 | >1000 | >1000 | >1000 | 10 - 20 | [1] |
Functional Potencies (EC50) of Prostaglandins in Second Messenger Assays
The table below presents the EC50 values for the activation of downstream signaling pathways (cAMP accumulation or intracellular calcium mobilization) by endogenous prostaglandins at their respective human receptors.
| Receptor | Agonist | Signaling Pathway | EC50 (nM) | Reference(s) |
| DP1 | PGD2 | ↑ cAMP | ~10 | [1] |
| DP2 (CRTH2) | PGD2 | ↓ cAMP / ↑ [Ca2+]i | 5 - 20 | [7] |
| EP1 | PGE2 | ↑ [Ca2+]i | 10 - 50 | [1] |
| EP2 | PGE2 | ↑ cAMP | 1 - 10 | [1] |
| EP3 | PGE2 | ↓ cAMP | 0.1 - 1 | [1] |
| EP4 | PGE2 | ↑ cAMP | 0.1 - 1 | [1] |
| FP | PGF2α | ↑ [Ca2+]i | 1 - 10 | [8] |
| IP | PGI2 (Iloprost) | ↑ cAMP | 1 - 10 | [9] |
| TP | TXA2 (U-46619) | ↑ [Ca2+]i | 5 - 15 | [1] |
Signaling Pathways of Prostaglandin Receptors
The activation of a prostaglandin receptor by its cognate ligand initiates a cascade of intracellular events that ultimately leads to a physiological response. The primary signaling pathways for each receptor are depicted below.
Caption: Primary signaling pathways of prostaglandin receptors.
Experimental Protocols
The characterization of prostaglandin receptor activation relies on a set of robust in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cells overexpressing the prostaglandin receptor of interest are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Competitive Binding: In a multi-well plate, a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]PGE2) is incubated with the membrane preparation in the presence of increasing concentrations of an unlabeled competitor ligand.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay
This assay is used to quantify the activation of Gs- and Gi-coupled receptors.
Caption: Workflow for a luminescence-based cAMP assay.
Detailed Methodology:
-
Cell Culture: Cells expressing the prostaglandin receptor are seeded into a 96- or 384-well plate and cultured overnight.
-
Agonist Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). The cells are then stimulated with various concentrations of the prostaglandin agonist for a specific time.
-
cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescence-based assay kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the agonist concentration, and the EC50 value is determined.
Intracellular Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors.
References
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled prostanoid receptors and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Antibody Cross-Reactivity: A Focus on 16-phenoxy tetranor Prostaglandin A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of antibody cross-reactivity, with a specific focus on a hypothetical antibody targeting 16-phenoxy tetranor Prostaglandin (B15479496) A2. Due to the current lack of commercially available antibodies for this specific analyte, this document serves as a foundational resource. It outlines the necessary experimental framework to assess the specificity of a novel antibody against this and other structurally related prostaglandin analogs.
Introduction to 16-phenoxy tetranor Prostaglandin A2
This compound (PGA2) is a metabolite of sulprostone, a synthetic prostaglandin E2 analog.[1][2] While its precise biological activities are not extensively documented, its structural similarity to other prostaglandins (B1171923) necessitates a thorough evaluation of antibody specificity to ensure accurate quantification and functional studies. The potential for cross-reactivity with other prostaglandins is a critical consideration in the development and validation of any immunoassay for this compound.
Potential Cross-Reactants
An antibody developed against 16-phenoxy tetranor PGA2 may exhibit cross-reactivity with other prostaglandins that share structural similarities. Key potential cross-reactants would include:
-
Prostaglandin A2 (PGA2): The parent compound lacking the 16-phenoxy tetranor modification.
-
16-phenoxy tetranor Prostaglandin E2 (PGE2): A structurally similar metabolite of sulprostone.[3][4][5]
-
16-phenoxy tetranor Prostaglandin F2α (PGF2α): Another related prostaglandin analog.[6]
-
Sulprostone: The parent drug from which 16-phenoxy tetranor PGA2 is derived.
-
Other Prostaglandins: A panel of other common prostaglandins (e.g., PGD2, PGB2) should also be tested to establish a comprehensive specificity profile.[7]
Experimental Protocols for Assessing Cross-Reactivity
To determine the specificity of a putative anti-16-phenoxy tetranor PGA2 antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and quantitative method.[8][9] Western blotting can also be employed as a qualitative or semi-quantitative assessment.[10][11][12]
Competitive ELISA Protocol
This assay measures the ability of potential cross-reactants to compete with 16-phenoxy tetranor PGA2 for binding to the antibody.
Materials:
-
96-well microtiter plates
-
Capture antibody (e.g., anti-rabbit IgG)
-
Anti-16-phenoxy tetranor PGA2 antibody (hypothetical)
-
16-phenoxy tetranor PGA2 standard
-
Potential cross-reactants (e.g., PGA2, 16-phenoxy tetranor PGE2, etc.)
-
Biotinylated 16-phenoxy tetranor PGA2 tracer
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a capture antibody (e.g., goat anti-rabbit IgG) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding assay buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Incubation: Add the anti-16-phenoxy tetranor PGA2 antibody to each well and incubate for 1 hour at room temperature.
-
Competitive Reaction: Add a mixture of the biotinylated 16-phenoxy tetranor PGA2 tracer and either the unlabeled 16-phenoxy tetranor PGA2 standard or the potential cross-reactant to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of 16-phenoxy tetranor PGA2 at 50% B/B0 / Concentration of cross-reactant at 50% B/B0) x 100
Where B is the absorbance of a sample well and B0 is the absorbance of the well with no competitor.
Western Blot Protocol for Specificity Screening
While less common for small molecules like prostaglandins, a modified Western blot approach can be used to assess specificity if the prostaglandin is conjugated to a carrier protein.
Materials:
-
Prostaglandin-protein conjugates (e.g., 16-phenoxy tetranor PGA2-BSA, PGA2-BSA)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Anti-16-phenoxy tetranor PGA2 antibody (hypothetical)
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare samples of different prostaglandin-protein conjugates.
-
Gel Electrophoresis: Separate the conjugates by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-16-phenoxy tetranor PGA2 antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
Data Presentation: Hypothetical Cross-Reactivity Profile
The following table represents a hypothetical outcome of a competitive ELISA experiment designed to assess the cross-reactivity of an anti-16-phenoxy tetranor PGA2 antibody.
| Compound | Concentration at 50% B/B0 (ng/mL) | % Cross-Reactivity |
| 16-phenoxy tetranor PGA2 | 1.5 | 100 |
| Prostaglandin A2 | 150 | 1.0 |
| 16-phenoxy tetranor PGE2 | 75 | 2.0 |
| 16-phenoxy tetranor PGF2α | 300 | 0.5 |
| Sulprostone | 500 | 0.3 |
| Prostaglandin D2 | > 1000 | < 0.15 |
| Prostaglandin B2 | > 1000 | < 0.15 |
Visualizations
Caption: Workflow for Competitive ELISA.
Caption: Antibody Cross-Reactivity Diagram.
References
- 1. sanbio.nl [sanbio.nl]
- 2. caymanchem.com [caymanchem.com]
- 3. 16-PHENOXY TETRANOR PROSTAGLANDIN E2 CAS#: 54382-74-0 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 16-phenoxy tetranor Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. Characterization of monoclonal antibodies against prostaglandin E2: fine specificity and neutralization of biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. immunoreagents.com [immunoreagents.com]
- 10. agrisera.com [agrisera.com]
- 11. ウェスタンブロットのアプリケーション検証試験 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
Confirming the Identity of 16-phenoxy tetranor Prostaglandin A2 Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the identification and confirmation of potential metabolites of 16-phenoxy tetranor Prostaglandin (B15479496) A2. Given that 16-phenoxy tetranor Prostaglandin A2 is a known minor metabolite of the synthetic Prostaglandin E2 analog, sulprostone, understanding its further biotransformation is crucial for comprehensive drug metabolism studies.[1][2][3][4][5] While direct experimental data on the metabolism of this compound is limited, this guide outlines a proposed metabolic pathway based on established principles of prostaglandin metabolism.[6][7][8][9] It also presents a comparison with other known prostaglandin metabolites and details the requisite experimental protocols for their identification.
Proposed Metabolic Pathway of this compound
Prostaglandin metabolism generally involves a series of enzymatic reactions, including oxidation of the C-15 hydroxyl group, reduction of the C-13,14 double bond, and β-oxidation of the carboxylic acid side chain, leading to the formation of dinor and tetranor metabolites.[7][8][9][10] Since this compound is already a tetranor metabolite, its further metabolism is likely to involve modifications at other sites.
A plausible metabolic cascade for this compound is proposed to involve the following key transformations:
-
Reduction of the C-10,11 double bond: This would convert the Prostaglandin A2 (PGA2) structure to a Prostaglandin E2 (PGE2) or Prostaglandin F2α (PGF2α) analog.
-
Oxidation of the 15-hydroxyl group: A critical step in prostaglandin inactivation is the oxidation of the C-15 hydroxyl group to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[11]
-
Further β-oxidation: Although already a tetranor structure, further shortening of the carboxylic acid side chain could occur.
-
Conjugation: Metabolites can be conjugated with glucuronic acid or taurine (B1682933) to increase their water solubility and facilitate excretion.[9]
Below is a Graphviz diagram illustrating the proposed metabolic pathway.
Caption: Proposed metabolic pathway of this compound.
Comparative Data of Prostaglandin Metabolites
The identification of metabolites relies on comparing their analytical characteristics with those of known compounds. The following table summarizes key data for the proposed metabolites of this compound and other relevant prostaglandin metabolites. The values for the proposed metabolites are theoretical and would need to be confirmed experimentally.
| Metabolite | Parent Compound | Molecular Formula | Molecular Weight (Da) | Key Mass Spectral Fragments (m/z) |
| 16-phenoxy tetranor PGA2 | Sulprostone | C22H26O5 | 370.4 | Theoretical: [M-H]⁻ at 369.4 |
| Proposed: 16-phenoxy tetranor PGE2 | 16-phenoxy tetranor PGA2 | C22H28O6 | 388.4 | Theoretical: [M-H]⁻ at 387.4, loss of H2O |
| Proposed: 15-keto-16-phenoxy tetranor PGE2 | 16-phenoxy tetranor PGE2 | C22H26O6 | 386.4 | Theoretical: [M-H]⁻ at 385.4 |
| Proposed: 16-phenoxy dinor PGA2 | 16-phenoxy tetranor PGA2 | C20H22O5 | 342.4 | Theoretical: [M-H]⁻ at 341.4 |
| tetranor-PGEM | Prostaglandin E2 | C16H24O5 | 296.35 | [M-H]⁻ at 295.3, characteristic fragments |
| tetranor-PGDM | Prostaglandin D2 | C16H24O5 | 296.35 | [M-H]⁻ at 295.3, characteristic fragments |
| 11β-PGF2α | Prostaglandin D2 | C20H34O5 | 354.5 | [M-H]⁻ at 353.5, characteristic fragments |
Experimental Protocols for Metabolite Identification
The definitive identification of prostaglandin metabolites requires sophisticated analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12][13][14] Gas chromatography-mass spectrometry (GC-MS) can also be employed, often requiring derivatization of the analytes.[14][15]
This protocol outlines a general procedure for the extraction and analysis of prostaglandin metabolites from biological matrices such as plasma or urine.
1. Sample Preparation and Extraction:
-
Objective: To isolate prostaglandin metabolites from the biological matrix and remove interfering substances.
-
Procedure:
-
Acidify the sample (e.g., plasma, urine) to pH 3-4 with a suitable acid (e.g., formic acid).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by acidified water.
-
Load the acidified sample.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the prostaglandins (B1171923) and their metabolites with a high-organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography Separation:
-
Objective: To separate the different prostaglandin metabolites based on their physicochemical properties.
-
Typical Parameters:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B in 15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
3. Tandem Mass Spectrometry Detection:
-
Objective: To detect and identify the separated metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Typical Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for prostaglandins due to the presence of the carboxylic acid group.[9]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is highly selective and sensitive for targeted analysis. This involves selecting a specific precursor ion (the molecular ion of the metabolite) and monitoring for a specific product ion (a characteristic fragment).
-
Collision Energy: Optimized for each metabolite to achieve the most intense and specific fragment ions.
-
Below is a Graphviz diagram illustrating the experimental workflow for metabolite identification.
Caption: Workflow for the identification of prostaglandin metabolites.
By following these protocols and comparing the obtained data with the proposed metabolic pathway and known prostaglandin metabolite information, researchers can effectively work towards confirming the identity of this compound metabolites. This systematic approach is essential for a thorough understanding of the biotransformation and clearance of this synthetic prostaglandin analog.
References
- 1. sanbio.nl [sanbio.nl]
- 2. caymanchem.com [caymanchem.com]
- 3. 16-PHENOXY TETRANOR PROSTAGLANDIN E2 CAS#: 54382-74-0 [m.chemicalbook.com]
- 4. netascientific.com [netascientific.com]
- 5. Experience with 16-phenoxy-omega-tetranor-PGE2-methylsulfonamide (sulprostone) for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 7. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Identification of novel metabolites of prostaglandin E2 formed by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 14. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 16-phenoxy tetranor Prostaglandin A2: A Comparative Guide to Known EP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical performance of 16-phenoxy tetranor Prostaglandin (B15479496) A2 against a panel of well-characterized E-type prostanoid (EP) receptor agonists. Due to the limited publicly available data on the biological activity of 16-phenoxy tetranor Prostaglandin A2, this document serves as a framework for its potential evaluation. This compound is a metabolite of sulprostone, a known selective agonist for the EP1 and EP3 receptor subtypes.[1][2] This suggests that this compound may also exhibit activity at EP receptors.
This guide will compare the known activities of established EP receptor agonists to provide a baseline for the potential characterization of this compound. The data presented for the known agonists are collated from various scientific publications.
Comparative Analysis of EP Receptor Agonists
The following table summarizes the binding affinities (Ki) and/or functional potencies (EC50) of selected known agonists against the four EP receptor subtypes (EP1, EP2, EP3, and EP4). Prostaglandin E2 (PGE2) is the endogenous ligand for all EP receptors and serves as a primary benchmark.
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | Primary Signaling Pathway |
| 16-phenoxy tetranor PGA2 | Undetermined | Undetermined | Undetermined | Undetermined | Hypothesized Gq/Gi |
| Prostaglandin E2 (PGE2) | ~13 | ~13 | ~1-5 | ~1 | Gq (EP1), Gs (EP2, EP4), Gi (EP3) |
| Sulprostone | 21 | >1000 | 0.6 | >1000 | Gq (EP1), Gi (EP3)[3][4] |
| Butaprost | >10000 | 32 | >10000 | >10000 | Gs[5] |
| ONO-AE1-329 | >10000 | >10000 | >10000 | 9.7 | Gs[6][7] |
| Misoprostol | No affinity | 34 | 7.9 | 23 | Gs (EP2, EP4), Gi (EP3)[8] |
Signaling Pathways of EP Receptors
The activation of EP receptors initiates distinct downstream signaling cascades. EP1 receptors are coupled to Gq proteins, leading to an increase in intracellular calcium. EP2 and EP4 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. EP3 receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
Caption: Signaling pathways of EP receptor subtypes.
Experimental Protocols
To characterize the activity of this compound and benchmark it against known agonists, the following experimental protocols are recommended.
Experimental Workflow for Agonist Characterization
The general workflow for characterizing a novel compound at EP receptors involves cell line selection, execution of a functional assay, and data analysis to determine potency and efficacy.
Caption: General experimental workflow for agonist characterization.
cAMP Measurement Assay (for EP2, EP3, and EP4 Receptors)
This assay quantifies changes in intracellular cAMP levels following receptor activation.
a. Materials:
-
HEK293 cells stably expressing the human EP2, EP3, or EP4 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based kits).
-
Test compounds: this compound and known agonists (PGE2, Butaprost, Sulprostone, ONO-AE1-329).
-
384-well white opaque microplates.
b. Protocol:
-
Cell Preparation: Culture HEK293 cells expressing the target EP receptor to ~80-90% confluency. The day before the assay, seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and known agonists in assay buffer.
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the wells and replace it with assay buffer.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the assay signal against the logarithm of the agonist concentration.
-
Calculate the EC50 value for each compound using a non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay (for EP1 Receptors)
This assay measures the increase in intracellular calcium concentration upon EP1 receptor activation.
a. Materials:
-
CHO-K1 or HEK293 cells stably expressing the human EP1 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Test compounds: this compound and known agonists (PGE2, Sulprostone).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
b. Protocol:
-
Cell Preparation: Seed the EP1-expressing cells into a 384-well plate and allow them to adhere and grow for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Procedure:
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Measure the baseline fluorescence for a short period.
-
Use the automated injector to add the compounds to the cell plate.
-
Immediately begin kinetic reading of the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
Calculate the EC50 value for each compound.
-
Conclusion
This guide provides a framework for the systematic evaluation of this compound. By benchmarking its activity against well-characterized EP receptor agonists using standardized cellular assays, researchers can elucidate its pharmacological profile, including its receptor selectivity and potency. The provided protocols and comparative data serve as a valuable resource for initiating these investigations. Further studies will be necessary to fully understand the biological role of this prostaglandin metabolite.
References
- 1. tebubio.com [tebubio.com]
- 2. Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Peer-Reviewed Studies on 16-phenoxy tetranor Prostaglandin A2 Hampers Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the research on 16-phenoxy tetranor Prostaglandin (B15479496) A2, with no peer-reviewed studies detailing its biological activity. This absence of primary research data makes it impossible to generate a comparative guide on its performance against other alternatives, as requested by researchers, scientists, and drug development professionals.
Multiple chemical suppliers and databases describe 16-phenoxy tetranor Prostaglandin A2 as a minor metabolite of sulprostone, a synthetic prostaglandin E2 analog.[1][2][3][4][5] However, they consistently state that its biological functions have not been investigated or documented in published literature.[1][3][4]
This lack of foundational research means there is no experimental data to summarize into comparative tables, no established experimental protocols to detail, and no known signaling pathways to visualize. While studies on other prostaglandin analogs, such as 16-phenoxy-17,18,19,20-tetranor Prostaglandin E2 methyl sulfonylamide (SHB 286), have been conducted and show comparable efficacy to Prostaglandin E2 in specific applications, this information cannot be extrapolated to the A2 analog.[6]
Similarly, research into the synthesis of related compounds like 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha exists, but this does not provide insight into the biological activity of this compound.[7] The broader field of prostaglandin research offers extensive information on the roles of various prostaglandins (B1171923) like PGE2 and PGF2α in inflammation and other physiological processes, but specific data on the 16-phenoxy tetranor A2 analog is absent.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sanbio.nl [sanbio.nl]
- 4. netascientific.com [netascientific.com]
- 5. This compound - Labchem Catalog [labchem.com.my]
- 6. Intravenous prostaglandin E2 and 16-phenoxy prostaglandin E2 methyl sulfonylamide for induction of fetal death in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Synthesis of 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Data Deficit: A Comparative Look at 16-Phenoxy Tetranor Prostaglandin Analogs
A comprehensive review of the scientific literature reveals a critical gap in the reproducibility of findings for "16-phenoxy tetranor Prostaglandin (B15479496) A2." To date, no biological activity or experimental studies have been published on this specific molecule, rendering an assessment of its reproducibility impossible.[1][2][3] The compound is primarily identified as a minor metabolite of sulprostone (B1662612), a synthetic prostaglandin E2 analog.[1][2][3][4][5][6][7]
In light of this data deficit, this guide offers a comparative analysis of structurally related and well-characterized prostaglandin analogs. By examining the experimental data and methodologies of these surrogates, we can provide researchers, scientists, and drug development professionals with a framework for understanding the potential biological landscape of phenoxy-prostaglandin derivatives.
Shifting Focus: A Comparative Analysis of Studied Analogs
Due to the absence of research on 16-phenoxy tetranor Prostaglandin A2, this guide will focus on the following pertinent alternatives for which experimental data is available:
-
Sulprostone: The parent compound from which this compound is derived. It is a potent prostaglandin E2 (PGE2) analog.
-
16-phenoxy tetranor Prostaglandin E2: Another metabolite of sulprostone with available research.[4][5][6][7]
-
16-phenoxy tetranor Prostaglandin F2α: A related compound with documented biological activity, particularly in relation to the prostaglandin F receptor.[8]
-
Prostaglandin E2 (PGE2): The natural prostaglandin that serves as a benchmark for the activity of its synthetic analogs.
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative data from studies on these prostaglandin analogs. Direct comparison is challenging due to the varied experimental systems and endpoints.
| Compound | Receptor Affinity/Potency | Key Biological Effect | Experimental System | Reference |
| Sulprostone | High affinity for EP3/EP1 receptors | Uterine contraction, induction of labor | Human clinical trials | [9] |
| 16-phenoxy tetranor PGE2 | Metabolite of Sulprostone | Assumed EP receptor activity | In vivo (human plasma) | [4][5][6] |
| 16-phenoxy tetranor PGF2α | 440% greater affinity than PGF2α for the FP receptor | Luteolysis, smooth muscle contraction | Ovine luteal cells | [8] |
| Prostaglandin E2 (PGE2) | Natural ligand for EP receptors | Varied; inflammation, uterine contraction, etc. | Various | [9] |
Experimental Methodologies
To facilitate the design of future studies and aid in the interpretation of existing data, detailed experimental protocols for key assays are outlined below.
Receptor Binding Assay for 16-phenoxy tetranor PGF2α
-
Objective: To determine the binding affinity of the compound to the prostaglandin F (FP) receptor.
-
Methodology:
-
Tissue Preparation: Ovine luteal cell membranes were prepared.
-
Radioligand: [³H] PGF2α was used as the radiolabeled ligand.
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of unlabeled 16-phenoxy tetranor PGF2α.
-
Separation: Bound and free radioligand were separated by filtration.
-
Detection: Radioactivity of the bound ligand was measured by liquid scintillation counting.
-
Analysis: Competitive binding curves were generated to calculate the inhibitor constant (Ki).[8]
-
Clinical Trial for Intravenous Prostaglandin Analogs
-
Objective: To compare the efficacy of intravenously administered PGE2 and a PGE2 analog (SHB 286, a methyl sulfonylamide derivative of 16-phenoxy PGE2) for the induction of fetal death in utero.
-
Methodology:
-
Patient Cohort: 20 pregnant women between 14 and 38 weeks of gestation with fetal death in utero.
-
Treatment Groups:
-
PGE2 group (n=10): Intravenous infusion starting at 1 µ g/min , doubled hourly to a maximum of 8 µ g/min .
-
SHB 286 group (n=10): Intravenous infusion starting at 0.25 µ g/min , doubled hourly to a maximum of 2 µ g/min .
-
-
Primary Endpoint: Induction of labor and expulsion.
-
Secondary Endpoints: Side effects such as emesis, fever, shivering, and phlebitis.
-
Results: Both treatments were equally effective in inducing labor. The SHB 286 group exhibited fewer side effects.[9]
-
Signaling Pathways and Experimental Logic
The following diagrams illustrate the general signaling pathway for prostaglandins (B1171923) and the logical workflow for comparative analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound by Cayman Chemical - 10285-5 - Sanbio [sanbio.nl]
- 3. netascientific.com [netascientific.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 16-PHENOXY TETRANOR PROSTAGLANDIN E2 CAS#: 54382-74-0 [m.chemicalbook.com]
- 7. 16-phenoxy tetranor Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. Intravenous prostaglandin E2 and 16-phenoxy prostaglandin E2 methyl sulfonylamide for induction of fetal death in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 16-phenoxy tetranor Prostaglandin A2: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 16-phenoxy tetranor Prostaglandin (B15479496) A2 with care. Based on safety information for similar prostaglandin analogs, this compound should be considered hazardous until further information becomes available.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The following step-by-step guide outlines the recommended procedure for the disposal of 16-phenoxy tetranor Prostaglandin A2 and associated waste. This protocol is designed to comply with general laboratory chemical waste regulations.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, vials, absorbent paper). The container must be in good condition and have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Incompatible Materials: Do not mix this waste with other incompatible chemical waste streams.[1]
2. Disposal of Pure Compound and Concentrated Solutions:
-
Original Container: If possible, dispose of the original container with the remaining product as hazardous waste.
-
Transfer to Waste Container: If transferring the compound, do so carefully within a fume hood to minimize exposure.
3. Decontamination of Labware and Surfaces:
-
Triple Rinsing: Glassware and other reusable lab equipment that have come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect Rinsate: The first rinseate, and subsequent rinses if deemed necessary by your institution's safety protocols, must be collected and disposed of as hazardous chemical waste.[2][3]
-
Surface Cleaning: Any spills should be cleaned up immediately using appropriate absorbent materials. The contaminated absorbent materials must be collected and disposed of as hazardous waste.[4]
4. Storage of Hazardous Waste:
-
Satellite Accumulation Area: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent spills.
-
Regular Inspection: Regularly inspect the waste container for any signs of leakage or degradation.
5. Final Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5][6]
-
Documentation: Complete any required hazardous waste disposal forms as per your institution's procedures.
Chemical and Physical Properties
The following table summarizes the available information for this compound.
| Property | Value |
| CAS Number | 51639-10-2 |
| Molecular Formula | C₂₂H₂₆O₅ |
| Molecular Weight | 370.4 g/mol |
| Formulation | A 10 mg/ml solution in methyl acetate |
| Storage Temperature | -20°C |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the disposal of laboratory chemical waste.
By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can mitigate risks and ensure the safe and environmentally responsible management of chemical waste like this compound. Always consult your institution's specific safety guidelines and EHS department for clarification and guidance.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 16-phenoxy tetranor Prostaglandin A2
Ensuring the safety of laboratory personnel is paramount when working with potent compounds such as 16-phenoxy tetranor Prostaglandin A2. This guide provides essential, step-by-step safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures. Adherence to these guidelines is critical to minimize exposure risk and maintain a safe research environment.
Prostaglandin analogs are known for their potent biological activity and, in some cases, may present reproductive hazards.[1][2] Therefore, treating this compound with the appropriate level of caution is imperative. The following procedures are based on established safety protocols for handling hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound. Double gloving is a mandatory practice.[3]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free nitrile or neoprene gloves, ASTM D6978 compliant.[4] | Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Chemical safety goggles or a full-face shield.[4][5][6] | Protects against splashes and aerosols. Standard safety glasses are insufficient. |
| Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | An N95 respirator or higher, particularly when handling the powdered form or creating solutions.[5] | Minimizes the risk of inhaling aerosolized particles. |
| Hair & Shoe Covers | Disposable bouffant cap and shoe covers.[4][7] | Prevents the spread of contamination outside of the designated work area. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling this compound is essential to mitigate risks. The following workflow outlines the critical steps from preparation to post-handling cleanup.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
